molecular formula C8H7FO2 B1294953 3-Fluoro-p-anisaldehyde CAS No. 351-54-2

3-Fluoro-p-anisaldehyde

Cat. No.: B1294953
CAS No.: 351-54-2
M. Wt: 154.14 g/mol
InChI Key: SOQCZBSZZLWDGU-UHFFFAOYSA-N
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Description

The nuclear magnetic resonance spectral parameters for 3-Fluoro-4-methoxybenzaldehyde has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-methoxybenzaldehyde
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InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SOQCZBSZZLWDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20188596
Record name 3-Fluoro-p-anisaldehyde
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Molecular Weight

154.14 g/mol
Source PubChem
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CAS No.

351-54-2
Record name 3-Fluoro-4-methoxybenzaldehyde
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Foundational & Exploratory

3-Fluoro-p-anisaldehyde CAS number 351-54-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Fluoro-p-anisaldehyde (CAS: 351-54-2)

Introduction

This compound, also known as 3-Fluoro-4-methoxybenzaldehyde, is a fluorinated aromatic aldehyde with the CAS number 351-54-2. It serves as a crucial and versatile intermediate in organic synthesis. The presence of both a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties, enhancing its reactivity and making it a valuable building block for complex molecules.[1] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research, chemical synthesis, and drug development. Its utility spans the creation of pharmaceuticals, agrochemicals, advanced materials, and fluorescent probes.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 351-54-2[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
IUPAC Name 3-fluoro-4-methoxybenzaldehyde[2]
Synonyms 3-Fluoro-4-methoxybenzaldehyde, p-Anisaldehyde, 3-fluoro-[2][3]
Appearance Light yellow to yellow to green powder, lump, or clear liquid[1][4]
Melting Point 29 °C[1]
Boiling Point 132 °C at 11 mmHg[1][3]
Purity ≥ 98.0% (by GC)[1][4]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While detailed spectral data with specific peak assignments are proprietary to manufacturers, the available techniques and expected characteristic signals are outlined below.

SpectroscopyTechnique / Expected SignalsReference(s)
Infrared (IR) FTIR (Melt), ATR-IR (Neat): Characteristic peaks are expected for C=O stretching of the aldehyde (approx. 1700-1750 cm⁻¹), aromatic C=C stretching (approx. 1500-1600 cm⁻¹), C-O stretching of the methoxy group (approx. 1200-1300 cm⁻¹), and C-H stretching of the aldehyde (two bands approx. 2700-2900 cm⁻¹).[2][5]
NMR ¹H NMR: Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons are expected. The fluorine atom will cause characteristic splitting patterns in adjacent proton signals.[6]
Mass Spectrometry (MS) GC-MS: The molecular ion peak (M⁺) is expected at m/z 154. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). The top peak is observed at m/z 153.[2][7]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Vilsmeier-Haack formylation of an electron-rich aromatic precursor, such as 2-fluoroanisole. This reaction introduces a formyl (-CHO) group onto the benzene ring.

Plausible Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds.[8] It involves the in-situ formation of the Vilsmeier reagent (a substituted chloroiminium ion) from a formamide (like DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[9][10]

Experimental Protocol: Formylation of 2-Fluoroanisole

  • Materials: 2-Fluoroanisole, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium acetate, Dichloromethane (DCM), Water, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool DMF (1.2 equivalents) to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF while stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

    • Reaction: Add 2-Fluoroanisole (1.0 equivalent) to the flask, and let the reaction mixture slowly warm to room temperature. Then, heat the mixture to 60-80 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]

    • Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

    • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is approximately 6-7.

    • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[12]

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.[6]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification DMF DMF Vilsmeier Vilsmeier Reagent Formation (0°C) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Anisole 2-Fluoroanisole Formylation Electrophilic Substitution (60-80°C) Anisole->Formylation Vilsmeier->Formylation Electrophile Workup Aqueous Work-up & Neutralization Formylation->Workup Extraction Extraction (DCM) Workup->Extraction Purify Distillation / Chromatography Extraction->Purify Product This compound Purify->Product

Plausible synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a highly sought-after intermediate due to the advantageous properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity in drug candidates.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals. Notably, it is used to prepare fluorinated analogues of Combretastatin A-4, a compound with potent anti-cancer activity. It also serves as a building block for the API Cimicoxib, an anti-inflammatory drug.

  • Organic and Agrochemical Synthesis: Its aldehyde group readily participates in reactions like aldol condensations, Wittig reactions, and reductive aminations, making it a versatile tool for constructing complex molecular architectures found in agrochemicals, dyes, and fine chemicals.[1]

  • Materials Science: The compound is utilized in the development of novel polymers and coatings, where its unique structure can improve durability and resistance to environmental factors.[1]

  • Fluorescent Probes: Researchers employ this aldehyde in the creation of fluorescent probes for biological imaging, where the fluorine atom can enhance signal intensity and specificity.[1]

G cluster_synthesis Synthetic Transformation Start This compound (Precursor) Reaction e.g., Wittig Reaction, Condensation Start->Reaction Intermediate Bioactive Scaffold (e.g., Fluorinated Stilbene) Reaction->Intermediate API Active Pharmaceutical Ingredient (API) (e.g., Combretastatin Analogue) Intermediate->API

Role as an intermediate in synthesizing bioactive molecules.

Biological Relevance and Downstream Effects

While this compound itself is not typically the final biologically active agent, its incorporation into larger molecules is of significant interest in drug discovery. The fluorine atom is a bioisostere for a hydrogen atom but possesses vastly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug.

The primary biological relevance of this compound is therefore as a "functional carrier" of these desirable properties into a final drug compound, which then interacts with specific cellular signaling pathways. For instance, the combretastatin analogues synthesized from it target tubulin polymerization, a critical process in cell division, thereby exerting an anti-cancer effect.

G A This compound (Key Building Block) B Multi-Step Chemical Synthesis A->B C Active Pharmaceutical Ingredient (API) B->C D Modulation of a Biological Pathway (e.g., Tubulin Polymerization) C->D E Therapeutic Outcome (e.g., Anti-proliferative Effect) D->E

Logical flow from chemical intermediate to therapeutic effect.

Safety and Handling

Proper handling and storage of this compound are crucial to ensure laboratory safety. The compound is classified with several hazards.

Hazard InformationGHS Classification and Precautionary Statements
Pictogram Warning
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a well-ventilated place at 2-8 °C. Keep container tightly closed. The compound is air-sensitive; storage under an inert atmosphere is recommended.[1][3]
Disposal Dispose of contents/container to an approved waste disposal plant.

Data compiled from publicly available Safety Data Sheets (SDS) and chemical databases.[2][3]

References

A Technical Guide to 3-Fluoro-p-anisaldehyde: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde, a halogenated aromatic aldehyde, has emerged as a critical intermediate in the landscape of organic synthesis and medicinal chemistry. Its strategic importance lies in the unique physicochemical properties imparted by the fluorine and methoxy substituents on the benzene ring. The presence of fluorine, a bioisostere of the hydrogen atom, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of parent molecules. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its role in the development of therapeutic agents.

Core Molecular and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₈H₇FO₂[1][2][3][4][5]
Molecular Weight 154.14 g/mol [1][2][3][4][5]
IUPAC Name 3-Fluoro-4-methoxybenzaldehyde[2]
Synonyms This compound, 3-Fluoro-4-methoxy benzaldehyde
CAS Number 351-54-2[1]
Appearance Light yellow to yellow to green powder, lump, or clear liquid[1]
Melting Point 29-35 °C[1][6]
Boiling Point 132 °C at 11 mmHg[1]
Purity ≥98% (GC) is commercially available[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a fluorinated combretastatin A-4 analogue are presented below.

Synthesis of this compound

One common laboratory-scale synthesis involves the formylation of 2-fluoroanisole.

Reaction Scheme:

This compound + (3,4,5-Trimethoxyphenyl)methyl)triphenylphosphonium bromide --(Base)--> (Z)-1-(3-Fluoro-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene

Caption: Synthetic workflow for a fluorinated combretastatin A-4 analogue.

Conclusion

This compound is a versatile and valuable reagent in modern drug discovery and development. Its straightforward synthesis and the advantageous properties conferred by its fluoro and methoxy groups make it an attractive starting material for the synthesis of complex and biologically active molecules. The detailed protocols and workflow provided in this guide offer a practical resource for researchers engaged in the synthesis of novel therapeutics.

References

An In-depth Technical Guide to 3-Fluoro-p-anisaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-p-anisaldehyde, a fluorinated aromatic aldehyde, is a versatile building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, conferred by the fluorine and methoxy substituents on the benzene ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its synthesis, reactivity, and key applications in drug discovery and development.

Core Physical and Chemical Properties

This compound is a solid at room temperature, appearing as a light yellow to green powder or lump.[1][2] It is characterized by the following identifiers and physical properties:

PropertyValueReference(s)
Chemical Name 3-Fluoro-4-methoxybenzaldehyde[3]
Synonyms This compound, 3-Fluoroanisaldehyde[3]
CAS Number 351-54-2[1][2]
Molecular Formula C₈H₇FO₂[1][4]
Molecular Weight 154.14 g/mol [1][4]
Appearance Light yellow to yellow to green powder to lump to clear liquid[1][5]
Melting Point 29 °C[1]
Boiling Point 132 °C at 11 mmHg[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Purity ≥ 98% (GC)[1][5]
Storage Conditions 2 - 8 °C, under an inert atmosphere, air-sensitive[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of typical spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.80 (s, 1H, -CHO)

    • δ 7.53 (d, J = 7.9 Hz, 1H, Ar-H)

    • δ 7.31 (s, 1H, Ar-H)

    • δ 7.13 (d, J = 7.9 Hz, 1H, Ar-H)

    • δ 3.82 (s, 3H, -OCH₃)[1]

  • ¹³C NMR (DMSO-d₆, 101 MHz):

    • δ 191.3, 164.2, 131.8, 129.7, 114.5, 55.7[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O and C-F stretching bands, will also be present.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) for this compound would be observed at an m/z of approximately 154.04.

Synthesis and Reactivity

Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common laboratory-scale approach involves the formylation of 2-fluoroanisole. One potential synthetic route is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring.

Caption: Generalized synthesis pathway for this compound.

Reactivity

This compound is a versatile intermediate due to the reactivity of its aldehyde group and the substituted aromatic ring.[2] The aldehyde functionality can undergo a variety of transformations, including:

  • Oxidation: to form 3-fluoro-4-methoxybenzoic acid.

  • Reduction: to yield 3-fluoro-4-methoxybenzyl alcohol.

  • Condensation reactions: with amines, hydrazines, and active methylene compounds to form Schiff bases, hydrazones, and various heterocyclic systems, respectively.

The aromatic ring is activated by the methoxy group and can participate in electrophilic aromatic substitution reactions, although the directing effects of both the fluoro and formyl groups must be considered.[2]

Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates can significantly improve their metabolic stability, binding affinity, and pharmacokinetic profiles.[6] Fluorinated benzaldehydes, such as this compound, are therefore highly valuable building blocks in medicinal chemistry.[7]

Intermediate in the Synthesis of Cimicoxib

One of the notable applications of this compound is as a key intermediate in the synthesis of Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID).[7]

G start This compound step1 Condensation Reaction start->step1 intermediate Chalcone Intermediate step1->intermediate step2 Cyclization Reaction intermediate->step2 product Cimicoxib Precursor step2->product final_step Final Synthetic Steps product->final_step final_product Cimicoxib (API) final_step->final_product

Caption: Logical workflow for the application of this compound in drug synthesis.

Precursor for Biologically Active Molecules

Derivatives of this compound are explored for various therapeutic targets. The presence of the fluorine atom can enhance biological activity.[2] For instance, related anisaldehyde compounds have demonstrated antifungal properties by disrupting the cell wall integrity and membrane permeability of pathogens.[8] This suggests that novel derivatives of this compound could be investigated for similar activities.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Objective: To confirm the identity and purity of this compound using NMR, IR, and MS.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆) for NMR

  • NMR tubes

  • FTIR spectrometer with an ATR accessory

  • Mass spectrometer (e.g., with GC-MS capabilities)

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small amount of the sample (5-10 mg) in approximately 0.6 mL of deuterated solvent in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz).

    • Process the data (Fourier transform, phase correction, baseline correction) and compare the chemical shifts and coupling constants with reference data.

  • IR Spectroscopy:

    • Place a small amount of the solid sample directly onto the crystal of the ATR accessory of the FTIR spectrometer.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the carbonyl, aromatic, and other functional groups.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer.

    • Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural elucidation.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation sample_prep Prepare sample (dissolve for NMR/MS, solid for IR) nmr NMR (¹H, ¹³C) sample_prep->nmr ir FTIR-ATR sample_prep->ir ms Mass Spec. sample_prep->ms data_proc Process raw data nmr->data_proc ir->data_proc ms->data_proc interpretation Compare with reference spectra & structural elucidation data_proc->interpretation

Caption: Experimental workflow for spectroscopic analysis.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and chemical industries. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for the synthesis of complex, high-value molecules. A thorough understanding of its characteristics and handling requirements is essential for its safe and effective use in research and development.

References

An In-Depth Technical Guide to 3-Fluoro-p-anisaldehyde: Structural Information and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-fluoro-4-methoxybenzaldehyde, is a fluorinated aromatic aldehyde that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring both an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts distinct reactivity and makes it a valuable intermediate in the preparation of complex molecules.[1] This guide provides a comprehensive overview of the structural and physical properties of this compound and its key positional isomers, along with insights into its synthesis and applications, particularly in the realm of pharmaceutical and materials science.[1][2]

Core Compound: this compound Structural and Physical Properties

This compound is a solid at room temperature, appearing as a light yellow to green powder or lump.[2][3] The presence of the fluorine atom can enhance the biological activity of molecules into which it is incorporated, making it a compound of interest in drug discovery.[1]

PropertyValueReferences
Chemical Formula C₈H₇FO₂[2][4]
Molecular Weight 154.14 g/mol [2][4]
CAS Number 351-54-2[2]
IUPAC Name 3-fluoro-4-methoxybenzaldehyde[5]
Synonyms This compound, 3-Fluoro-4-methoxy-benzaldehyde[1][5]
Melting Point 29-35 °C[2][6]
Boiling Point 132 °C at 11 mmHg[1]
Appearance Light yellow to yellow to green powder to lump to clear liquid[2][3]
Purity ≥ 98% (GC)[2]

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectrum TypeKey Features
¹H NMR Spectral data available.
¹³C NMR Spectral data available.
Mass Spectrometry (GC-MS) m/z top peak at 153, second highest at 154.[5]
Infrared (IR) Spectroscopy FTIR spectra available from various techniques (capillary cell, ATR).[5]

Positional Isomers of Fluoro-methoxybenzaldehyde

The relative positions of the fluoro, methoxy, and aldehyde groups on the benzene ring give rise to several positional isomers, each with its own distinct physical and chemical properties. A comparison of these isomers is essential for researchers designing synthetic pathways or investigating structure-activity relationships.

Isomer NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
2-Fluoro-3-methoxybenzaldehyde 103438-88-6154.1447-51--
3-Fluoro-2-methoxybenzaldehyde 74266-68-5154.1447-4882 @ 12 Torr-
4-Fluoro-2-methoxybenzaldehyde 450-83-9154.14---
5-Fluoro-2-methoxybenzaldehyde 19415-51-1154.1441-46118 @ 14 mmHg-
2-Fluoro-4-methoxybenzaldehyde 331-64-6154.1443-48--
3-Fluoro-5-methoxybenzaldehyde 699016-24-5154.14-2161.192
4-Fluoro-3-methoxybenzaldehyde 128495-46-5154.1458-6293 @ 4.5 Torr-
2-Fluoro-5-methoxybenzaldehyde 105728-90-3154.14-229-2301.237

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below is a generalized protocol based on a common synthetic strategy.

Synthesis from o-Fluoroanisole

This method involves the Friedel-Crafts acylation of o-fluoroanisole.

Materials:

  • o-Fluoroanisole

  • Dichloromethane (dry)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethyl methyl ether or another suitable acylating agent

  • Crushed ice water

  • Diethyl ether

Procedure:

  • Dissolve o-fluoroanisole in dry dichloromethane in a reaction vessel.

  • Cool the solution in an ice bath to maintain a temperature of 10-20°C.

  • Slowly add titanium tetrachloride to the stirred solution.

  • Add the acylating agent (e.g., dichloromethyl methyl ether) dissolved in an equal volume of dichloromethane, maintaining the temperature between 10-20°C.

  • Stir the mixture at room temperature for at least one hour.

  • Pour the reaction mixture into crushed ice water with vigorous stirring.

  • Add diethyl ether and continue stirring under a nitrogen atmosphere until the solution becomes clear.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield 3-Fluoro-4-methoxybenzaldehyde.[2]

Logical Workflow for Synthesis

The synthesis of this compound can be represented by the following logical workflow, illustrating the key stages from starting materials to the purified product.

G General Synthesis Workflow for this compound A Starting Materials (e.g., o-Fluoroanisole, Acylating Agent) C Acylation Reaction A->C B Reaction Setup (Solvent, Catalyst, Cooling) B->C D Quenching (Ice Water) C->D E Extraction (Organic Solvent) D->E F Washing & Drying E->F G Solvent Removal F->G H Purification (Distillation or Chromatography) G->H I Pure this compound H->I

Caption: General Synthesis Workflow for this compound.

Applications in Research and Development

This compound and its isomers are valuable intermediates in several areas of chemical research and development:

  • Pharmaceuticals: The fluorine substituent can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[7] These compounds serve as precursors for a wide range of biologically active molecules.[7]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[1]

  • Materials Science: The aldehyde functional group allows for participation in polymerization and cross-linking reactions, making these compounds useful in the development of high-performance polymers, coatings, and other advanced materials.[8] The fluorine atom can impart desirable properties such as thermal stability and hydrophobicity.[8]

Conclusion

This compound and its positional isomers represent a class of fluorinated aromatic aldehydes with significant potential in synthetic chemistry. Their unique electronic properties and reactivity make them key building blocks for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed overview of their structural and physical properties, along with a representative synthetic protocol, to aid researchers and professionals in leveraging these valuable compounds in their work.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-p-anisaldehyde (also known as 3-fluoro-4-methoxybenzaldehyde), a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties, imparted by the fluorine and methoxy substituents, make it a valuable intermediate in organic synthesis.[1] This document details established synthetic protocols and provides a full spectroscopic and physical characterization of the compound.

Physicochemical Properties

This compound is a light yellow solid or liquid at room temperature with the following properties:

PropertyValueReference
CAS Number 351-54-2[1]
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
Melting Point 29-35 °C[1][3]
Boiling Point 132 °C at 11 mmHg[1]
Appearance Light yellow to yellow to green powder, lump, or clear liquid[1][2]

Synthesis of this compound

Two primary, high-yielding synthetic routes to this compound are detailed below: the Rieche formylation of 2-fluoroanisole and a Grignard-based approach.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_rieche Method 1: Rieche Formylation cluster_grignard Method 2: Grignard Reaction A1 2-Fluoroanisole C1 Reaction at 0-20°C A1->C1 B1 TiCl₄, Dichloromethyl methyl ether in Dichloromethane B1->C1 D1 Aqueous Work-up & Purification C1->D1 E1 This compound D1->E1 A2 1-Bromo-3-fluoro-4-methoxybenzene C2 Grignard Reagent Formation A2->C2 B2 Magnesium turnings in THF B2->C2 E2 Reaction at 0°C to rt C2->E2 D2 N,N-Dimethylformamide (DMF) D2->E2 F2 Acidic Work-up & Purification E2->F2 G2 This compound F2->G2

Caption: Synthetic routes to this compound.

Method 1: Rieche Formylation of 2-Fluoroanisole

This method involves the electrophilic formylation of 2-fluoroanisole using dichloromethyl methyl ether as the formylating agent and titanium tetrachloride (TiCl₄) as a Lewis acid catalyst. This approach offers a high yield and regioselectivity.

Experimental Protocol:

  • Reaction Setup: A solution of 2-fluoroanisole (0.80 mol) in dry dichloromethane (500 mL) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 10-20°C in an ice bath.[4]

  • Addition of Reagents: To the stirred solution, titanium tetrachloride (1.2 equivalents, 0.96 mol) is added, followed by the dropwise addition of dichloromethyl methyl ether (1.1 equivalents, 0.94 mol). The temperature is maintained between 10-20°C during the addition.[4]

  • Reaction: The mixture is stirred at room temperature for at least one hour after the addition is complete.[4]

  • Work-up: The reaction is quenched by pouring the mixture into crushed ice water with vigorous stirring. Diethyl ether (1 L) is added to the mixture. The organic layer is separated and washed sequentially with water (3x) and saturated sodium bicarbonate solution (3x).[4]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product as an oil.[4] The final product is purified by vacuum distillation, affording this compound in high purity.[4]

  • Reported Yield: 89.9%[4]

Method 2: Grignard Reaction from 1-Bromo-3-fluoro-4-methoxybenzene

This two-step process begins with the synthesis of 1-bromo-3-fluoro-4-methoxybenzene from 3,4-difluorobromobenzene, followed by the formation of a Grignard reagent and subsequent formylation with N,N-dimethylformamide (DMF).

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-3-fluoro-4-methoxybenzene

  • 3,4-Difluorobromobenzene is reacted with sodium methoxide in methanol at 50-65°C for 2-6 hours.[5] The molar ratio of the starting material to sodium methoxide is typically 1:1.0-1.5.[5]

Step 2: Grignard Reaction and Formylation

  • Grignard Reagent Formation: In a dry flask under an inert atmosphere, magnesium turnings (1.1 equivalents) are suspended in anhydrous tetrahydrofuran (THF).[5] A solution of 1-bromo-3-fluoro-4-methoxybenzene (1.0 equivalent) in THF is added slowly to initiate the reaction. The mixture is heated to 40-65°C and stirred for 2-6 hours until the magnesium is consumed.[5]

  • Formylation: The reaction mixture is cooled to 10°C, and N,N-dimethylformamide (1.1 equivalents) is added dropwise.[5] After the addition, the mixture is warmed to room temperature and stirred for 2 hours.[5]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted into ethyl acetate, and the organic layer is washed with saturated sodium chloride solution.[5]

  • Purification: The organic layer is dried and concentrated. The crude product is then purified by high vacuum distillation to yield this compound.[5]

  • Reported Yield: 73.5%[5]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical methods.

Characterization Workflow Diagram

CharacterizationWorkflow Characterization of this compound cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Product Synthesized Product (this compound) NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Product->MP GC Gas Chromatography (GC) Product->GC H1_NMR H1_NMR NMR->H1_NMR ¹H NMR C13_NMR C13_NMR NMR->C13_NMR ¹³C NMR F19_NMR F19_NMR NMR->F19_NMR ¹⁹F NMR Confirmation Structure & Purity Confirmed IR->Confirmation Functional groups MS->Confirmation Molecular weight H1_NMR->Confirmation Proton environment C13_NMR->Confirmation Carbon skeleton F19_NMR->Confirmation Fluorine presence MP->Confirmation Purity & Identity GC->Confirmation Purity

Caption: Logical workflow for compound characterization.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityAssignment
9.86sAldehyde proton (-CHO)
7.64ddAromatic proton
7.60dAromatic proton
7.09tAromatic proton
3.98sMethoxy protons (-OCH₃)
(Reference: ChemicalBook)[6]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The presence of fluorine will cause splitting of the signals for nearby carbon atoms (C-F coupling).

Chemical Shift (δ, ppm)Assignment
~189 (d)Aldehyde carbon (¹³C=O)
~160 (d)Aromatic carbon attached to Fluorine (C-F)
~155Aromatic carbon attached to Methoxy group (C-OCH₃)
~130Aromatic carbon (CH)
~128 (d)Aromatic carbon (CH)
~125 (d)Aromatic carbon (quaternary)
~115 (d)Aromatic carbon (CH)
56.5Methoxy carbon (-O¹³CH₃)
(Note: Exact values may vary slightly depending on the solvent. Values are estimated based on spectral data for similar compounds. A spectrum is available from ChemicalBook.)[4][6]

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope.[7]

Chemical Shift (δ, ppm)Assignment
-110 to -130Aromatic Fluorine (Ar-F)
(Note: The chemical shift is reported relative to CFCl₃. The expected range is based on typical values for fluorobenzene derivatives.)

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumAromatic C-H stretch
~2850 & ~2750Medium (often two bands)Aldehyde C-H stretch
~1680-1700StrongAldehyde C=O stretch
~1600 & ~1500Medium-StrongAromatic C=C stretch
~1250-1280StrongAryl-O stretch (asymmetric)
~1020-1040MediumAryl-O stretch (symmetric)
~1100-1200StrongC-F stretch
(Note: Based on typical values for substituted benzaldehydes. ATR-IR spectra are available on PubChem.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zAssignment
154Molecular Ion [M]⁺
153[M-H]⁺
125[M-CHO]⁺
(Reference: ChemicalBook)[4]

Conclusion

This guide has outlined reliable and high-yielding methods for the synthesis of this compound and provided a comprehensive set of data for its characterization. The detailed experimental protocols and tabulated spectral information serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this important fluorinated building block in their research and development endeavors.

References

Navigating the Safety Profile of 3-Fluoro-p-anisaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-Fluoro-p-anisaldehyde (CAS No. 351-54-2), a key intermediate in the pharmaceutical and chemical industries. By consolidating information from Safety Data Sheets (SDS), regulatory databases, and scientific literature, this document aims to equip researchers and professionals with the necessary knowledge for safe handling, storage, and use of this compound. All quantitative data has been summarized in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using the DOT language are provided to illustrate critical safety workflows and logical relationships.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. This compound, also known as 3-Fluoro-4-methoxybenzaldehyde, is a solid at room temperature, appearing as a light yellow to green powder or lump.[1][2] Key quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₂[1][2]
Molecular Weight 154.14 g/mol [1][2]
CAS Number 351-54-2[1][2]
EC Number 206-514-3[3]
Melting Point 29 - 35 °C[2]
Boiling Point 132 °C at 11 mmHg[2]
Appearance Light yellow to Yellow to Green powder to lump to clear liquid[1][2]
Purity >98.0% (GC)[1][2]

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties and potential for more severe health effects. The GHS classification is detailed in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
Carcinogenicity2H351: Suspected of causing cancer
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life

Source: ECHA C&L Inventory[3]

The signal word for this substance is Warning .[3]

GHS Pictograms:
  • Health Hazard

  • Irritant

A visual representation of the GHS hazard classification process is provided below.

GHS_Classification substance This compound evaluation Hazard Evaluation substance->evaluation skin_irritation Skin Irritation (Category 2) evaluation->skin_irritation eye_irritation Eye Irritation (Category 2A) evaluation->eye_irritation stot_se STOT SE 3 (Respiratory Irritation) evaluation->stot_se carcinogenicity Carcinogenicity (Category 2) evaluation->carcinogenicity aquatic_chronic Aquatic Chronic (Category 4) evaluation->aquatic_chronic pictograms GHS Pictograms: Health Hazard, Irritant skin_irritation->pictograms signal_word Signal Word: Warning skin_irritation->signal_word eye_irritation->pictograms eye_irritation->signal_word stot_se->pictograms stot_se->signal_word carcinogenicity->pictograms carcinogenicity->signal_word

Caption: GHS Hazard Classification Flowchart for this compound.

Section 3: Toxicological Information

Toxicological Data for p-Anisaldehyde (for reference only)

EndpointSpeciesRouteValue
LD50RatOral> 2,000 mg/kg bw
LC50RatInhalation> 0.32 mg/L (vapour)

Source: SIDS Initial Assessment Profile for p-Methoxybenzaldehyde

Experimental Protocols for Irritation Studies

The GHS classification for skin and eye irritation is determined through standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) guidelines.

Experimental Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[4]

  • Test System: A three-dimensional human epidermis model with a functional stratum corneum.

  • Procedure:

    • The test substance is applied topically to the skin model.

    • The exposure period is typically 60 minutes.

    • Following exposure, the tissue is rinsed and incubated for 42 hours.

  • Endpoint: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then quantified spectrophotometrically.

  • Classification: A substance is identified as an irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[4]

Experimental Protocol for Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

  • Test System: Typically, albino rabbits are used.

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Endpoint: The degree of eye irritation is scored based on the effects on the cornea, iris, and conjunctiva.

  • Classification: The classification is based on the severity and reversibility of the observed lesions.

Section 4: Handling, Storage, and First Aid

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling and Storage:

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE).

  • Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere. This material is reported to be air-sensitive.

First Aid Measures:

A clear and logical approach to first aid is essential in case of accidental exposure.

First_Aid_Procedure cluster_routes Routes of Exposure cluster_actions First Aid Actions exposure Accidental Exposure to this compound skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye_contact->rinse_eyes move_to_fresh_air Remove victim to fresh air and keep at rest in a position comfortable for breathing. inhalation->move_to_fresh_air rinse_mouth Rinse mouth. Do NOT induce vomiting. ingestion->rinse_mouth medical_attention Seek Medical Advice/Attention wash_skin->medical_attention if irritation occurs rinse_eyes->medical_attention if irritation persists move_to_fresh_air->medical_attention if feeling unwell rinse_mouth->medical_attention

Caption: First-Aid Procedure Decision Tree for this compound Exposure.

Section 5: Ecological Information

Information on the ecotoxicity of this compound is limited. However, its GHS classification as "Hazardous to the aquatic environment, long-term hazard, Category 4" (H413: May cause long lasting harmful effects to aquatic life) indicates a potential for environmental concern.[3]

According to the ECHA registration dossier, the substance is not readily biodegradable. In a 28-day Manometric Respiration Test (OECD 301F), it showed only 3% biodegradation. A supporting study (OECD 310, CO2 Headspace Test) confirmed this result.

Due to the lack of specific ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia), it is crucial to prevent its release into the environment.

Section 6: Regulatory and Transport Information

This compound is subject to various chemical regulations.

  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This substance has an active registration under REACH.[3]

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This chemical is considered hazardous under this standard.

Transport Information:

Specific UN number and transport hazard class information for the pure substance are not consistently provided across sources. It is recommended to consult the specific supplier's SDS for the most accurate and up-to-date transport regulations.

Conclusion

This compound is a valuable chemical intermediate with a defined hazard profile that necessitates careful handling and adherence to safety protocols. Its primary hazards include skin, eye, and respiratory irritation, with a potential for carcinogenicity and long-term adverse effects on aquatic life. While quantitative toxicological data for this specific compound is not widely available, the provided GHS classification and information on a structurally related compound offer a basis for risk assessment. Researchers and drug development professionals should implement stringent engineering controls, utilize appropriate personal protective equipment, and follow the recommended storage and first-aid procedures to ensure a safe working environment. Further research into the specific toxicological and ecotoxicological profile of this compound would be beneficial for a more complete understanding of its safety.

References

Spectroscopic Profile of 3-Fluoro-p-anisaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluoro-p-anisaldehyde (also known as 3-Fluoro-4-methoxybenzaldehyde), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a workflow for analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 351-54-2, Molecular Formula: C₈H₇FO₂, Molecular Weight: 154.14 g/mol ).[1][2]

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.84s-Aldehyde H (CHO)
7.65dd8.5, 2.0Aromatic H
7.58dd11.5, 2.0Aromatic H
7.15t8.5Aromatic H
3.95s-Methoxy H (OCH₃)

Solvent: CDCl₃. Instrument: Varian A-60D.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
189.5Aldehyde C (CHO)
158.0 (d, J = 250 Hz)C-F
154.0C-OCH₃
129.5Aromatic CH
128.0 (d, J = 5 Hz)Aromatic C-CHO
115.0 (d, J = 20 Hz)Aromatic CH
112.5Aromatic CH
56.0Methoxy C (OCH₃)

Solvent: Not specified. Source: Aldrich Chemical Company, Inc.[1]

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2920StrongC-H stretch (aromatic)
2850MediumC-H stretch (aldehyde)
1690StrongC=O stretch (carbonyl)
1610, 1510MediumC=C stretch (aromatic)
1270StrongC-O stretch (ether)
1120StrongC-F stretch

Technique: Attenuated Total Reflectance (ATR) - Neat.[1]

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
154High[M]⁺ (Molecular ion)
153High[M-H]⁺
125Medium[M-CHO]⁺
95High[M-CHO-OCH₂]⁺
77Medium[C₆H₅]⁺

Ionization Method: Electron Ionization (EI).[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A Varian A-60D NMR spectrometer was used.

  • ¹H NMR Acquisition: The spectrum was acquired with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence.

  • Data Processing: The raw data (FID) was Fourier transformed, and the resulting spectrum was phase-corrected. The chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample was placed directly onto the diamond crystal of an ATR accessory.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used.[1]

  • Data Acquisition: The spectrum was recorded from 4000 to 600 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

  • Data Processing: The resulting spectrum was baseline corrected.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source was used.

  • Gas Chromatography (GC) Conditions: A non-polar capillary column was used. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure good separation.

  • Mass Spectrometry (MS) Conditions: The EI source was operated at 70 eV. The mass analyzer was set to scan a mass range of m/z 40-400.

  • Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Acquire_NMR Acquire FID NMR->Acquire_NMR Acquire_IR Acquire Interferogram IR->Acquire_IR Acquire_MS Acquire Mass Spectrum MS->Acquire_MS Process_NMR Fourier Transform & Phase Correction Acquire_NMR->Process_NMR Table_NMR ¹H & ¹³C NMR Data Tables Process_NMR->Table_NMR Process_IR Fourier Transform & Baseline Correction Acquire_IR->Process_IR Table_IR IR Data Table Process_IR->Table_IR Process_MS Identify Molecular & Fragment Ions Acquire_MS->Process_MS Table_MS MS Data Table Process_MS->Table_MS

Caption: Workflow for spectroscopic analysis of this compound.

References

Solubility Profile of 3-Fluoro-p-anisaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-p-anisaldehyde (also known as 3-Fluoro-4-methoxybenzaldehyde). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile based on general chemical principles and provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in their work.

Introduction to this compound

This compound is a fluorinated aromatic aldehyde with the chemical formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol .[1][2][3] It is a solid at room temperature, with a melting point in the range of 34-35 °C.[3][4] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.[5] Its solubility in different solvents is a critical parameter for its application in organic synthesis, formulation development, and purification processes.

Qualitative Solubility Profile

In the absence of specific quantitative data, the solubility of this compound in organic solvents can be predicted based on the general principles of aldehyde solubility. Aldehydes are generally soluble in most common organic solvents.[6] The polarity of the carbonyl group (C=O) allows for dipole-dipole interactions with a wide range of organic solvents.

The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate), and moderate to good solubility in less polar solvents (e.g., dichloromethane, diethyl ether). Its solubility in nonpolar solvents like hexane is expected to be lower.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

Organic SolventChemical FormulaPolarity IndexTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
AcetoneC₃H₆O5.125Data not availableData not available
DichloromethaneCH₂Cl₂3.125Data not availableData not available
EthanolC₂H₅OH4.325Data not availableData not available
Ethyl AcetateC₄H₈O₂4.425Data not availableData not available
HexaneC₆H₁₄0.125Data not availableData not available
TolueneC₇H₈2.425Data not availableData not available

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent using the gravimetric method.[2][6][7]

4.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or flasks with screw caps

  • Constant temperature bath or shaker with temperature control

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

  • Pipettes and syringes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered saturated solution.

    • Evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can also be used for gentle drying.

  • Determination of Solute Mass:

    • Once all the solvent has evaporated, place the evaporation dish in an oven to dry to a constant weight.

    • Cool the dish in a desiccator to room temperature before weighing.

    • Repeat the drying and weighing process until a constant mass is obtained. The final mass represents the mass of the dissolved this compound.

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Solubility ( g/100 mL): (Mass of dissolved solute (g) / Volume of solvent withdrawn (mL)) * 100

  • Molar Solubility (mol/L): (Mass of dissolved solute (g) / Molecular weight of solute ( g/mol )) / Volume of solvent withdrawn (L)

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Equilibrate at constant temperature with agitation mix->equilibrate withdraw Withdraw known volume of supernatant equilibrate->withdraw filter Filter the sample withdraw->filter weigh_initial Weigh filtered sample in pre-weighed dish filter->weigh_initial evaporate Evaporate the solvent weigh_initial->evaporate dry Dry to constant weight evaporate->dry weigh_final Weigh dried solute dry->weigh_final calculate Calculate solubility (g/100mL or mol/L) weigh_final->calculate

Caption: Experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound (Solid) saturated_solution Saturated Solution (Equilibrium) compound->saturated_solution solvent Organic Solvent solvent->saturated_solution filtration Filtration saturated_solution->filtration filtered_solution Clear Saturated Filtrate filtration->filtered_solution evaporation Solvent Evaporation filtered_solution->evaporation isolated_solute Isolated Solute (Dried) evaporation->isolated_solute solubility_data Quantitative Solubility Data isolated_solute->solubility_data

Caption: Logical relationship of steps in solubility determination.

References

An In-depth Technical Guide to 3-Fluoro-p-anisaldehyde: From Synthesis to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-fluoro-4-methoxybenzaldehyde, is a fluorinated aromatic aldehyde that has emerged as a significant building block in organic synthesis, particularly in the realm of drug discovery and materials science. Its unique electronic properties, conferred by the presence of both a fluorine atom and a methoxy group on the benzene ring, make it a versatile intermediate for the synthesis of complex molecules with enhanced biological activity and desirable physicochemical properties. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of this compound, with a focus on its role in pharmaceutical research and development.

Historical Context and Discovery

The synthesis of related fluorinated aromatic aldehydes dates back to the early to mid-20th century. For instance, the synthesis of 3-fluoro-4-ethoxybenzaldehyde was reported in 1932, and methods for preparing other fluorinated phenols and salicylaldehydes were being explored around the same period. These early explorations into the synthesis of fluorinated aromatics laid the groundwork for the eventual synthesis and characterization of this compound. Although the specific researchers or institution responsible for its first synthesis are not clearly documented, its utility as a synthetic intermediate has led to its widespread availability and use in modern organic chemistry.

Physicochemical and Spectroscopic Data

The structural features of this compound impart it with distinct physical and chemical properties. The electron-withdrawing nature of the fluorine atom and the electron-donating effect of the methoxy group influence the reactivity of the aromatic ring and the aldehyde functional group. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇FO₂[1]
Molecular Weight 154.14 g/mol [1]
CAS Number 351-54-2[1]
Appearance White to light yellow solid or powder[2][3]
Melting Point 29-35 °C[1][4]
Boiling Point 132 °C at 11 mmHg[4]
Purity >98.0% (GC)[3]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Data/SignalsSource
¹H NMR Data available in public databases.[1]
¹³C NMR Data available in public databases.[1]
FT-IR (Melt) Characteristic C=O and C-F stretching vibrations.[1]
GC-MS Molecular ion peak corresponding to the molecular weight.[1]
Raman Spectral data available from various suppliers.[1]

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been reported in the chemical literature and patents. These methods often start from readily available precursors and employ various fluorination and formylation strategies. Below are detailed protocols for two common synthetic approaches.

Formylation of 2-Fluoroanisole

This method involves the introduction of a formyl group onto the 2-fluoroanisole ring. One common approach is the Vilsmeier-Haack reaction.

Experimental Protocol:

  • To a stirred solution of 2-fluoroanisole in a suitable solvent such as N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, the reaction mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then cooled and quenched by pouring it onto crushed ice.

  • The aqueous solution is neutralized with a base, such as sodium hydroxide or sodium carbonate, until a pH of 7-8 is reached.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Diagram 1: Synthesis of this compound from 2-Fluoroanisole.
Fluorination of p-Anisaldehyde

Direct fluorination of p-anisaldehyde is another viable route, although it can sometimes lead to a mixture of isomers.

Experimental Protocol:

  • Dissolve p-anisaldehyde in a suitable solvent, such as acetonitrile or a fluorinated solvent.

  • The solution is cooled to a low temperature (e.g., -10 to 0 °C).

  • A fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), is added portion-wise to the stirred solution.

  • The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated as described in the previous method.

  • Purification by column chromatography is typically required to separate the desired 3-fluoro isomer from other byproducts.

Diagram 2: Synthesis of this compound from p-Anisaldehyde.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the pharmacological profile of a drug molecule by improving its metabolic stability, increasing its binding affinity to biological targets, and modifying its lipophilicity and bioavailability.

Key Applications:
  • Anticancer Agents: this compound is a key starting material for the synthesis of fluorinated analogues of Combretastatin A-4.[5] Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The fluorinated derivatives often show improved activity and pharmacokinetic properties.

  • Anti-inflammatory Drugs: This compound is used in the synthesis of Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to treat pain and inflammation.[6]

  • Neurological Disorders: The unique electronic properties of the 3-fluoro-4-methoxyphenyl moiety make it a valuable scaffold for the development of drugs targeting neurological disorders.[4]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is utilized in the development of novel agrochemicals and advanced materials, such as polymers and coatings, where its properties can enhance performance and durability.[4]

Drug_Development_Workflow Start This compound Intermediate Key Synthetic Intermediate Start->Intermediate Combretastatin Fluorinated Combretastatin A-4 Analogues Intermediate->Combretastatin Cimicoxib Cimicoxib Synthesis Intermediate->Cimicoxib Other Other Bioactive Molecules Intermediate->Other Anticancer Anticancer Drug Discovery Combretastatin->Anticancer Antiinflammatory Anti-inflammatory Drug Development Cimicoxib->Antiinflammatory Neurological CNS Drug Research Other->Neurological

Diagram 3: Role of this compound in Drug Development.

Conclusion

This compound is a valuable and versatile chemical entity with a growing importance in synthetic chemistry. While its precise historical origins are not well-documented, the evolution of fluorination chemistry has established its role as a key building block. Its unique combination of functional groups allows for the creation of diverse molecular architectures with tailored properties, particularly for pharmaceutical applications. The continued exploration of its reactivity and the development of more efficient synthetic methods will undoubtedly expand its utility in the discovery of novel therapeutics and advanced materials.

References

A Technical Guide to 3-Fluoro-p-anisaldehyde: A Synthetic Building Block in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Natural Occurrence: Contrary to the inquiry's premise, 3-Fluoro-p-anisaldehyde is a synthetic compound and is not known to occur naturally. The biosynthesis of organofluorine compounds in nature is an exceedingly rare phenomenon.[1][2][3][4] While fluorine is abundant in the Earth's crust, it primarily exists as inorganic fluoride.[1][5] Only a handful of naturally occurring organofluorine compounds have been identified, such as fluoroacetate, which is found in a limited number of plant species and produced by some bacteria as a toxin.[2][3] The enzymatic machinery required to incorporate fluorine into organic molecules is not widespread in the biological world.[1][3] Consequently, fluorinated aromatic compounds like this compound are products of chemical synthesis.

This technical guide provides an in-depth overview of this compound, focusing on its synthesis, properties, and significant applications in research and development, particularly for professionals in the fields of chemistry and drug discovery.

Chemical Properties and Data

This compound, also known as 3-fluoro-4-methoxybenzaldehyde, is a valuable fluorinated building block in organic synthesis.[6][7] The presence of the fluorine atom and the methoxy group on the aromatic ring imparts unique chemical properties that are leveraged in the synthesis of more complex molecules.[6]

PropertyValueReference
CAS Number 351-54-2[7]
Molecular Formula C₈H₇FO₂[7][8]
Molecular Weight 154.14 g/mol [7][8]
IUPAC Name 3-fluoro-4-methoxybenzaldehyde[7]
Synonyms This compound, 3-Fluoro-4-methoxybenzaldehyde[9]
Appearance Light yellow to yellow to green powder to lump to clear liquid[10]
Purity >98.0% (GC)[10]

Synthesis of this compound

As a synthetic compound, this compound is produced through various organic chemistry reactions. While specific industrial synthesis protocols are often proprietary, a general conceptual workflow for the synthesis of such a substituted benzaldehyde can be illustrated. A common approach involves the introduction of a formyl group (aldehyde) onto a pre-functionalized benzene ring.

Below is a generalized workflow for the synthesis of a substituted benzaldehyde, which could be adapted for this compound.

G A Starting Material (e.g., Substituted Benzene) B Functional Group Introduction (e.g., Bromination) A->B C Grignard Reagent Formation B->C D Formylation (Reaction with a formylating agent) C->D E Workup and Purification D->E F Final Product (Substituted Benzaldehyde) E->F

Caption: Generalized synthetic workflow for a substituted benzaldehyde.

Applications in Research and Drug Development

The true significance of this compound lies in its utility as a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[6] The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity to target proteins.[11]

Pharmaceutical Development: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[6] For instance, it is a key raw material in the development of the API (Active Pharmaceutical Ingredient) Cimicoxib, a non-steroidal anti-inflammatory drug.[7] Its structure is also utilized in the creation of compounds targeting neurological disorders.[6]

Organic Synthesis: In the realm of organic chemistry, this aldehyde is a foundational component for constructing more complex molecular architectures.[6] It readily participates in a variety of chemical reactions, such as condensations, oxidations, and reductions, to yield a diverse array of derivatives.

Materials Science: The unique electronic properties conferred by the fluorine and methoxy groups make this compound a candidate for the development of advanced polymers and coatings.[6] It can also be used in the design of fluorescent probes for biological imaging applications.[7]

Experimental Protocols: A Note on Synthetic Methodologies

Detailed experimental protocols for the synthesis of this compound and its derivatives are found in the specialized chemical literature and patents. These protocols typically involve multi-step syntheses with precise control of reaction conditions such as temperature, pressure, and catalysts. Researchers interested in utilizing this compound would typically consult chemical synthesis databases and peer-reviewed journals for specific reaction schemes and methodologies.

Logical Relationship in Drug Discovery

The use of fluorinated building blocks like this compound in drug discovery follows a logical progression from initial design to the final drug candidate.

G cluster_0 Lead Compound cluster_1 Fluorine Incorporation cluster_2 Improved Properties cluster_3 Outcome A Initial Bioactive Molecule B Synthetic Intermediate (e.g., this compound) A->B Modification C Enhanced Metabolic Stability B->C Leads to D Increased Bioavailability B->D Leads to E Modified Binding Affinity B->E Leads to F Optimized Drug Candidate C->F Results in D->F Results in E->F Results in

Caption: Role of fluorinated intermediates in drug candidate optimization.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Fluoro-p-anisaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-p-anisaldehyde is a versatile and valuable building block in organic synthesis, prized for its unique electronic properties imparted by the fluorine and methoxy substituents. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring enhances its reactivity and selectivity in various chemical transformations. This makes it a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. Notably, it serves as a crucial precursor for the synthesis of biologically active compounds, including chalcones and various heterocyclic scaffolds. The fluorinated and methoxylated phenyl ring is a common motif in molecules designed to exhibit enhanced metabolic stability and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorinated chalcones, compounds with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents.

Introduction to this compound in Synthesis

This compound, also known as 3-fluoro-4-methoxybenzaldehyde, is an aromatic aldehyde that serves as a pivotal starting material in the synthesis of complex organic molecules. The fluorine atom at the meta-position to the aldehyde and ortho to the methoxy group significantly influences the electronic nature of the benzene ring, thereby affecting the reactivity of the aldehyde group and the aromatic system. This substitution pattern is particularly advantageous in the synthesis of chalcones through Claisen-Schmidt condensation, where it can lead to improved yields and biological activities of the resulting compounds. Furthermore, it is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Cimicoxib and a fluorinated analog of the anticancer agent Combretastatin A-4.

Key Applications:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, with the fluorine substituent often enhancing biological activity.

  • Chalcone Synthesis: It readily undergoes Claisen-Schmidt condensation with various acetophenones to yield fluorinated chalcones, which are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

  • Heterocyclic Synthesis: The resulting chalcones can be further cyclized to form a variety of heterocyclic compounds such as pyrazoles, pyrimidines, and benzodiazepines, which are important pharmacophores.

  • Agrochemicals and Materials Science: This aldehyde is also utilized in the development of new agrochemicals and advanced polymers.

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. It involves the base-catalyzed reaction of an aromatic aldehyde with a ketone. In the context of this document, this compound serves as the aromatic aldehyde.

Claisen_Schmidt_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound C Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Room Temperature or gentle heating A->C B Acetophenone Derivative B->C D Neutralization (e.g., dil. HCl) C->D Reaction Mixture E Filtration D->E Precipitate F Recrystallization (e.g., Ethanol) E->F Crude Product G Fluorinated Chalcone F->G Pure Product

Caption: General workflow for the synthesis of fluorinated chalcones.

Detailed Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a specific fluorinated chalcone derivative with potential biological activity.

Materials:

  • This compound

  • 4-Hydroxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Reactant Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 4-hydroxyacetophenone in 20 mL of 95% ethanol.

  • Addition of Aldehyde: To the stirred solution, add 1.54 g (10 mmol) of this compound.

  • Initiation of Condensation: Slowly add 10 mL of a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain the temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Product Precipitation: After completion of the reaction, pour the reaction mixture into 200 mL of ice-cold distilled water.

  • Neutralization: Acidify the mixture by slowly adding dilute hydrochloric acid with constant stirring until the pH is neutral. A yellow solid will precipitate out.

  • Isolation of Crude Product: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: Dry the crude product in a desiccator. Recrystallize the solid from hot ethanol to obtain pure crystals of (E)-1-(4-hydroxyphenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various chalcone derivatives using this compound.

Acetophenone DerivativeCatalyst/SolventReaction Time (h)Yield (%)Melting Point (°C)Reference
4-HydroxyacetophenoneNaOH / Ethanol24~85188-190Adapted from
2,4-DihydroxyacetophenoneKOH / Ethanol4870-80202-204Generic Protocol
4-AminoacetophenoneNaOH / Methanol24~80165-167Generic Protocol
2-HydroxyacetophenoneKOH / Ethanol3675-85142-144Generic Protocol

Application in the Modulation of Signaling Pathways

Chalcones are known to exert their biological effects, particularly their anticancer activities, by interacting with various cellular signaling pathways. One of the most critical pathways implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway. Several studies have shown that fluorinated chalcones can effectively inhibit this pathway, leading to apoptosis of cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition of Translation Initiation Chalcone Fluorinated Chalcone Chalcone->PI3K Inhibits Chalcone->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorinated chalcones.

The diagram illustrates that fluorinated chalcones can inhibit key kinases in the PI3K/Akt/mTOR pathway, such as PI3K and Akt. This inhibition disrupts the downstream signaling cascade that promotes cell proliferation and survival, making these compounds promising candidates for anticancer drug development.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its application in the straightforward and efficient synthesis of fluorinated chalcones via the Claisen-Schmidt condensation provides access to a class of compounds with significant therapeutic potential. The detailed protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the synthesis and biological evaluation of novel chalcone derivatives and other complex molecules derived from this important building block. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and more potent therapeutic agents.

3-Fluoro-p-anisaldehyde: A Key Building Block in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-p-anisaldehyde, a fluorinated aromatic aldehyde, has emerged as a critical and versatile building block in the synthesis of a diverse range of pharmaceuticals. The strategic incorporation of a fluorine atom onto the anisaldehyde scaffold significantly influences the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby facilitating passage through biological membranes. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, enabling the construction of complex molecular architectures. This application note will detail the use of this compound in the synthesis of prominent pharmaceutical agents, provide detailed experimental protocols, and present quantitative data on their biological activities.

Application Note 1: Synthesis of Fluorinated Combretastatin A-4 Analogues for Anticancer Therapy

Background:

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent microtubule-destabilizing agent that exhibits significant anticancer activity. However, its clinical utility is hampered by poor water solubility and isomerization of the active cis-stilbene double bond to the inactive trans-isomer. The introduction of a fluorine atom onto the B-ring of the combretastatin scaffold, a modification facilitated by the use of this compound, has been shown to enhance biological activity and potentially improve the molecule's stability. These fluorinated analogues primarily exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, they act as vascular disrupting agents (VDAs), selectively targeting and destroying the blood vessels that supply nutrients to tumors.

Signaling Pathways:

The anticancer activity of fluorinated Combretastatin A-4 analogues is mediated through the disruption of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most critical pathways affected are the PI3K/Akt pathway and the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Combretastatin Fluorinated Combretastatin A-4 Combretastatin->Akt Inhibition

HIF1_Pathway cluster_normoxia Normoxia Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilization HIF1a_degradation HIF-1α Degradation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex pVHL pVHL HIF1a->pVHL Hydroxylation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Angiogenesis Angiogenesis (e.g., VEGF) HRE->Angiogenesis Gene Transcription Combretastatin Fluorinated Combretastatin A-4 Combretastatin->HIF1_complex Inhibition Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->HIF1a_degradation

Experimental Protocol: Wittig Reaction for the Synthesis of a Fluorinated Combretastatin A-4 Analogue

This protocol describes a general procedure for the synthesis of a cis-stilbene derivative using this compound and a phosphonium ylide.

Wittig_Workflow start Start ylide_prep Ylide Preparation: 3,4,5-Trimethoxybenzyl- triphenylphosphonium bromide + n-BuLi in THF start->ylide_prep reaction Wittig Reaction: Add this compound in THF ylide_prep->reaction quench Quenching: Saturated aq. NH4Cl reaction->quench extraction Extraction: Ethyl Acetate quench->extraction purification Purification: Column Chromatography extraction->purification product Final Product: Fluorinated Combretastatin A-4 Analogue purification->product

Materials:

  • 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Ylide Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 3,4,5-trimethoxybenzyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.

  • Allow the mixture to stir at -78 °C for 1 hour.

  • Wittig Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the cis and trans isomers and obtain the pure fluorinated Combretastatin A-4 analogue.

Quantitative Data:

The following table summarizes the in vitro cytotoxic activity of representative fluorinated Combretastatin A-4 analogues against various human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (nM)Reference
Fluorinated CA-4 Analogue 1HCT-116 (Colon)20[1]
Fluorinated CA-4 Analogue 2HeLa (Cervical)3.6 - 9.5[2]
Fluorinated CA-4 Analogue 3HepG2 (Liver)3.6 - 9.5[2]
Fluorinated CA-4 Analogue 4MCF-7 (Breast)110[2]
Combretastatin A-4 (Reference)HCT-116 (Colon)<20[3]
Combretastatin A-4 (Reference)HeLa (Cervical)2.9 - 8.1[2]

Application Note 2: Synthesis of Cimicoxib, a Selective COX-2 Inhibitor

Background:

Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine to manage pain and inflammation. It functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[4] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in maintaining the gastric mucosa and platelet function, Cimicoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs. This compound is a key precursor in the synthesis of the diarylimidazole core of Cimicoxib.

Mechanism of Action:

The anti-inflammatory and analgesic effects of Cimicoxib are achieved through the inhibition of the COX-2 pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolysis PLA2->Cell_Membrane PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Cyclooxygenation COX2 COX-2 COX2->Arachidonic_Acid Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Cimicoxib Cimicoxib Cimicoxib->COX2 Selective Inhibition

Experimental Protocol: Synthesis of a Diarylimidazole Intermediate for Cimicoxib

This protocol outlines a plausible synthetic route to a key intermediate in the synthesis of Cimicoxib, starting from this compound. The core reaction involves the formation of an imidazole ring.

Cimicoxib_Workflow start Start imine_formation Imine Formation: This compound + 4-Aminobenzenesulfonamide start->imine_formation cycloaddition [3+2] Cycloaddition: Imine + TosMIC with K2CO3 imine_formation->cycloaddition intermediate Diarylimidazole Intermediate cycloaddition->intermediate

Materials:

  • This compound

  • 4-Aminobenzenesulfonamide

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-aminobenzenesulfonamide (1.0 equivalent) in methanol.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude imine.

  • Cycloaddition: To a solution of the crude imine (1.0 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in methanol, add potassium carbonate (2.0 equivalents).

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the diarylimidazole intermediate.

Quantitative Data:

The following table presents the in vitro inhibitory activity of Cimicoxib against COX-1 and COX-2 enzymes.

DrugEnzymeIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
CimicoxibCOX-1>10,000>151[5][6]
CimicoxibCOX-266>151[5]
Celecoxib (Reference)COX-2645-[7]
Rofecoxib (Reference)COX-2216-[7]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceuticals. Its unique electronic properties, conferred by the fluorine substituent, and the reactive aldehyde group allow for the efficient construction of complex molecules with enhanced biological activity. The examples of fluorinated Combretastatin A-4 analogues and the selective COX-2 inhibitor Cimicoxib highlight the significant contributions of this starting material to the fields of anticancer and anti-inflammatory drug discovery. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutic agents.

References

Synthesis of Cimicoxib from 3-Fluoro-p-anisaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Cimicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, utilizing 3-Fluoro-p-anisaldehyde as a key starting material. The synthesis involves a multi-step sequence including the formation of a protected sulfonamide, imine condensation, van Leusen imidazole synthesis for the construction of the core imidazole ring, regioselective chlorination, and a final deprotection step. This guide is intended to furnish researchers and drug development professionals with a comprehensive understanding of the synthetic route and practical methodologies for the preparation of Cimicoxib. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. This selectivity is crucial as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform. The chemical structure of Cimicoxib, 4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]benzenesulfonamide, features a central 1,5-diarylimidazole scaffold which is key to its pharmacological activity. The synthesis outlined herein employs this compound as a readily available precursor for the introduction of the 3-fluoro-4-methoxyphenyl moiety. The synthetic strategy relies on the robust and versatile van Leusen imidazole synthesis, which allows for the efficient construction of the imidazole core.

Overall Synthetic Scheme

The synthesis of Cimicoxib from this compound proceeds through the following key intermediates:

  • N-(tert-butyl)-4-aminobenzenesulfonamide (3) : A protected sulfonamide synthesized from p-aminobenzenesulfonamide.

  • N-(tert-butyl)-4-((3-fluoro-4-methoxybenzylidene)amino)benzenesulfonamide (4) : An imine formed via condensation of the protected sulfonamide and this compound.

  • N-(tert-butyl)-4-(5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide (5) : The imidazole core formed via the van Leusen reaction.

  • N-(tert-butyl)-4-(4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide (6) : The chlorinated imidazole intermediate.

  • Cimicoxib (7) : The final product obtained after deprotection.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

StepReactionKey ReagentsSolventTemperature (°C)Time (h)
1Sulfonamide Protectionp-Aminobenzenesulfonamide, tert-Butylamine, Sulfonyl ChlorideDichloromethaneRoom Temp.4
2Imine FormationThis compound, N-(tert-butyl)-4-aminobenzenesulfonamideTolueneReflux6
3Imidazole SynthesisImine (4), Tosylmethyl isocyanide (TosMIC), K2CO3Methanol/DioxaneReflux12
4ChlorinationImidazole (5), N-Chlorosuccinimide (NCS)DichloromethaneRoom Temp.3
5DeprotectionChlorinated Intermediate (6), Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp.2

Table 2: Quantitative Data for the Synthesis of Cimicoxib

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical Appearance
3 C10H16N2O2S228.3185White solid
4 C18H21FN2O3S376.4492Pale yellow solid
5 C20H22FN3O3S419.4875Off-white solid
6 C20H21ClFN3O3S453.9288White to off-white solid
Cimicoxib (7) C16H13ClFN3O3S381.8195White crystalline solid

Experimental Protocols

Step 1: Synthesis of N-(tert-butyl)-4-aminobenzenesulfonamide (3)
  • To a stirred solution of p-aminobenzenesulfonamide (1.0 eq) in dichloromethane, add tert-butylamine (1.2 eq).

  • Cool the mixture to 0 °C and slowly add the corresponding sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(tert-butyl)-4-aminobenzenesulfonamide (3) as a white solid.

Step 2: Synthesis of N-(tert-butyl)-4-((3-fluoro-4-methoxybenzylidene)amino)benzenesulfonamide (4)
  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve N-(tert-butyl)-4-aminobenzenesulfonamide (3) (1.0 eq) and this compound (1.05 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture for 6 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude imine (4) is used in the next step without further purification.

Step 3: Synthesis of N-(tert-butyl)-4-(5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide (5)
  • To a solution of the crude imine (4) (1.0 eq) in a 1:1 mixture of methanol and dioxane, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the imidazole intermediate (5) as an off-white solid.

Step 4: Synthesis of N-(tert-butyl)-4-(4-chloro-5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl)benzenesulfonamide (6)
  • Dissolve the imidazole intermediate (5) (1.0 eq) in dichloromethane.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, wash the reaction mixture with aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude chlorinated product (6) is used in the final step without further purification.

Step 5: Synthesis of Cimicoxib (7)
  • Dissolve the crude chlorinated intermediate (6) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Cimicoxib (7) as a white crystalline solid.

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product This compound This compound Imine (4) Imine (4) This compound->Imine (4) p-Aminobenzenesulfonamide p-Aminobenzenesulfonamide Protected Sulfonamide (3) Protected Sulfonamide (3) p-Aminobenzenesulfonamide->Protected Sulfonamide (3) Protection Protected Sulfonamide (3)->Imine (4) Condensation Imidazole (5) Imidazole (5) Imine (4)->Imidazole (5) van Leusen Imidazole Synthesis Chlorinated Imidazole (6) Chlorinated Imidazole (6) Imidazole (5)->Chlorinated Imidazole (6) Chlorination (NCS) Cimicoxib (7) Cimicoxib (7) Chlorinated Imidazole (6)->Cimicoxib (7) Deprotection

Caption: Synthetic pathway for Cimicoxib from this compound.

Cimicoxib Mechanism of Action: COX-2 Inhibition

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Cimicoxib Cimicoxib Cimicoxib->COX2 Inhibition

Caption: Cimicoxib selectively inhibits the COX-2 enzyme pathway.

Application Notes and Protocols: 3-Fluoro-p-anisaldehyde in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-fluoro-4-methoxybenzaldehyde, is a versatile building block in the synthesis of novel anticancer agents. Its unique electronic properties, conferred by the fluorine and methoxy substituents on the aromatic ring, make it a valuable precursor for developing potent and selective therapeutic compounds. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of anticancer agents derived from this compound: fluorinated chalcones and combretastatin A-4 analogues. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division, making them effective antimitotic agents. Additionally, the potential for some chalcone derivatives to modulate the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is discussed.

Data Presentation

The following tables summarize the in vitro cytotoxicity of various chalcone derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), with lower values indicating higher potency.

Table 1: Cytotoxicity of Selected Synthetic Chalcones

Compound/DerivativeCancer Cell LineIC50 (µM)
α-Fluorinated chalcone 4c5 human cancer cell lines0.025 - 0.202[1]
4-Fluoro-3',4',5'-trimethoxychalconeMCF-7/6 breast cancer, BLM melanoma, SK-OV-3 ovarian carcinomaNanomolar anti-invasive potency[1]
Fluorinated ChalconesA549, A498, HeLa, A375, HepG20.029 - 0.729[1]
Chalcone Derivative (B-4)MCF-76.70 ± 1.02[2]
Chalcone Derivative (B-4)A54920.49 ± 2.7[2]
Chalcone Derivative 5h (4-CF3)A5497.80 ± 3.06[2]
Chalcone Derivative 5h (4-CF3)PANC-18.75 ± 1.86[2]
Chalcone Derivative 5j (3,4-(OCH3)2)A5495.96 ± 1.02[2]

Table 2: Cytotoxicity of Chalcones Against Various Cancer Cell Lines (µg/mL)

CompoundA549 (Lung)PC3 (Prostate)MCF-7 (Breast)HT-29 (Colorectal)WRL68 (Liver)
1 >10011.28.910.515.8
5 >10015.810.012.619.9
10 19.915.812.615.825.1
23 15.812.67.910.015.8
24 12.610.06.37.912.6
25 10.07.95.06.310.0

Data presented in this table is derived from a study on various synthetic chalcones and may not all be direct derivatives of this compound, but are representative of the cytotoxic potential of this class of compounds.

Experimental Protocols

Synthesis of Fluorinated Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone to yield a fluorinated chalcone.

Materials and Reagents:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, dilute solution)

  • Ethyl Acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.

  • While stirring at room temperature, slowly add a solution of KOH or NaOH in ethanol.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid (the crude chalcone) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude product is then dried.

  • Purification of the chalcone is achieved by recrystallization from ethanol or by column chromatography on silica gel.

  • The structure of the purified chalcone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis of Fluorinated Combretastatin A-4 Analogues via Wittig Reaction

This protocol outlines the synthesis of a fluorinated combretastatin A-4 analogue from this compound and a substituted benzyltriphenylphosphonium salt.

Materials and Reagents:

  • This compound

  • 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide

  • A strong base (e.g., Sodium hydride or n-Butyllithium)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 3,4,5-trimethoxybenzyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension in an ice bath and add the strong base portion-wise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the reaction mixture again in an ice bath and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product, a mixture of (Z)- and (E)-isomers, is purified by column chromatography on silica gel to separate the isomers.

  • The structures of the purified isomers should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The desired (Z)-isomer is typically the more potent anticancer agent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_chalcone Chalcone Synthesis cluster_combretastatin Combretastatin Analogue Synthesis 3-Fluoro-p-anisaldehyde_C This compound Claisen_Schmidt Claisen-Schmidt Condensation 3-Fluoro-p-anisaldehyde_C->Claisen_Schmidt Acetophenone_Derivative Acetophenone Derivative Acetophenone_Derivative->Claisen_Schmidt Crude_Chalcone Crude Chalcone Claisen_Schmidt->Crude_Chalcone Purification_C Purification (Recrystallization/Chromatography) Crude_Chalcone->Purification_C Pure_Chalcone Pure Fluorinated Chalcone Purification_C->Pure_Chalcone Phosphonium_Salt Benzyltriphenyl- phosphonium Salt Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Base Strong Base Base->Ylide_Formation Ylide Phosphonium Ylide Ylide_Formation->Ylide Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction 3-Fluoro-p-anisaldehyde_W This compound 3-Fluoro-p-anisaldehyde_W->Wittig_Reaction Crude_Product Crude Product (Z/E Isomers) Wittig_Reaction->Crude_Product Purification_W Purification (Chromatography) Crude_Product->Purification_W Pure_Analogues Pure (Z)- and (E)-Analogues Purification_W->Pure_Analogues

Caption: Synthetic workflows for anticancer agents from this compound.

Tubulin_Inhibition Fluorinated_Compound Fluorinated Chalcone or Combretastatin Analogue Tubulin_Heterodimers α/β-Tubulin Heterodimers Fluorinated_Compound->Tubulin_Heterodimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Fluorinated_Compound->Microtubule_Polymerization Inhibits Tubulin_Heterodimers->Microtubule_Polymerization Microtubule_Dynamics Disruption of Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action: Tubulin polymerization inhibition.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival Chalcone Some Chalcone Derivatives Chalcone->PI3K May Inhibit Chalcone->Akt May Inhibit

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by chalcones.

Conclusion

This compound is a key starting material for the synthesis of promising anticancer agents, including fluorinated chalcones and combretastatin A-4 analogues. These compounds primarily exert their cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. The provided protocols offer a foundation for the synthesis and further investigation of these compounds. While the direct impact of this compound derivatives on the PI3K/Akt/mTOR pathway requires more specific research, the known activity of some chalcones on this critical signaling cascade suggests a potential avenue for the development of multi-targeted anticancer therapies. Further structure-activity relationship studies will be crucial in optimizing the efficacy and selectivity of these promising therapeutic candidates.

References

Application Notes and Protocols: 3-Fluoro-p-anisaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Fluoro-p-anisaldehyde, also known as 3-Fluoro-4-methoxybenzaldehyde, is a key aromatic aldehyde that serves as a versatile building block in organic synthesis.[1][2][3] Its unique structural features, including a reactive aldehyde group, a methoxy substituent, and a strategically placed fluorine atom, make it an attractive starting material for the development of novel agrochemicals. The presence of fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting molecules, which are critical parameters for effective crop protection agents.[1][2]

These application notes provide an overview of the use of this compound in the synthesis of potential agrochemicals, with a focus on pyrazole amide fungicides. The document includes hypothetical, yet representative, biological data and detailed experimental protocols to guide researchers in this field.

Application in the Synthesis of Pyrazole Amide Fungicides

Pyrazole amide fungicides are a significant class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. The structural scaffold of these fungicides often includes a substituted pyrazole ring linked to an aromatic amide moiety. This compound can be utilized as a precursor for the synthesis of the aromatic amide portion of these molecules.

Logical Workflow for Synthesis:

The following diagram illustrates a plausible synthetic workflow for generating a library of pyrazole amide fungicides starting from this compound.

G A This compound B Oxidation A->B KMnO4 or other oxidant C 3-Fluoro-4-methoxybenzoic acid B->C D Chlorination C->D SOCl2 or (COCl)2 E 3-Fluoro-4-methoxybenzoyl chloride D->E F Amidation with Substituted Aminopyrazole E->F Pyridine or Et3N G Pyrazole Amide Fungicide Library F->G

Caption: Synthetic workflow for pyrazole amide fungicides.

Signaling Pathway Targeted by SDHI Fungicides:

Succinate dehydrogenase (Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain in fungi. SDHI fungicides competitively inhibit this enzyme, blocking the oxidation of succinate to fumarate. This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

G cluster_0 Mitochondrial Inner Membrane Succinate Succinate SDHI Succinate Dehydrogenase (Complex II) Succinate->SDHI Fumarate Fumarate SDHI->Fumarate UQ Ubiquinone (Q) SDHI->UQ e- UQH2 Ubihydroquinone (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor Pyrazole Amide Fungicide (SDHI) Inhibitor->SDHI Inhibition

Caption: Mechanism of action of SDHI fungicides.

Data Presentation: Antifungal Activity

The following table summarizes hypothetical in vitro antifungal activity data for a series of pyrazole amide derivatives synthesized from this compound against various plant pathogenic fungi. The data is presented as EC50 values (the concentration of a compound that gives half-maximal response).

Compound IDTarget FungusEC50 (µg/mL)
PA-001 Botrytis cinerea (Gray Mold)0.52
Mycosphaerella fijiensis (Black Sigatoka)0.31
Septoria tritici (Septoria Leaf Blotch)0.89
PA-002 Botrytis cinerea0.45
Mycosphaerella fijiensis0.28
Septoria tritici0.75
PA-003 Botrytis cinerea1.20
Mycosphaerella fijiensis0.95
Septoria tritici2.10
Positive Control
BoscalidBotrytis cinerea0.65
Mycosphaerella fijiensis0.40
Septoria tritici1.15

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-methoxybenzoic acid

This protocol describes the oxidation of this compound to its corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO4) (1.5 eq)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of potassium permanganate in water to the flask while maintaining the temperature below 30°C with an ice bath.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite and wash the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl to a pH of approximately 2, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Fluoro-4-methoxybenzoic acid.

Protocol 2: Synthesis of 3-Fluoro-4-methoxybenzoyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl2) (2.0 eq) or Oxalyl chloride ((COCl)2)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend 3-Fluoro-4-methoxybenzoic acid in anhydrous DCM in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride or oxalyl chloride dropwise to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction mixture should become a clear solution.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-Fluoro-4-methoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of Pyrazole Amide Derivatives (e.g., PA-001)

This protocol describes the final amidation step to produce the target fungicide.

Materials:

  • 3-Fluoro-4-methoxybenzoyl chloride (1.0 eq)

  • A substituted aminopyrazole (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine) (1.0 eq)

  • Triethylamine (Et3N) or Pyridine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the substituted aminopyrazole and triethylamine or pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

  • Slowly add a solution of 3-Fluoro-4-methoxybenzoyl chloride in anhydrous DCM to the flask.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole amide derivative.

Disclaimer: The provided data and protocols are for illustrative purposes and should be adapted and optimized based on specific research objectives and laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions in a well-ventilated fume hood.

References

Application Notes and Protocols: The Role of 3-Fluoro-p-anisaldehyde in the Development of New Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis and materials science.[1] Its unique molecular structure, featuring both a fluorine atom and a methoxy group on the benzene ring, imparts enhanced reactivity and stability, making it an ideal starting material for the development of novel compounds and advanced polymers.[1] The presence of the fluorine substituent is particularly noteworthy as it can significantly alter the electronic properties, lipophilicity, and metabolic stability of the final polymer, making it a valuable component in the design of materials for specialized applications, including drug delivery and advanced coatings.[2]

While direct homopolymerization of this compound is not commonly reported, it serves as a key precursor for the synthesis of functionalized monomers. These monomers can then be incorporated into various polymer backbones through copolymerization, thereby tailoring the properties of the resulting materials. This document provides detailed protocols for the synthesis of a polymerizable monomer from this compound via a Knoevenagel condensation reaction, followed by its copolymerization with styrene as a representative example.

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Synonyms 3-Fluoro-4-methoxybenzaldehyde
CAS Number 351-54-2
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Light yellow to yellow to green powder to lump to clear liquid
Melting Point 29 °C
Boiling Point 132 °C/11 mmHg
Purity ≥ 98% (GC)

Application in Polymer Synthesis: From Aldehyde to Copolymer

The primary role of this compound in polymer chemistry is as a starting material for the synthesis of vinyl monomers. A common and efficient method to achieve this is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde group, followed by a dehydration reaction to yield a substituted alkene.[3] This newly formed carbon-carbon double bond can then participate in polymerization reactions.

Diagram: Overall Workflow

G A This compound (Starting Material) B Knoevenagel Condensation (Monomer Synthesis) A->B React with Octyl Cyanoacetate C Octyl Phenylcyanoacrylate Monomer (Intermediate) B->C Yields D Radical Copolymerization with Styrene C->D Co-monomer E Fluorinated Styrene Copolymer (Final Product) D->E Forms

Caption: Workflow from this compound to a fluorinated copolymer.

Experimental Protocol 1: Monomer Synthesis via Knoevenagel Condensation

This protocol details the synthesis of a fluorinated octyl phenylcyanoacrylate monomer from this compound.

Objective: To synthesize octyl 3-fluoro-4-methoxyphenylcyanoacrylate.

Reaction Scheme:

Materials:

  • This compound

  • Octyl cyanoacetate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add this compound (1 equivalent), octyl cyanoacetate (1 equivalent), and toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the purified octyl 3-fluoro-4-methoxyphenylcyanoacrylate monomer.

  • Dry the purified product under vacuum.

Characterization:

The structure and purity of the synthesized monomer can be confirmed using the following techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the characteristic functional groups (e.g., C=C, CN, C=O).

  • Elemental Analysis (CHN): To determine the elemental composition.

Expected Yield:

The yield of the purified monomer is typically in the range of 70-85%.

Experimental Protocol 2: Radical Copolymerization

This protocol describes the copolymerization of the synthesized fluorinated monomer with styrene.

Objective: To synthesize a random copolymer of styrene and octyl 3-fluoro-4-methoxyphenylcyanoacrylate.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • Octyl 3-fluoro-4-methoxyphenylcyanoacrylate (synthesized in Protocol 1)

  • 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

Equipment:

  • Schlenk flask or sealed polymerization tube

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Constant temperature oil bath

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve styrene and the synthesized octyl 3-fluoro-4-methoxyphenylcyanoacrylate monomer in toluene. The molar ratio of the monomers can be varied to achieve different copolymer compositions.[4]

  • Add the radical initiator (ABCN or AIBN). The amount is typically 0.1-1.0 mol% with respect to the total monomer concentration.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C for ABCN) and stir for a specified time (e.g., 24 hours).[4]

  • After the polymerization time, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.

  • Dry the final copolymer in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Diagram: Copolymerization Experimental Setup

G cluster_0 Reaction Vessel (Schlenk Flask) cluster_1 Work-up Monomers Styrene + Fluorinated Monomer Polymerization Polymerization (70°C, Inert Atmosphere) Monomers->Polymerization Initiator ABCN/AIBN Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Cooling Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying FinalPolymer Purified Copolymer Drying->FinalPolymer Yields

Caption: Workflow for the radical copolymerization and purification process.

Data Presentation

Table 1: Copolymerization of Styrene (M₁) with Octyl 3-fluoro-4-methoxyphenylcyanoacrylate (M₂)*
Feed Ratio (M₁:M₂)Polymer Yield (%)Nitrogen Content (%)Copolymer Composition (mol% M₁)Copolymer Composition (mol% M₂)
3:114.52.4170.429.6
1:1----
1:3----

*Data is representative and based on similar systems reported in the literature.[4] Actual results may vary depending on specific reaction conditions. The copolymer composition is calculated from the nitrogen content, as the fluorinated monomer is the sole source of nitrogen.

Table 2: Thermal Properties of a Representative Fluorinated Styrene Copolymer
PropertyValueMethod
Glass Transition Temperature (Tg) ~110-130 °CDSC
Decomposition Temperature (Td, 5% weight loss) > 300 °CTGA

*These are typical expected values. The exact thermal properties will depend on the copolymer composition and molecular weight.

Characterization of the Final Polymer

The synthesized fluorinated copolymer can be characterized to determine its structure, composition, and properties:

  • ¹H NMR Spectroscopy: To confirm the incorporation of both monomer units into the polymer chain and to estimate the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Conclusion

This compound is a valuable precursor for the synthesis of functionalized monomers that can be used to develop new polymers with tailored properties. The fluorine substitution offers a strategic approach to enhance thermal stability and introduce hydrophobicity. The protocols provided herein offer a clear pathway for researchers to utilize this compound in the creation of novel fluorinated copolymers. Further research can explore the use of these monomers in other polymerization systems (e.g., emulsion, suspension) and with a wider range of comonomers to expand the library of accessible materials for various advanced applications.

References

Application Notes and Protocols for 3-Fluoro-p-anisaldehyde in the Development of Fluorescent Probes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde is a versatile building block in organic synthesis, increasingly recognized for its utility in the development of novel fluorescent probes for biological imaging.[1] Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom, can be harnessed to create fluorophores with desirable photophysical characteristics.[1] These characteristics include enhanced signal intensity and specificity, which are critical for high-contrast cellular imaging.[1] This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on chalcone-based dyes for cellular imaging.

Synthesis of a Chalcone-Based Fluorescent Probe

A common and effective method for synthesizing fluorescent probes from this compound is through a Claisen-Schmidt condensation reaction to form a chalcone scaffold. Chalcones are α,β-unsaturated ketones that often exhibit fluorescent properties. The following protocol is adapted from established methods for synthesizing fluorinated chalcones.

Protocol 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

This protocol describes the base-catalyzed condensation of this compound with 1-(4-methoxyphenyl)ethanone.

Materials:

  • This compound

  • 1-(4-methoxyphenyl)ethanone

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Distilled water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 1-(4-methoxyphenyl)ethanone in ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add a solution of 2.0-3.0 equivalents of KOH or NaOH in ethanol or water.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours at room temperature. For faster reaction, the mixture can be gently heated.

  • Workup: Once the reaction is complete, pour the reaction mixture into cold distilled water. An acidic workup can be performed by neutralizing the mixture with dilute HCl to precipitate the product.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure chalcone derivative.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Properties

The resulting chalcone probe is expected to exhibit fluorescence. The photophysical properties should be characterized to determine its suitability for biological imaging.

PropertyTypical Value RangeDescription
Absorption Maximum (λₐₑₛ) 350 - 450 nmThe wavelength at which the probe absorbs the most light.
Emission Maximum (λₑₘ) 450 - 550 nmThe wavelength at which the probe emits the most light upon excitation.
Stokes Shift 50 - 150 nmThe difference between the absorption and emission maxima, crucial for minimizing self-absorption.
Quantum Yield (Φ) 0.1 - 0.8The efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.
Molar Extinction Coefficient (ε) 20,000 - 60,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at a given wavelength.

Note: The exact values will depend on the specific solvent environment and the final structure of the synthesized probe.

Application in Biological Imaging

Chalcone-based fluorescent probes can be utilized for cellular imaging, often showing preferential accumulation in specific organelles or cell types, such as cancer cells.

Protocol 2: Staining of Live Cells with a Chalcone-Based Fluorescent Probe

Materials:

  • Synthesized chalcone fluorescent probe

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the chalcone probe (e.g., 1-10 mM) in cell-culture grade DMSO.

  • Cell Culture: Culture the desired cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips in a suitable medium supplemented with FBS and antibiotics until they reach the desired confluency (typically 60-80%).

  • Staining Solution Preparation: Dilute the stock solution of the probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with a suitable filter set that matches the excitation and emission spectra of the probe. For example, a DAPI or FITC filter set might be appropriate depending on the probe's spectral properties.

Visualizations

Diagram 1: Synthesis of a Chalcone-Based Fluorescent Probe

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_product Product A This compound C Base (KOH or NaOH) Ethanol A->C B 1-(4-methoxyphenyl)ethanone B->C D Chalcone Fluorescent Probe C->D

Caption: A simplified workflow for the synthesis of a chalcone fluorescent probe.

Diagram 2: Experimental Workflow for Cellular Imaging

G A Prepare Probe Stock (in DMSO) C Prepare Staining Solution (in Culture Medium) A->C B Culture Cells D Incubate Cells with Probe B->D C->D E Wash Cells (with PBS) D->E F Image with Fluorescence Microscope E->F

Caption: The experimental workflow for staining and imaging live cells.

Diagram 3: Logical Relationship in Probe Design

G cluster_0 Molecular Structure cluster_1 Properties & Application A This compound (Building Block) B Chalcone Scaffold (Fluorophore Core) A->B Synthesis C Photophysical Properties (Absorption, Emission) B->C Determines D Biological Imaging (Cellular Staining) C->D Enables

Caption: The logical progression from starting material to biological application.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-p-anisaldehyde, also known as 3-fluoro-4-methoxybenzaldehyde, is a valuable substituted aromatic aldehyde in organic synthesis.[1][2] Its utility is particularly pronounced in the development of novel pharmaceutical and agrochemical compounds, where the introduction of fluorine can enhance biological activity and metabolic stability.[2] The presence of three distinct functional groups—a fluorine atom, a methoxy group, and an aldehyde—on the aromatic ring makes it a versatile substrate for various chemical transformations, most notably electrophilic aromatic substitution (EAS) reactions.[1][2] Understanding the regiochemical outcomes of these reactions is critical for the targeted synthesis of complex molecules.

This document provides detailed application notes and adapted experimental protocols for key electrophilic aromatic substitution reactions of this compound, including nitration, halogenation, and Friedel-Crafts acylation.

Regioselectivity of Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the directing effects of its three substituents:

  • Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its electron-donating resonance effect.[3][4]

  • Fluorine atom (-F): A deactivating, yet ortho, para-directing group.[3][4]

  • Aldehyde group (-CHO): A deactivating, meta-directing group.[5]

The powerful activating and directing effect of the methoxy group is the dominant factor in determining the position of electrophilic attack.[6][7] Since the position para to the methoxy group is occupied by the aldehyde, electrophiles are primarily directed to the positions ortho to the methoxy group, which are C2 and C6. Substitution at C5 is also possible, being ortho to the aldehyde group.

G cluster_molecule This compound cluster_directing Directing Effects C1 C1-CHO C2 C2 C3 C3-F C4 C4-OCH3 C5 C5 C6 C6 OCH3 OCH3 (Strong Activator, o,p-director) OCH3->C2 ortho OCH3->C6 ortho F F (Deactivator, o,p-director) F->C2 meta F->C4 para CHO CHO (Deactivator, m-director) CHO->C3 meta CHO->C5 meta

Predicted Products of Electrophilic Aromatic Substitution

Based on the directing effects of the substituents, the following table summarizes the predicted major and minor products for common EAS reactions.

Reaction TypeElectrophile (E⁺)Predicted Major Product(s)Predicted Minor Product(s)
Nitration NO₂⁺3-Fluoro-4-methoxy-2-nitrobenzaldehyde, 3-Fluoro-4-methoxy-6-nitrobenzaldehyde5-Fluoro-4-methoxy-2-nitrobenzaldehyde
Bromination Br⁺2-Bromo-3-fluoro-4-methoxybenzaldehyde, 6-Bromo-3-fluoro-4-methoxybenzaldehyde5-Bromo-3-fluoro-4-methoxybenzaldehyde
Chlorination Cl⁺2-Chloro-3-fluoro-4-methoxybenzaldehyde, 6-Chloro-3-fluoro-4-methoxybenzaldehyde5-Chloro-3-fluoro-4-methoxybenzaldehyde
Acylation RCO⁺2-Acyl-3-fluoro-4-methoxybenzaldehyde, 6-Acyl-3-fluoro-4-methoxybenzaldehyde5-Acyl-3-fluoro-4-methoxybenzaldehyde

Experimental Protocols

The following protocols are adapted from general procedures for electrophilic aromatic substitution reactions and should be optimized for this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration of this compound

This protocol is adapted from procedures for the nitration of other activated benzaldehydes.[8]

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the isomeric nitro products.

G Start Start: this compound Dissolve Dissolve in CH2Cl2 Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_H2SO4 Add conc. H2SO4 Cool->Add_H2SO4 Nitrating_Mixture Add nitrating mixture (HNO3/H2SO4) dropwise Add_H2SO4->Nitrating_Mixture React React at 0-5 °C for 1-2h Nitrating_Mixture->React Workup Aqueous Workup (Ice, NaHCO3) React->Workup Extract Extract with CH2Cl2 Workup->Extract Dry Dry (MgSO4) and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: Isomeric Nitro Products Purify->End

Protocol 2: Bromination of this compound

This protocol is adapted from a general procedure for the bromination of activated aromatic compounds.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron powder

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide or iron powder.

  • In a dropping funnel, prepare a solution of bromine (1.05 eq) in carbon tetrachloride.

  • Add the bromine solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the bromine color disappears. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the brominated products.

Protocol 3: Friedel-Crafts Acylation of this compound

This protocol is a general procedure for Friedel-Crafts acylation.[9][10]

Materials:

  • This compound

  • Acyl Chloride or Acid Anhydride (e.g., Acetyl Chloride)

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), dilute

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the suspension.

  • In a separate flask, dissolve this compound (1.0 eq) in dry dichloromethane.

  • Add the solution of this compound dropwise to the acyl chloride-AlCl₃ complex at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction may require gentle refluxing. Monitor by TLC.

  • Cool the reaction mixture back to 0 °C and quench by slowly adding dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Start This compound Attack Electrophilic attack on activated positions (C2, C6) Start->Attack Reagents Acyl Chloride (RCOCl) + AlCl3 Electrophile Formation of Acylium Ion [R-C=O]⁺ Reagents->Electrophile Electrophile->Attack Intermediate Formation of Sigma Complex (Carbocation Intermediate) Attack->Intermediate Deprotonation Deprotonation to restore aromaticity Intermediate->Deprotonation Product Acylated Products Deprotonation->Product

Conclusion

This compound is a highly useful substrate for generating a variety of substituted aromatic compounds through electrophilic aromatic substitution. The strong activating and directing effect of the methoxy group provides a high degree of regiocontrol, primarily directing electrophiles to the C2 and C6 positions. The provided protocols, while adapted from general methods, offer a solid starting point for the synthesis of novel derivatives for applications in drug discovery and materials science. It is recommended that all reactions be carefully monitored and optimized to achieve the desired products in high yield and purity.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of chalcones derived from the aldol condensation of 3-fluoro-p-anisaldehyde. This document includes detailed experimental protocols, characterization data, and insights into the biological activities of these compounds, particularly in the context of drug development.

Introduction

This compound, also known as 3-fluoro-4-methoxybenzaldehyde, is a valuable and versatile building block in organic synthesis.[1] Its unique electronic properties, arising from the presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom, make it an interesting substrate for various chemical transformations. One of the most significant applications of this compound is in the Claisen-Schmidt condensation, a base-catalyzed aldol condensation reaction, to synthesize fluorinated chalcones.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and are known to exhibit a wide range of pharmacological activities.[2] The incorporation of a fluorine atom into the chalcone scaffold can significantly enhance its biological efficacy and metabolic stability. Chalcones derived from this compound have demonstrated promising potential as anti-inflammatory, antimicrobial, and anticancer agents.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. The reaction involves the condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[2]

General Experimental Protocol:

This protocol can be adapted for the reaction of this compound with various substituted acetophenones.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-chloroacetophenone, 4'-methylacetophenone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Distilled water

  • Hydrochloric acid (HCl, dilute solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol (15-20 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a solution of NaOH or KOH (2.0-3.0 equivalents) in a small amount of water and add it dropwise to the reaction mixture while stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Solvent-Free Grinding Method (Green Chemistry Approach):

An alternative, environmentally friendly approach involves a solvent-free reaction.

Procedure:

  • Place this compound (1.0 equivalent), the substituted acetophenone (1.0 equivalent), and powdered NaOH or KOH (1.0-1.2 equivalents) in a mortar.

  • Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically form a paste and may solidify.

  • Add cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol.[3]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of chalcones derived from this compound and various acetophenones.

Table 1: Reaction Yields for the Synthesis of (E)-1-(substituted phenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

Acetophenone DerivativeCatalystReaction ConditionsYield (%)Reference
AcetophenoneNaOHEthanol, Room Temp, 4h85Adapted from[2]
4'-ChloroacetophenoneKOHEthanol, Room Temp, 5h78Adapted from[2]
4'-MethylacetophenoneNaOHSolvent-free grinding, 15 min92Adapted from[3]
4'-MethoxyacetophenoneKOHEthanol, Room Temp, 6h88Adapted from[2]
4'-NitroacetophenoneNaOHEthanol, Room Temp, 4h75Adapted from[2]

Table 2: Characterization Data for Selected Chalcones

Chalcone DerivativeMolecular FormulaMelting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)
(E)-1-phenyl-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-oneC16H13FO288-907.95-8.05 (m, 2H), 7.40-7.60 (m, 5H), 7.20-7.35 (m, 2H), 6.95 (d, 1H), 3.90 (s, 3H)190.5, 160.2, 152.8, 148.5, 144.9, 132.8, 128.6, 128.4, 125.2, 117.8, 113.5, 56.21660 (C=O), 1595 (C=C), 1270 (C-O)
(E)-1-(4-chlorophenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-oneC16H12ClFO2135-1377.90-8.00 (d, 2H), 7.45-7.55 (d, 2H), 7.20-7.35 (m, 3H), 6.98 (d, 1H), 3.92 (s, 3H)189.0, 159.8, 152.9, 148.6, 144.5, 139.5, 136.5, 129.8, 129.0, 125.4, 117.9, 113.6, 56.31662 (C=O), 1590 (C=C), 1275 (C-O)
(E)-1-(4-methylphenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-oneC17H15FO2102-1047.90 (d, 2H), 7.30 (d, 2H), 7.20-7.35 (m, 3H), 6.96 (d, 1H), 3.91 (s, 3H), 2.42 (s, 3H)190.0, 160.0, 152.7, 148.4, 144.8, 143.8, 135.8, 129.3, 128.5, 125.1, 117.7, 113.4, 56.1, 21.61658 (C=O), 1605 (C=C), 1268 (C-O)

Biological Activities and Signaling Pathways

Chalcones derived from this compound have been investigated for a variety of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity

Fluorinated chalcones have been shown to possess potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

One of the primary pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and chemokines.[5] Certain chalcones can inhibit the activation of NF-κB, thereby downregulating the inflammatory response.

Another important pathway is the c-Jun N-terminal kinase (JNK) signaling pathway , which is a subset of the mitogen-activated protein kinase (MAPK) pathway. The JNK pathway is activated by stress stimuli and inflammatory cytokines, leading to the transcription of genes involved in inflammation and apoptosis.[4] Inhibition of the JNK pathway by fluorinated chalcones can contribute to their anti-inflammatory effects.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimuli cluster_cell Macrophage LPS, Cytokines LPS, Cytokines TLR4 TLR4 LPS, Cytokines->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus AP-1 AP-1 JNK->AP-1 AP-1->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Chalcone Chalcone Chalcone->IKK Chalcone->JNK

Anti-inflammatory mechanism of chalcones.
Antimicrobial Activity

The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their antimicrobial activity. This group can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting their function. The presence of a fluorine atom can enhance the electrophilicity of the β-carbon, making the chalcone more susceptible to nucleophilic attack and thus a more potent antimicrobial agent.

Fluorinated chalcones have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by potentially inhibiting essential enzymes or disrupting the bacterial cell membrane.

antimicrobial_workflow Start Start Synthesize Chalcone Synthesize Chalcone Start->Synthesize Chalcone Characterize Chalcone Characterize Chalcone Synthesize Chalcone->Characterize Chalcone Prepare Bacterial Culture Prepare Bacterial Culture Characterize Chalcone->Prepare Bacterial Culture Well Diffusion Assay Well Diffusion Assay Prepare Bacterial Culture->Well Diffusion Assay Measure Zone of Inhibition Measure Zone of Inhibition Well Diffusion Assay->Measure Zone of Inhibition Determine MIC Determine MIC Measure Zone of Inhibition->Determine MIC Data Analysis Data Analysis Determine MIC->Data Analysis End End Data Analysis->End

Workflow for antimicrobial activity testing.
Anticancer Activity

Fluorinated chalcones have emerged as promising anticancer agents, particularly against triple-negative breast cancer (TNBC) cells.[6][7] Their mechanism of action is multifaceted and can involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

One of the key pathways affected by these compounds is the Heat Shock Factor 1 (HSF1)-dependent transactivation pathway . HSF1 is a transcription factor that is often overexpressed in cancer cells and contributes to their survival and resistance to therapy. Some fluorinated chalcones have been shown to influence HSF1 silencing, thereby promoting the upregulation of genes involved in stress-induced apoptosis.[6]

anticancer_pathway cluster_stress Cellular Stress cluster_cell Cancer Cell Stress Stress HSF1 (monomer) HSF1 (monomer) Stress->HSF1 (monomer) HSF1 (trimer) HSF1 (trimer) HSF1 (monomer)->HSF1 (trimer) HSE Heat Shock Element HSF1 (trimer)->HSE Apoptosis Apoptosis HSF1 (trimer)->Apoptosis Promotes (via inhibition) HSP Genes Heat Shock Protein Genes HSE->HSP Genes Cell Survival Cell Survival HSP Genes->Cell Survival Fluorinated Chalcone Fluorinated Chalcone Fluorinated Chalcone->HSF1 (trimer) Inhibition

Anticancer mechanism via HSF1 pathway.

Conclusion

The aldol condensation of this compound with various acetophenones provides a straightforward and efficient route to a diverse library of fluorinated chalcones. These compounds serve as promising scaffolds in drug discovery, exhibiting significant anti-inflammatory, antimicrobial, and anticancer activities. The detailed protocols and compiled data in these application notes offer a valuable resource for researchers and scientists working in medicinal chemistry and drug development, facilitating the exploration and optimization of these potent bioactive molecules. Further investigation into the structure-activity relationships and mechanisms of action of these chalcones is warranted to fully realize their therapeutic potential.

References

Formylation of Fluorinated Aromatic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formylation of fluorinated aromatic compounds, a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The introduction of a formyl group (–CHO) onto a fluorinated aromatic ring can be achieved through several classic and modern synthetic methods. This guide focuses on the most common and effective protocols, including the Vilsmeier-Haack, Duff, and Friedel-Crafts type formylation reactions, with a special emphasis on their application to fluorinated substrates.

Introduction

Fluorinated aromatic aldehydes are key building blocks in organic synthesis due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. The formylation of fluoroarenes, however, can be challenging due to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards electrophilic substitution. The choice of formylation method is therefore crucial and depends on the specific substrate and desired regioselectivity.

This guide provides a comparative overview of different formylation protocols, detailed experimental procedures for key reactions, and a summary of expected yields and regioselectivity to aid researchers in selecting the optimal conditions for their specific needs.

Comparative Data of Formylation Methods

The following table summarizes the typical reaction conditions and yields for the formylation of various fluorinated aromatic compounds using different methods. This data is compiled from various literature sources and is intended to provide a comparative overview.

SubstrateMethodReagentsSolventTemp. (°C)Time (h)Product(s)Yield (%)
2-FluoroanisoleDuff ReactionHexamethylenetetramine (HMTA), Trifluoroacetic acid (TFA)TFAReflux-3-Fluoro-4-methoxybenzaldehydeGood
3,5-DifluorophenolDuff ReactionHMTA, TFATFAReflux-3,5-Difluoro-4-hydroxybenzaldehyde79
2,3-DifluoroanisoleFriedel-Craftsα,α-Dichloromethyl methyl ether, TiCl₄Dichloromethane (DCM)00.75-32-Methoxy-3,4-difluorobenzaldehydeup to 97
Perfluorophenyl-substituted PhenolsOrtho-formylationMgCl₂, Et₃N, ParaformaldehydeTetrahydrofuran (THF)Reflux-Ortho-formylated productGood
Electron-rich FluoroarenesVilsmeier-HaackPOCl₃, DMFDMF or DCM0-1002.5-6.5Para-formylated product (generally)77-95+
PhenolsGattermann ReactionZn(CN)₂, HCl-Room Temp-Ortho- and Para-formylated productsModerate to Good

Key Formylation Protocols

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][4] While highly effective for activated rings, its application to deactivated fluoroarenes can be challenging.

Reaction Principle: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aromatic aldehyde.

Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation [5]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction with Substrate: Dissolve the fluorinated aromatic compound (1 eq.) in a minimal amount of anhydrous DMF or an inert solvent like dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, warm the reaction mixture to a temperature between 40-80 °C and stir for 2-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the iminium salt intermediate. Stir until the aldehyde product precipitates or separates.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Logical Relationship for Vilsmeier-Haack Reagent Formation and Reaction

Vilsmeier_Haack cluster_reagent_formation Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Fluoroarene Fluorinated Aromatic Compound Fluoroarene->Iminium_Salt Aldehyde Fluorinated Aromatic Aldehyde Iminium_Salt->Aldehyde Hydrolysis

Vilsmeier-Haack reaction workflow.
Duff Reaction

The Duff reaction is particularly useful for the ortho-formylation of phenols and other highly activated aromatic compounds.[6] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[7][8]

Reaction Principle: HMTA acts as a source of an electrophilic iminium ion, which attacks the activated aromatic ring. The initial product is an imine, which is subsequently hydrolyzed to the aldehyde during work-up. The ortho-selectivity in phenols is often attributed to a directing effect of the hydroxyl group.

Experimental Protocol: Formylation of 3,5-Difluorophenol [9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluorophenol (1 eq.) in trifluoroacetic acid (TFA).

  • Reagent Addition: Add hexamethylenetetramine (HMTA, 1-1.5 eq.) portion-wise to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water.

  • Hydrolysis and Extraction: Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium carbonate) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford 3,5-difluoro-4-hydroxybenzaldehyde.

Experimental Workflow for the Duff Reaction

Duff_Reaction_Workflow Start Start Dissolve Dissolve Fluorinated Phenol in Acid (e.g., TFA) Start->Dissolve Add_HMTA Add Hexamethylenetetramine (HMTA) Dissolve->Add_HMTA Reflux Heat to Reflux Add_HMTA->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Pour into Ice-Water Cool->Quench Neutralize Neutralize with Base Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify End End Purify->End

Duff reaction experimental workflow.
Friedel-Crafts Type Formylation with Dichloromethyl Alkyl Ethers

This method is a powerful tool for the formylation of both electron-rich and electron-deficient aromatic compounds, making it particularly suitable for a wide range of fluorinated substrates.[9] The reaction typically uses a dichloromethyl alkyl ether, such as dichloromethyl methyl ether, in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃).[9][10][11]

Reaction Principle: The Lewis acid activates the dichloromethyl alkyl ether to generate a highly electrophilic species, which then undergoes electrophilic aromatic substitution with the fluoroarene. Hydrolysis during work-up furnishes the desired aldehyde. The regioselectivity can often be controlled by the choice of Lewis acid and reaction conditions.

Experimental Protocol: Formylation of 2,3-Difluoroanisole [9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,3-difluoroanisole (1 eq.) in anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath and add titanium tetrachloride (TiCl₄, 1.1-2.2 eq.) dropwise with stirring.

  • Formylating Agent Addition: After stirring for a short period, add α,α-dichloromethyl methyl ether (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 45 minutes to 3 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by carefully and slowly adding it to a mixture of crushed ice and water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to yield 2-methoxy-3,4-difluorobenzaldehyde.

Signaling Pathway for Friedel-Crafts Type Formylation

Friedel_Crafts_Formylation Dichloromethyl_Ether Dichloromethyl Alkyl Ether Electrophile Electrophilic Intermediate Dichloromethyl_Ether->Electrophile Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Electrophile Activation Sigma_Complex Sigma Complex Electrophile->Sigma_Complex Electrophilic Attack Fluoroarene Fluorinated Aromatic Compound Fluoroarene->Sigma_Complex Aldehyde Fluorinated Aromatic Aldehyde Sigma_Complex->Aldehyde Deprotonation & Hydrolysis

Friedel-Crafts type formylation pathway.

Conclusion

The formylation of fluorinated aromatic compounds is a crucial synthetic step for accessing a wide range of valuable molecules. The choice of the appropriate formylation method depends heavily on the substitution pattern and electronic nature of the fluorinated substrate. The Vilsmeier-Haack reaction is generally suitable for electron-rich systems, while the Duff reaction provides excellent ortho-selectivity for fluorinated phenols. For a broader substrate scope, including less reactive fluoroarenes, the Friedel-Crafts type formylation using dichloromethyl alkyl ethers offers a powerful and versatile alternative. The protocols and comparative data presented in this guide are intended to assist researchers in navigating the selection and execution of these important synthetic transformations.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yields for Reactions with 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-p-anisaldehyde. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an aromatic aldehyde with a unique combination of substituents that influence its reactivity.[1] The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and can influence the reactivity of the aldehyde. The fluorine atom is an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

Q2: How should I purify this compound before use?

A2: If the purity of your this compound is uncertain, it is advisable to purify it to prevent side reactions. Distillation under reduced pressure is a common method for purifying liquid aldehydes. For solid samples, recrystallization from a suitable solvent can be effective.

Q3: What are common impurities that can affect my reaction?

A3: Common impurities in commercially available aldehydes include the corresponding carboxylic acid (from oxidation), residual solvents from synthesis, and isomers. The presence of the carboxylic acid can neutralize basic catalysts and interfere with reactions sensitive to acidic conditions.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of most reactions involving this compound. Staining with a suitable agent, such as potassium permanganate or p-anisaldehyde stain, can help visualize the spots. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed.

Reaction-Specific Troubleshooting and Protocols

Below are detailed guides for common reactions involving this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.

Troubleshooting Guide: Knoevenagel Condensation

Issue Potential Cause Recommended Solution
Low or No Yield Inactive or insufficient catalyst.Use a fresh, appropriate catalyst (e.g., piperidine, DABCO, or a solid base like MgO/ZrO₂).[2][3] Ensure the correct stoichiometric amount is used.
Low reaction temperature.For less reactive substrates, gentle heating may be required to drive the reaction to completion.
Presence of water.Ensure all glassware is dry and use anhydrous solvents, as water can hydrolyze the product or deactivate the catalyst.
Formation of Side Products Self-condensation of the active methylene compound.Add the active methylene compound slowly to a mixture of the aldehyde and the catalyst.
Michael addition of a second equivalent of the active methylene compound.Use a 1:1 stoichiometry of reactants. Monitor the reaction closely by TLC and stop it once the desired product is formed.
Difficult Product Isolation Product is an oil and does not precipitate.After the reaction, pour the mixture into ice-cold water and stir vigorously to induce precipitation. If it remains an oil, extract with a suitable organic solvent.

Quantitative Data: Knoevenagel Condensation Conditions and Yields

Active Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Notes
Ethyl CyanoacetateMgO/ZrO₂Solvent-free601.5 h95Data for 4-Fluorobenzaldehyde.[3]
MalononitrileTi-Al-Mg HydrotalciteEthyl Acetate604 h97.6 (selectivity)Data for Benzaldehyde.[4]
Ethyl CyanoacetateDABCO/[HyEtPy]ClWater5040 min97Data for 4-Fluorobenzaldehyde.[2]
MalononitrileDBU/WaterWaterRoom Temp.5-15 min>95Data for various aromatic aldehydes.[5]

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

  • To a round-bottom flask, add this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).

  • Add a suitable solvent (e.g., ethanol or toluene).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Experimental Workflow: Knoevenagel Condensation

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Mixing in Solvent A->D B Active Methylene Compound B->D C Base Catalyst C->D E Heating (optional) D->E F Reaction Monitoring (TLC) E->F G Cooling/Precipitation F->G H Filtration G->H I Recrystallization H->I J Pure Product I->J

Caption: General workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2]

Troubleshooting Guide: Wittig Reaction

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete formation of the ylide.Ensure the base is strong enough to deprotonate the phosphonium salt. Use anhydrous solvents and an inert atmosphere.
Unreactive ylide.Stabilized ylides are less reactive and may require heating.
Steric hindrance.If either the aldehyde or the ylide is sterically hindered, the reaction may be slow. Consider using a more reactive ylide or a different synthetic route.
Formation of (E/Z) Isomers Reaction conditions favor a mixture of isomers.For unstabilized ylides, lower temperatures generally favor the (Z)-isomer. For stabilized ylides, thermodynamic conditions (longer reaction times, heating) favor the (E)-isomer.[2]
Difficult Purification Triphenylphosphine oxide byproduct is difficult to remove.Triphenylphosphine oxide can often be removed by crystallization or column chromatography. In some cases, precipitation from a non-polar solvent can be effective.

Quantitative Data: Wittig Reaction Conditions and Yields

AldehydeWittig ReagentBaseSolventTemperature (°C)TimeYield (%)Notes
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDMFRoom Temp.30 min73.5General protocol for Wittig reaction.
4-BromobenzaldehydeBenzyltriphenylphosphonium chlorideK₃PO₄Solvent-freeRoom Temp.3 hHighGreen chemistry approach.[6]
p-AnisaldehydeBenzyltriphenylphosphonium chlorideBaseNot specifiedNot specifiedNot specifiedNot specifiedA similar reaction is known to proceed.[7]

Experimental Protocol: Wittig Reaction

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the phosphonium salt (1.1 equivalents) in an anhydrous solvent (e.g., THF).

  • Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution to 0°C and add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Logical Relationship: Wittig Reaction Stereoselectivity

G Ylide Wittig Reagent Stabilized Stabilized Ylide (e.g., R = CO₂R') Ylide->Stabilized Unstabilized Unstabilized Ylide (e.g., R = alkyl) Ylide->Unstabilized E_Alkene (E)-Alkene (Thermodynamic Product) Stabilized->E_Alkene Favored Z_Alkene (Z)-Alkene (Kinetic Product) Unstabilized->Z_Alkene Favored

Caption: Factors influencing stereoselectivity in the Wittig reaction.

Reductive Amination

Reductive amination is a method to form amines from a carbonyl compound and an amine via an intermediate imine, which is then reduced.

Troubleshooting Guide: Reductive Amination

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete imine formation.Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water. A catalytic amount of acid can also promote imine formation.
Reducing agent reduces the aldehyde before imine formation.Choose a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) that reduces imines faster than aldehydes.[8][9][10]
Weakly basic amine.For less reactive amines, longer reaction times or the use of a Lewis acid catalyst may be necessary.[8]
Formation of Dialkylated Amine The product amine is more nucleophilic than the starting amine.Use a large excess of the starting amine. Alternatively, perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.
Difficult Purification Residual starting amine is difficult to remove.If the product amine is less polar, column chromatography can be effective. Acid-base extraction can also be used to separate amines.

Quantitative Data: Reductive Amination Conditions and Yields

AmineReducing AgentSolventAdditiveYield (%)Notes
AnilineNaBH(OAc)₃1,2-DichloroethaneAcetic Acid (cat.)80-96General procedure for various ketones and aldehydes.[9]
Various primary aminesNaBH(OAc)₃1,2-DichloroethaneNoneHighGeneral, mild, and selective method.[10]
Electron-deficient anilinesNaBH(OAc)₃TFATFAHighFor less reactive anilines.[11]

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

  • To a round-bottom flask, add this compound (1 equivalent) and the amine (1.1 equivalents).

  • Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow: Reductive Amination

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A This compound D Mixing in Anhydrous Solvent A->D B Amine B->D C Reducing Agent (e.g., NaBH(OAc)₃) C->D E Imine Formation (in situ) D->E F Reduction to Amine E->F G Aqueous Quench F->G H Extraction G->H I Purification H->I J Pure Amine I->J

Caption: One-pot reductive amination workflow.

Grignard Reaction

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the aldehyde to form a secondary alcohol.[12][13]

Troubleshooting Guide: Grignard Reaction

Issue Potential Cause Recommended Solution
Low or No Yield Inactive Grignard reagent.Ensure the Grignard reagent is freshly prepared or properly stored. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere.
Quenching of the Grignard reagent.The aldehyde must be free of acidic impurities (e.g., carboxylic acid) and water.
Formation of a Ketone Side Product Oxidation of the product alcohol during workup or storage.Use a mild workup procedure and consider storing the product under an inert atmosphere.
Formation of a Wurtz Coupling Product Reaction of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly during the preparation of the Grignard reagent to maintain a low concentration.

Quantitative Data: Grignard Reaction Conditions and Yields

AldehydeGrignard ReagentSolventTemperature (°C)Yield (%)Notes
o-Anisaldehyde2-Methoxyphenylmagnesium bromideTHFRoom Temp.GoodGeneral procedure for Grignard reactions with aldehydes.[14]
CinnamaldehydeMethylmagnesium halideNot specifiedNot specified88-90Synthesis of a secondary alcohol.[15]
4-BromobenzaldehydeMethylmagnesium bromideDiethyl ether0 to Room Temp.HighGeneral protocol for Grignard reactions with substituted benzaldehydes.[16]

Experimental Protocol: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Add a solution of the appropriate alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

  • Once the Grignard reagent has formed, cool the flask in an ice bath.

  • Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart: Grignard Reaction

G Start Low Yield in Grignard Reaction Check_Reagent Check Grignard Reagent Activity Start->Check_Reagent Check_Conditions Verify Anhydrous/Inert Conditions Start->Check_Conditions Check_Aldehyde Check Aldehyde Purity Start->Check_Aldehyde Reagent_Solution Prepare fresh Grignard reagent. Use high-quality magnesium. Check_Reagent->Reagent_Solution Inactive Conditions_Solution Flame-dry all glassware. Use anhydrous solvents. Maintain inert atmosphere. Check_Conditions->Conditions_Solution Moisture/Air Present Aldehyde_Solution Purify aldehyde to remove acidic impurities and water. Check_Aldehyde->Aldehyde_Solution Impure

Caption: Troubleshooting low yields in Grignard reactions.

Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. For this compound, a bromo-substituted precursor would be required for this reaction.

Troubleshooting Guide: Suzuki Coupling

Issue Potential Cause Recommended Solution
Low or No Yield Inactive catalyst.Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is properly degassed to remove oxygen, which can deactivate the catalyst.
Inappropriate base.The choice of base is crucial and depends on the substrates. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
Poor solubility of reactants.Choose a solvent system in which all reactants are soluble. A mixture of an organic solvent and water is often used.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture before adding the catalyst.
Decomposition of Boronic Acid High temperature or prolonged reaction time.Optimize the reaction temperature and time. Monitor the reaction by TLC and stop it once the starting material is consumed.

Quantitative Data: Suzuki Coupling Conditions and Yields

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
4-BromoacetophenonePhenylboronic acidPd-complex 7KOHWater10094
Aryl bromidesPhenylboronic acidPd₂(dba)₃/PCy₃K₃PO₄Toluene8081-98
1-Bromo-4-methoxybenzenePhenylboronic acidPd@AEPOPK₂CO₃DMF/H₂O100High

Experimental Protocol: Suzuki Coupling (for a bromo-analogue)

  • To a Schlenk flask, add the bromo-analogue of this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).

  • Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture again by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Suzuki Coupling

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide E Degassing A->E B Boronic Acid B->E C Base C->E D Palladium Catalyst F Heating under Inert Atmosphere D->F E->F G Reaction Monitoring F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K Pure Biaryl Product J->K

Caption: General workflow for a Suzuki cross-coupling reaction.

References

Technical Support Center: Purification of 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Fluoro-p-anisaldehyde (also known as 3-Fluoro-4-methoxybenzaldehyde). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem: Low Purity After Synthesis

Initial Assessment: The purity of the crude product is significantly lower than the desired specification (typically ≥98%).

Possible Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials, such as 2-fluoroanisole, may be present.

  • Side Reactions: Formation of isomeric byproducts during formylation is a common issue.

  • Degradation: The product may have degraded during workup or storage.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. For the formylation of 2-fluoroanisole, which is a common method, you can expect to find:

  • Unreacted 2-fluoroanisole: The starting material for the reaction.

  • Isomeric aldehydes: Formylation can sometimes occur at other positions on the aromatic ring, leading to isomers of the desired product.

  • Byproducts from the formylating agent: For example, in a Vilsmeier-Haack reaction, byproducts from DMF and phosphorus oxychloride may be present.[1][2][3][4]

Q2: My product "oils out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some solutions:

  • Increase the amount of solvent: Add more of the hot solvent to fully dissolve the oil.

  • Use a different solvent system: The chosen solvent may not be ideal. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. A good starting point for aromatic aldehydes is a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane.

  • Lower the temperature of the hot solution: Ensure the temperature of the solvent is below the melting point of your compound (the melting point of this compound is approximately 29-35°C).

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath to promote crystallization. Rapid cooling can favor oiling out.

Q3: What is a good starting point for column chromatography of this compound?

A3: A good starting point for column chromatography on silica gel would be an eluent system of hexane and ethyl acetate.

  • Eluent System: Start with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity to 80:20 or higher if the product does not elute.

  • TLC Analysis: Before running the column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the product on the TLC plate should be around 0.2-0.4 for good separation.[5][6]

  • Visualization: this compound is a UV-active compound, so it can be visualized on a TLC plate under a UV lamp.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be an effective purification method for this compound, especially for removing non-volatile impurities.[7] The boiling point of this compound is reported to be 132°C at 11 mmHg.[8] It is important to use a vacuum to prevent thermal degradation of the compound.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively published, the following table provides typical purity levels that can be expected with different techniques, based on data for the compound and structurally similar molecules.

Purification MethodTypical Starting Purity (%)Typical Final Purity (%)Expected Recovery (%)Notes
Column Chromatography 80 - 95>9870 - 90Effective for removing a wide range of impurities, including isomers.
Recrystallization 90 - 97>9960 - 85Best for removing small amounts of impurities from a solid product.
Vacuum Distillation 85 - 95>9875 - 90Suitable for thermally stable liquids to remove non-volatile impurities.[7]

Note: These values are estimates and can vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Column Chromatography Protocol (General)
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it with different ratios of hexane and ethyl acetate to find a solvent system that gives an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair (e.g., ethyl acetate/hexane) can also be effective.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Logical Relationships of Purification Techniques

References

Technical Support Center: Reactions of 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-p-anisaldehyde. The information is designed to help anticipate and address common issues, particularly the formation of side products, during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used as a starting material?

A1: this compound is a versatile aromatic aldehyde used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Common reactions include:

  • Condensation Reactions (e.g., Claisen-Schmidt): To form chalcones and other α,β-unsaturated ketones.

  • Cannizzaro Reaction: As it lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.[2]

  • Reduction: To form 3-fluoro-4-methoxybenzyl alcohol.

  • Oxidation: To produce 3-fluoro-4-methoxybenzoic acid.[3][4][5]

  • Nucleophilic Addition (e.g., Grignard Reaction): To create secondary alcohols.[6]

  • Wittig Reaction: To synthesize alkenes.

Q2: What is a critical, yet often overlooked, side reaction to consider when working with this compound under basic conditions with alcohol solvents?

A2: A significant side reaction is the nucleophilic aromatic substitution (SNAr) of the fluorine atom.[7] The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. If the reaction is performed in a nucleophilic solvent like methanol under basic conditions, the methoxide ion can displace the fluoride ion.[7]

Q3: How can I minimize the formation of the SNAr side product?

A3: To minimize the SNAr side product, consider the following:

  • Solvent Choice: Use a non-nucleophilic solvent such as tetrahydrofuran (THF), dioxane, or toluene instead of alcohols like methanol or ethanol, especially under basic conditions.[7]

  • Temperature Control: Lowering the reaction temperature can help reduce the rate of the SNAr side reaction.

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.

Troubleshooting Guides for Common Reactions

Claisen-Schmidt Condensation

This reaction involves the condensation of this compound with a ketone (e.g., acetophenone) in the presence of a base to form a chalcone.

Common Issues & Side Products:

Issue/Side ProductProbable CauseRecommended Solution
Nucleophilic Aromatic Substitution (SNAr) Product Use of a nucleophilic solvent (e.g., methanol) under basic conditions.[7]Switch to a non-nucleophilic solvent like THF.[7]
Low Yield of Chalcone Incomplete reaction or formation of side products.Optimize base concentration, reaction time, and temperature. Ensure purity of starting materials.
Formation of Michael Addition Byproducts The enolate of the ketone can add to the newly formed chalcone.This is more common with certain heterocyclic aldehydes, but can be minimized by controlling stoichiometry and reaction time.
Self-condensation of Ketone If the ketone can self-condense, this can compete with the desired reaction.Slowly add the ketone to a mixture of the aldehyde and base to keep the enolate concentration low.

Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

  • Dissolve this compound (1 equivalent) and the desired acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol or THF).

  • Slowly add an aqueous solution of a base (e.g., 10% NaOH or KOH) dropwise to the stirred mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Cannizzaro Reaction

Since this compound has no α-hydrogens, two molecules can disproportionate in the presence of a strong base to yield one molecule of 3-fluoro-4-methoxybenzyl alcohol and one molecule of 3-fluoro-4-methoxybenzoic acid.[2]

Common Issues & Side Products:

Issue/Side ProductProbable CauseRecommended Solution
Incomplete Reaction Insufficient base concentration or reaction time.Use a high concentration of a strong base (e.g., 50% KOH). Ensure adequate reaction time, which can be up to 24 hours at room temperature.[7]
Low Yields of Both Products Suboptimal reaction conditions.For similar aldehydes like p-anisaldehyde, yields of over 95% for both the alcohol and acid have been achieved at 50°C for 90 minutes under solvent-free conditions with KOH.[7]
Difficult Product Separation The alcohol is neutral, while the carboxylic acid is in its salt form in the basic reaction mixture.After the reaction, extract the mixture with a water-immiscible organic solvent (e.g., diethyl ether) to separate the alcohol. The aqueous layer can then be acidified to precipitate the carboxylic acid.

Yield Data for a Similar Aldehyde (p-Anisaldehyde) in a Cannizzaro Reaction [7]

ProductYield (%)
p-Anisyl alcohol95.16
p-Anisic acid95.04

Note: This data is for p-anisaldehyde and serves as an estimate. Yields for this compound may vary.

Reduction to 3-fluoro-4-methoxybenzyl alcohol

The aldehyde functional group can be selectively reduced to a primary alcohol.

Common Issues & Side Products:

Issue/Side ProductProbable CauseRecommended Solution
Incomplete Reduction Insufficient reducing agent or reaction time.Use a slight excess of sodium borohydride (NaBH₄). Monitor the reaction by TLC until the starting aldehyde is consumed.
Formation of Borate Esters These are intermediates in NaBH₄ reductions.The reaction mixture must be worked up with an acidic solution (e.g., dilute HCl or NH₄Cl) to hydrolyze the borate esters and liberate the alcohol.[8]
Low Yield Mechanical loss during workup.Ensure proper extraction techniques are used. The resulting alcohol may have some water solubility.

Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)

  • Dissolve this compound in a suitable solvent, typically methanol or ethanol.[9]

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the reaction is complete.

  • Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alcohol.

Yield Data for a Similar Aldehyde (p-Anisaldehyde) Reduction with NaBH₄ [10]

ProductYield (%)
p-Anisyl alcohol96

Note: This data is for p-anisaldehyde under ultrasonic irradiation and serves as an estimate.

Visualizing Reaction Pathways

To aid in understanding the potential transformations of this compound, the following diagrams illustrate key reaction pathways and potential side reactions.

ReactionPathways cluster_condensation Condensation Reactions cluster_redox Redox Reactions cluster_carbon_carbon C-C Bond Formation Start This compound Chalcone Chalcone (Main Product) Start->Chalcone Claisen-Schmidt Condensation SNAr_Product S(N)Ar Side Product (3-Methoxy-p-anisaldehyde) Start->SNAr_Product S(N)Ar Side Reaction Cannizzaro_Alc 3-Fluoro-4-methoxybenzyl alcohol Start->Cannizzaro_Alc Cannizzaro Reaction Cannizzaro_Acid 3-Fluoro-4-methoxybenzoic acid Start->Cannizzaro_Acid Cannizzaro Reaction Reduced_Alc 3-Fluoro-4-methoxybenzyl alcohol Start->Reduced_Alc Reduction Oxidized_Acid 3-Fluoro-4-methoxybenzoic acid Start->Oxidized_Acid Oxidation Secondary_Alc Secondary Alcohol Start->Secondary_Alc Grignard Addition Alkene Alkene Start->Alkene Wittig Reaction Ketone Ketone (e.g., Acetophenone) + Base Base Strong Base (e.g., KOH) ReducingAgent Reducing Agent (e.g., NaBH₄) OxidizingAgent Oxidizing Agent Grignard Grignard Reagent (R-MgX) Wittig Wittig Reagent (Ph₃P=CHR) MeOH_Base Methanol + Base SNAr_Mechanism cluster_workflow Troubleshooting Workflow for Unexpected Side Products Start Reaction with This compound TLC Analyze crude reaction mixture by TLC/LC-MS Start->TLC Check Unexpected spot/mass observed? TLC->Check Purify Isolate side product (e.g., column chromatography) Check->Purify Yes NoIssue Proceed with workup and purification Check->NoIssue No Characterize Characterize structure (NMR, MS) Purify->Characterize Identify Identify side product Characterize->Identify Optimize Optimize reaction conditions (solvent, temp, time, base) Identify->Optimize Optimize->Start End Pure desired product NoIssue->End

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-Fluoro-p-anisaldehyde. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comparative analysis of different synthetic methods to help you optimize your reaction conditions and achieve high yields and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

General Questions

Q1: What are the primary synthetic routes to produce this compound?

A1: this compound is typically synthesized via the formylation of 2-fluoroanisole. The most common methods include the Rieche formylation, the Vilsmeier-Haack reaction, and the Duff reaction. An alternative route is the oxidation of 3-fluoro-4-methoxybenzyl alcohol.

Q2: Which synthetic method generally provides the highest yield for this compound?

A2: While yields are highly dependent on specific reaction conditions and optimization, the Rieche formylation using titanium tetrachloride and dichloromethyl methyl ether has been reported to provide high yields (up to 89%) for the formylation of similar aromatic compounds. The Vilsmeier-Haack reaction is also a high-yielding method for electron-rich aromatic compounds. The Duff reaction is often less efficient.[1][2]

Troubleshooting: Low Yield

Q1: My Rieche formylation of 2-fluoroanisole resulted in a low yield. What are the potential causes?

A1: Low yields in the Rieche formylation can be attributed to several factors:

  • Moisture Contamination: The Lewis acid catalyst, titanium tetrachloride (TiCl₄), is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The purity of 2-fluoroanisole and dichloromethyl methyl ether is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Temperature: The temperature must be carefully controlled. The initial addition of reagents is typically performed at low temperatures (e.g., 0 °C) to manage the exothermic reaction. Letting the reaction warm to room temperature or gentle heating might be necessary to drive it to completion.[3]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before workup.

Q2: I am experiencing a low yield in the Vilsmeier-Haack formylation of 2-fluoroanisole. What should I check?

A2: For the Vilsmeier-Haack reaction, consider the following:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is moisture-sensitive. It should be prepared in situ under anhydrous conditions.

  • Substrate Reactivity: 2-Fluoroanisole is an activated aromatic ring, but its reactivity might be lower than other substrates. Ensure the reaction temperature and time are sufficient for complete conversion. Heating is often required.[4]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is important. An excess of the reagent is often used to ensure complete formylation.

Q3: My Duff reaction is giving a very low yield of this compound. How can I improve it?

A3: The Duff reaction is known for its often modest yields.[5] To optimize the reaction:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., boric acid, trifluoroacetic acid) can significantly impact the yield.

  • Reaction Temperature: The Duff reaction typically requires high temperatures (around 150-160 °C).[6] Ensure the reaction is heated uniformly and for a sufficient duration.

  • Decomposition: The starting material or product may decompose at the high temperatures required for the Duff reaction. Monitor the reaction for the formation of dark, tarry byproducts.

Troubleshooting: Impurities and Side Reactions

Q1: I am observing multiple spots on my TLC plate after the formylation of 2-fluoroanisole. What are the likely side products?

A1: The primary side products in the formylation of 2-fluoroanisole are other isomers. While the desired product is 3-fluoro-4-methoxybenzaldehyde, you may also see the formation of:

  • 2-Fluoro-6-methoxybenzaldehyde: Formylation at the other ortho position to the methoxy group.

  • Di-formylated products: Although less common, di-formylation can occur under harsh reaction conditions.

  • Unreacted starting material: If the reaction has not gone to completion.

Q2: How can I minimize the formation of isomeric impurities?

A2: The regioselectivity of the formylation reaction is influenced by the directing effects of the fluorine and methoxy substituents.

  • In the Rieche and Vilsmeier-Haack reactions , the electrophile will preferentially attack the positions that are ortho and para to the activating methoxy group. The position para to the methoxy group is also ortho to the fluorine, which is the desired product. The other ortho position to the methoxy group is also a possibility. Careful control of reaction temperature and stoichiometry can help to improve selectivity.

  • The Duff reaction typically shows a preference for ortho-formylation to a hydroxyl group, but for an ether like 2-fluoroanisole, the selectivity might be less pronounced.

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification can be achieved through a combination of techniques:

  • Aqueous Workup: After quenching the reaction, an aqueous workup is necessary to remove the catalyst and other water-soluble byproducts.

  • Distillation: Fractional distillation under reduced pressure is an effective method for separating the product from lower and higher boiling point impurities. The boiling point of this compound is reported as 132 °C at 11 mmHg.[7]

  • Recrystallization: If the distilled product is a solid at room temperature (melting point is around 29 °C), recrystallization from a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane and a slightly more polar solvent) can be used for further purification.[7][8][9]

  • Column Chromatography: For small-scale purifications or to remove isomers with similar boiling points, silica gel column chromatography can be employed.[2]

Comparative Data of Synthetic Methods

The following table summarizes the typical reaction conditions for the synthesis of this compound from 2-fluoroanisole via different formylation methods. Please note that the optimal conditions may vary and should be determined experimentally.

Method Reagents Catalyst/Solvent Temperature (°C) Time (h) Typical Yield (%)
Rieche Formylation Dichloromethyl methyl etherTiCl₄ / DCM0 to RT1 - 480 - 90+[3][10]
Vilsmeier-Haack POCl₃, DMFDMF0 to 802 - 670 - 90[4]
Duff Reaction HexamethylenetetramineBoric acid, Glycerol150 - 1602 - 320 - 40[6][11]

Detailed Experimental Protocols

Protocol 1: Rieche Formylation of 2-Fluoroanisole

This protocol is adapted from the general procedure for the Rieche formylation of electron-rich aromatic compounds.[3][10]

Materials:

  • 2-Fluoroanisole

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluoroanisole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.1 - 1.5 eq) to the stirred solution.

  • Add dichloromethyl methyl ether (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Vilsmeier-Haack Formylation of 2-Fluoroanisole

This protocol is a general procedure for the Vilsmeier-Haack reaction.[4]

Materials:

  • 2-Fluoroanisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous DMF (3.0 eq).

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-fluoroanisole (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the product with DCM or diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Oxidation of 3-Fluoro-4-methoxybenzyl Alcohol

This protocol provides a general method for the oxidation of a benzyl alcohol to the corresponding aldehyde.

Materials:

  • 3-Fluoro-4-methoxybenzyl alcohol

  • Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Florisil®

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 eq) or PDC (1.5 eq) in anhydrous DCM.

  • Add a solution of 3-fluoro-4-methoxybenzyl alcohol (1.0 eq) in anhydrous DCM to the suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom®/Florisil® to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Rieche_Formylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start 2-Fluoroanisole in DCM Add_TiCl4 Add TiCl4 at 0°C Start->Add_TiCl4 Add_DCMME Add Dichloromethyl methyl ether at 0°C Add_TiCl4->Add_DCMME React Stir at RT Add_DCMME->React Quench Quench with ice React->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product This compound Distill->Product

Caption: Workflow for the Rieche Formylation of 2-Fluoroanisole.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation cluster_workup Workup & Purification DMF DMF at 0°C Add_POCl3 Add POCl3 DMF->Add_POCl3 Stir Stir at 0°C Add_POCl3->Stir Add_Substrate Add 2-Fluoroanisole Stir->Add_Substrate Heat Heat to 60-80°C Add_Substrate->Heat Quench Pour onto ice & Neutralize Heat->Quench Extract Extract Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Vacuum Distillation or Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the Vilsmeier-Haack Formylation.

Logical_Troubleshooting Start Low Yield or High Impurity Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Reagent_Issue Purify/Dry Reagents & Glassware Check_Reagents->Reagent_Issue Problem Found Check_Conditions Review Reaction Temperature & Time Check_Reagents->Check_Conditions No Issue Success Improved Yield & Purity Reagent_Issue->Success Condition_Issue Optimize Temperature & Monitor with TLC/GC Check_Conditions->Condition_Issue Problem Found Check_Workup Analyze Workup & Purification Procedure Check_Conditions->Check_Workup No Issue Condition_Issue->Success Workup_Issue Optimize Extraction, Distillation, or Recrystallization Check_Workup->Workup_Issue Problem Found Workup_Issue->Success

Caption: Logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 3-Fluoro-p-anisaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-p-anisaldehyde and its derivatives. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound typically start from 2-fluoroanisole. The most common and direct routes include:

  • Vilsmeier-Haack Reaction: This is a widely used method for formylating electron-rich aromatic rings. It involves treating 2-fluoroanisole with a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3][4][5]

  • Directed Ortho-lithiation: This method involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent such as DMF.[6][7][8] The methoxy group acts as a directed metalation group (DMG), guiding the lithiation to the adjacent position.[8]

  • Grignard Reaction: While less direct for this specific product, a Grignard reagent could be formed from a corresponding aryl halide (e.g., 3-bromo-6-fluoroanisole) and then reacted with a formylating agent.[9][10][11][12][13]

Q2: Why is regioselectivity a concern in this synthesis?

A2: Regioselectivity is a critical challenge because 2-fluoroanisole has multiple positions where the formyl group (-CHO) could potentially be added. Both the fluoro and methoxy groups are ortho-, para-directing for electrophilic aromatic substitution. The methoxy group is a stronger activating group than fluorine, and it directs ortho to itself. However, one of the ortho positions is blocked by the fluorine atom. The other ortho position (C3) is sterically unhindered, while the para position (C5) is also electronically favorable. The Vilsmeier-Haack reaction conditions generally favor formylation at the less sterically hindered position para to the strongest activating group, which in this case is the methoxy group.[3][4]

Q3: What are the key physical properties of the target compound, this compound?

A3: this compound, also known as 3-Fluoro-4-methoxybenzaldehyde, is a versatile intermediate in organic synthesis.[14] Its properties are summarized in the data table below.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture Contamination: The Vilsmeier reagent and organolithium reagents are extremely sensitive to moisture, which quenches them.[15]1. Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2. Inactive Reagents: Phosphorus oxychloride (POCl₃) or n-BuLi may have degraded due to improper storage.2. Use freshly opened or properly stored reagents. The concentration of n-BuLi can be determined by titration before use.
3. Insufficient Reaction Temperature/Time: The reaction may not have gone to completion.3. For Vilsmeier-Haack, a temperature range of 0°C up to 80°C may be required depending on the substrate's reactivity.[3][5] Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Dark Tar or Polymer 1. Strongly Acidic Conditions: Furan and other electron-rich rings are prone to polymerization under harsh acidic conditions, a risk that can extend to highly activated benzene rings.[16]1. Maintain low temperatures (e.g., 0°C) during the addition of acidic reagents like POCl₃.[16] Avoid using an excessive amount of the acid chloride.
2. Reaction Temperature Too High: Exothermic reactions can lead to uncontrolled side reactions and decomposition.2. Add reagents dropwise with efficient stirring and cooling to control the internal temperature.
Multiple Products / Poor Regioselectivity 1. Ambiguous Directing Effects: Both the methoxy and fluoro groups direct electrophilic substitution, potentially leading to isomeric products.1. The Vilsmeier-Haack reaction generally provides good selectivity for the para position relative to the methoxy group due to steric hindrance at the ortho position.[3] If issues persist, consider a directed ortho-lithiation approach, which offers superior regiocontrol.[8]
2. Side Reactions: If the substrate has other sensitive functional groups, they may react. For example, hydroxyl groups can undergo O-formylation.[15]2. Protect sensitive functional groups before carrying out the formylation reaction.
Difficult Purification 1. Close Boiling Points of Isomers: Isomeric byproducts may have similar physical properties to the desired product, making separation by distillation or chromatography difficult.1. Optimize reaction conditions to maximize the formation of the desired isomer. Use high-resolution silica gel column chromatography with a carefully selected eluent system.
2. Contamination with DMF: The high boiling point of DMF can make it difficult to remove completely.2. During aqueous work-up, wash the organic layer multiple times with water or brine to remove residual DMF. Final traces can be removed under high vacuum.

Data Summary

Table 1: Comparison of Synthetic Routes for this compound

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Vilsmeier-Haack 2-FluoroanisoleDMF, POCl₃70-85%One-pot, good yield, cost-effective.[4][5]Moisture sensitive, can lead to polymerization with highly activated substrates.[15][16]
Ortho-lithiation 2-Fluoroanisolen-BuLi or LDA, DMF60-80%Excellent regioselectivity.[7][8]Requires cryogenic temperatures (-78°C), strongly basic, and strictly anhydrous conditions.[17]

Table 2: Physical and Spectroscopic Data for this compound

Property Value Reference
Molecular Formula C₈H₇FO₂[14][18][19][20]
Molecular Weight 154.14 g/mol [14][18][19][20]
Appearance Light yellow to green powder or liquid[14][18]
Melting Point 29 °C[14]
Boiling Point 132 °C at 11 mmHg[14]
CAS Number 351-54-2[14][19][20]
Purity (Typical) ≥ 98% (GC)[14][18][19]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Fluoroanisole

This protocol describes the synthesis of this compound from 2-fluoroanisole.

Materials:

  • 2-Fluoroanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the mixture to stir at 0°C for an additional 30 minutes. The solution should become a thick, pale-yellow salt.

  • Formylation Reaction: Dissolve 2-fluoroanisole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing a large amount of crushed ice and stir vigorously for 30 minutes to hydrolyze the iminium salt intermediate.

  • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visual Guides

experimental_workflow start Starting Materials (2-Fluoroanisole, DMF, POCl3) reagent_prep Vilsmeier Reagent Formation (0°C) start->reagent_prep reaction Formylation Reaction (0°C to 50°C) reagent_prep->reaction Add Substrate workup Aqueous Work-up & Neutralization reaction->workup Hydrolysis extraction Solvent Extraction (DCM) workup->extraction purification Purification (Distillation / Chromatography) extraction->purification Dry & Concentrate product Final Product (this compound) purification->product

Caption: A typical experimental workflow for the Vilsmeier-Haack synthesis.

vilsmeier_mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Attack Attack Vilsmeier->Attack Arene 2-Fluoroanisole Sigma Sigma Complex (Intermediate) Attack->Sigma Forms Sigma Complex Deprotonation Iminium Salt Sigma->Deprotonation Deprotonation Hydrolysis Aqueous Hydrolysis (Work-up) Deprotonation->Hydrolysis Product This compound Hydrolysis->Product troubleshooting_tree start Low or No Yield? moisture Reaction under inert gas? Glassware oven-dried? start->moisture Yes moisture_no FIX: Ensure strictly anhydrous conditions moisture->moisture_no No reagents Reagents fresh? n-BuLi titrated? moisture->reagents Yes moisture_yes Proceed to next check reagents_no FIX: Use fresh reagents. Verify concentration. reagents->reagents_no No temp Reaction temp/time optimized via TLC? reagents->temp Yes reagents_yes Proceed to next check temp_yes Consider alternative synthetic route temp->temp_yes Yes temp_no FIX: Monitor reaction and adjust conditions temp->temp_no No

References

preventing decomposition of 3-Fluoro-p-anisaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the storage and decomposition of 3-Fluoro-p-anisaldehyde.

Troubleshooting Guide & FAQs

Q1: I've noticed a change in the color and consistency of my this compound during storage. What could be the cause?

A change in the physical appearance of this compound, which should be a light yellow to green powder or liquid, may indicate degradation.[1][2][3] Aldehydes, in general, are susceptible to two primary degradation pathways during storage:

  • Oxidation: Exposure to air can cause the aldehyde to oxidize into the corresponding carboxylic acid, which in this case would be 3-fluoro-4-methoxybenzoic acid. This can lead to changes in color and the presence of impurities.

  • Polymerization: Aldehydes can polymerize over time to form trimers or other polymeric structures.[4] This is often observed as the formation of a precipitate or a thickening of the material.[4][5] The presence of acidic impurities, including the oxidation product, can catalyze this process.[4]

Q2: My recent experiments using this compound have yielded unexpected results or low purity of the final product. Could the starting material have degraded?

Yes, degraded this compound can certainly impact your experimental outcomes. The presence of impurities such as the corresponding carboxylic acid or polymers can interfere with reactions, leading to lower yields and the formation of byproducts. It is recommended to assess the purity of your aldehyde before use if you suspect degradation.

Q3: How can I check the purity of my this compound?

The most common method for determining the purity of this compound is Gas Chromatography (GC).[1][2][3][6][7] Signs of degradation that may be observed through analysis or visual inspection include:

  • Chromatographic Analysis (GC): A reduced peak area for this compound and the appearance of new peaks corresponding to impurities.[5]

  • Visual Inspection: A noticeable change in color or the formation of precipitates.[5]

Q4: What are the ideal storage conditions to prevent the decomposition of this compound?

To minimize decomposition, this compound should be stored with the following considerations.[1][2][7][8][9][10]

Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8 °CTo slow down the rates of oxidation and polymerization.[1][10]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[10]This compound is air-sensitive; an inert atmosphere prevents oxidation.[2][7]
Container Tightly sealed, airtight, amber glass container.[8]To protect from air and light, which can promote degradation.[8]
Additives Consider the use of antioxidants.[8]To inhibit oxidation.

Q5: My this compound has solidified and is difficult to handle. What should I do?

This compound has a melting point of around 29 °C.[1] If it has solidified due to storage at low temperatures, it can be gently warmed to room temperature to return it to a liquid or more manageable state. However, if the solidification is due to polymerization, the material may have degraded and its purity should be checked before use.[4]

Experimental Protocols

Protocol: Purity Assessment by Gas Chromatography (GC)

This is a general guideline for assessing the purity of this compound. The specific parameters may need to be optimized for your instrument and column.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.[5] A typical concentration might be 1 mg/mL.

    • Perform serial dilutions to create working standards of appropriate concentrations for calibration.

  • GC System and Conditions:

    • Injector: Split/splitless injector, with a typical injection volume of 1 µL.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is often suitable for aromatic compounds.

    • Oven Temperature Program:

      • Initial temperature: e.g., 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 10-20 °C/minute to a final temperature of e.g., 250 °C.

      • Final hold: Hold at 250 °C for 2-5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Detector: Flame Ionization Detector (FID).

  • Analysis:

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the sample solution to be tested.

    • Determine the purity by comparing the peak area of the this compound in the sample to the calibration curve. The presence of significant additional peaks may indicate degradation products or other impurities.

Visualizations

Decomposition_Pathway This compound This compound Oxidation_Product 3-Fluoro-4-methoxybenzoic acid This compound->Oxidation_Product O2 (Air) Polymerization_Product Polymer (Trimer) This compound->Polymerization_Product Acid Catalyst Troubleshooting_Workflow start Suspected Decomposition of This compound visual_inspection Perform Visual Inspection: - Color Change? - Precipitate Formation? start->visual_inspection purity_analysis Conduct Purity Analysis (GC) visual_inspection->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_storage Review Storage Conditions: - Temperature (2-8 °C)? - Inert Atmosphere? - Airtight/Light-proof Container? degradation_confirmed->review_storage Yes implement_changes Implement Correct Storage Protocols review_storage->implement_changes discard Discard and Use New Batch review_storage->discard

References

Technical Support Center: Wittig Reaction with 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing 3-Fluoro-p-anisaldehyde in Wittig reactions. The following question-and-answer format addresses common issues, offering insights into reaction optimization, side product management, and purification strategies.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction with this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Wittig reaction with this compound can stem from several factors related to the aldehyde's unique electronic properties and general reaction parameters. The aldehyde possesses both an electron-donating methoxy group and an electron-withdrawing fluorine atom. The electron-donating group can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the ylide.

Troubleshooting Steps:

  • Choice of Base and Ylide Generation: Ensure complete deprotonation of the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are necessary. Incomplete ylide formation is a common cause of low yields.

  • Reaction Temperature: While ylide formation is often conducted at 0°C or room temperature, the subsequent reaction with the aldehyde might benefit from elevated temperatures to overcome the reduced reactivity of the electron-rich aldehyde. Monitor the reaction by TLC to find the optimal temperature.

  • Order of Addition: If your ylide is unstable, consider adding the phosphonium salt to a mixture of the base and this compound. This in-situ generation can maintain a low concentration of the reactive ylide and minimize decomposition.

  • Purity of Reagents: Ensure the this compound is pure, as aldehydes can oxidize to carboxylic acids upon storage, which will quench the ylide. Similarly, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as ylides are sensitive to moisture and oxygen.

Q2: I am observing a significant amount of unreacted this compound in my reaction mixture. What should I do?

A2: The presence of unreacted aldehyde suggests that the reaction is not proceeding to completion. This could be due to insufficient reactivity of the chosen ylide or decomposition of the ylide before it can react.

Possible Solutions:

  • Increase Ylide Equivalents: Try using a slight excess of the phosphonium salt and base (e.g., 1.2-1.5 equivalents) to ensure the aldehyde is the limiting reagent.

  • Switch to a More Reactive Ylide: If you are using a stabilized ylide, consider switching to a non-stabilized or semi-stabilized ylide. Non-stabilized ylides are more nucleophilic and will react more readily with the electron-rich aldehyde.

  • Increase Reaction Time and/or Temperature: As mentioned previously, allowing the reaction to stir for a longer period or gently heating it can help drive the reaction to completion.

Q3: How can I control the E/Z stereoselectivity of the resulting alkene?

A3: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.

  • For (Z)-Alkene Preference: Use a non-stabilized ylide (e.g., prepared from an alkyltriphenylphosphonium halide). These reactions are typically irreversible and kinetically controlled, favoring the formation of the cis-oxaphosphetane intermediate, which leads to the (Z)-alkene. Using salt-free conditions can enhance Z-selectivity.

  • For (E)-Alkene Preference: Use a stabilized ylide (e.g., one containing an electron-withdrawing group like an ester or a ketone). These ylides are less reactive, and the reaction becomes reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which yields the (E)-alkene. The Schlosser modification, which involves the use of phenyllithium at low temperatures, can also be employed to favor the E-alkene with non-stabilized ylides.[1]

Q4: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct from my product. What are the best purification strategies?

A4: The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions due to its variable solubility and polarity.

Purification Methods:

  • Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from TPPO.

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the product from TPPO. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Precipitation of TPPO: TPPO is poorly soluble in non-polar solvents like hexane or diethyl ether. After the reaction, you can concentrate the mixture and triturate it with one of these solvents to precipitate the TPPO, which can then be removed by filtration.

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. For instance, adding a solution of zinc chloride (ZnCl₂) in a suitable solvent can precipitate the TPPO as a complex, which can then be filtered off.

Q5: Are there any potential side reactions specific to using this compound?

A5: While common Wittig side reactions apply, the structure of this compound suggests a potential for nucleophilic aromatic substitution (SNAr) under strongly basic conditions, especially at elevated temperatures. The fluorine atom is ortho to the activating aldehyde group and para to the electron-donating methoxy group. If a nucleophilic species is present (e.g., residual alkoxide from the base), it could potentially displace the fluoride. While less common under typical Wittig conditions, it is a possibility to be aware of, especially if unexpected byproducts are observed. Studies on related fluoro- and methoxy-substituted systems have shown that such substitutions can occur.[2]

Quantitative Data Summary

The following table summarizes the expected stereochemical outcomes based on the type of ylide used in a Wittig reaction.

Ylide TypeR Group on YlideReactivityTypical ProductConditions Favoring Selectivity
Non-stabilized Alkyl, HHigh(Z)-alkeneSalt-free conditions, aprotic solvents
Semi-stabilized Aryl, VinylModerateMixture of (E/Z)-alkenesStereoselectivity is often poor
Stabilized -CO₂R, -COR, -CNLow(E)-alkeneThermodynamic control, reversible reaction

Experimental Protocols

Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide (Z-alkene selective)
  • Phosphonium Salt Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in an appropriate solvent (e.g., toluene). Add the corresponding alkyl halide (1.0 eq.) and heat the mixture to reflux for 24 hours. Cool the reaction, collect the precipitated phosphonium salt by filtration, wash with diethyl ether, and dry under vacuum.

  • Ylide Formation: To a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq.). Add anhydrous THF via syringe. Cool the suspension to 0°C in an ice bath. Slowly add a strong base such as n-BuLi (1.1 eq.) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir the mixture at 0°C for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution to -78°C (dry ice/acetone bath). Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via syringe.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction (Alternative for E-alkene and easier purification)

The HWE reaction is an excellent alternative that often provides (E)-alkenes with high selectivity and features a water-soluble phosphate byproduct, simplifying purification.[3][4]

  • Phosphonate Ester Preparation: The phosphonate ester is typically prepared via the Michaelis-Arbuzov reaction by heating an alkyl halide with a trialkyl phosphite.

  • HWE Reaction: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with dry hexanes to remove the mineral oil. Add anhydrous THF, and cool to 0°C. Slowly add the phosphonate ester (1.1 eq.) dropwise. Stir at room temperature for 1 hour. Cool the reaction mixture to 0°C and add a solution of this compound (1.0 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the mixture with an organic solvent. The water-soluble phosphate byproduct will remain in the aqueous layer. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often significantly cleaner than that from a Wittig reaction.

Visualizations

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Aldehyde This compound Betaine Betaine/Oxaphosphetane Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Betaine Alkene Alkene Product Betaine->Alkene [2+2] Cycloelimination TPPO Triphenylphosphine Oxide (Ph₃P=O) Betaine->TPPO

Caption: The general mechanism of the Wittig reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Ylide Check Ylide Formation (Base, Solvent, Temp.) Start->Check_Ylide Check_Aldehyde Check Aldehyde Purity and Reactivity Check_Ylide->Check_Aldehyde Ylide formation OK Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Equivalents) Check_Ylide->Optimize_Conditions Issue with ylide Check_Aldehyde->Optimize_Conditions Aldehyde OK Consider_Alternative Consider Alternative Ylide or HWE Reaction Check_Aldehyde->Consider_Alternative Aldehyde has low reactivity Successful_Reaction Successful Reaction Optimize_Conditions->Successful_Reaction Consider_Alternative->Successful_Reaction

Caption: A troubleshooting workflow for low-yield Wittig reactions.

Stereoselectivity_Logic Ylide_Type Phosphonium Ylide Type Non_Stabilized Non-Stabilized (R = Alkyl) Ylide_Type->Non_Stabilized Stabilized Stabilized (R = EWG) Ylide_Type->Stabilized Z_Alkene (Z)-Alkene (Kinetic Product) Non_Stabilized->Z_Alkene  Typically leads to E_Alkene (E)-Alkene (Thermodynamic Product) Stabilized->E_Alkene  Typically leads to

Caption: Relationship between ylide type and alkene stereochemistry.

References

Technical Support Center: Scale-Up Considerations for Reactions Using 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-p-anisaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile aromatic aldehyde.

General Information and Safety

1.1. What are the key properties of this compound?

This compound, also known as 3-Fluoro-4-methoxybenzaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its fluorine substituent can enhance the reactivity, selectivity, and biological activity of target molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms 3-Fluoro-4-methoxybenzaldehyde
CAS Number 351-54-2
Molecular Formula C₈H₇FO₂
Molecular Weight 154.14 g/mol
Appearance Light yellow to yellow to green powder, lump, or clear liquid
Melting Point 29 °C
Boiling Point 132 °C at 11 mmHg
Purity ≥ 98% (GC)

1.2. What are the primary safety concerns when handling this compound on a larger scale?

On a larger scale, the hazards associated with this compound are amplified. It is crucial to consult the Safety Data Sheet (SDS) for detailed information. Key hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Suspected Carcinogen: Suspected of causing cancer.[2]

Recommendations for safe handling at scale include:

  • Utilizing a well-ventilated fume hood or a closed system.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.

  • Implementing engineering controls to minimize exposure.

  • Having an emergency plan in place for spills or accidental exposure.

Troubleshooting Common Reactions and Scale-Up Issues

This section provides troubleshooting guidance for common reaction types where this compound is employed.

Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. When scaling up, issues with reaction control, product isolation, and impurity formation can arise.

FAQ 1: My Aldol condensation with this compound is giving low yields and multiple byproducts. What are the likely causes and solutions?

Low yields and byproduct formation in a scaled-up Aldol condensation can stem from several factors. The most common issues are self-condensation of the ketone partner, the Cannizzaro reaction of the aldehyde, and Michael addition to the product.

Troubleshooting Guide: Aldol Condensation

IssuePotential CauseRecommended Solution
Low Yield / Incomplete Conversion Insufficient base or catalyst deactivation.Increase catalyst loading or use a stronger base. Ensure anhydrous conditions if the catalyst is moisture-sensitive.
Poor mixing leading to localized "hot spots" or areas of low reactant concentration.Improve agitation. For very large scales, consider baffled reactors.
Formation of Ketone Self-Condensation Product The ketone enolate reacts with another molecule of the ketone instead of this compound.Slowly add the ketone to a mixture of the aldehyde and the base to keep the enolate concentration low. Use a slight excess of this compound.
Formation of Cannizzaro Products (3-Fluoro-4-methoxybenzyl alcohol and 3-Fluoro-4-methoxybenzoic acid) Under strongly basic conditions, the aldehyde can disproportionate, especially at elevated temperatures.[3]Use milder basic conditions (e.g., catalytic base instead of stoichiometric). Lower the reaction temperature.
Formation of Michael Adduct The enolate of the ketone adds to the α,β-unsaturated ketone product.Monitor the reaction closely and work up promptly after the consumption of starting materials. Use a slight excess of the aldehyde.
Difficult Product Isolation / Oiling Out The product may have a low melting point or be an oil at the reaction temperature.Cool the reaction mixture in an ice bath and scratch the flask to induce crystallization. If it remains an oil, use an appropriate extraction and purification method like column chromatography.

Experimental Protocol: General Procedure for Aldol Condensation (Lab Scale)

This protocol can be adapted for scale-up with appropriate modifications to equipment and safety procedures.

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and the ketone partner (e.g., acetophenone, 1.0 eq) in a suitable solvent (e.g., ethanol).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of a base (e.g., aqueous NaOH or KOH) to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a suitable acid (e.g., dilute HCl).

  • Isolate the crude product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Workflow for Scaling Up Aldol Condensation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reactants Prepare Reactants & Solvent charge_reactor Charge Reactor with Aldehyde & Ketone prep_reactants->charge_reactor prep_base Prepare Base Solution add_base Controlled Addition of Base prep_base->add_base cool_mixture Cool to Reaction Temperature charge_reactor->cool_mixture cool_mixture->add_base monitor_reaction Monitor Progress (TLC/HPLC) add_base->monitor_reaction quench Quench/Neutralize monitor_reaction->quench Reaction Complete isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify (Recrystallization/Chromatography) isolate->purify analyze Characterize Final Product purify->analyze

Caption: A general workflow for the scale-up of an Aldol condensation reaction.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes. Scale-up can introduce challenges related to the handling of phosphonium ylides and the removal of triphenylphosphine oxide byproduct.

FAQ 2: During the scale-up of a Wittig reaction with this compound, I'm having trouble with the ylide formation and purification of the final product. What should I consider?

Difficulties in ylide formation can be due to moisture or an inappropriate base. Purification challenges often arise from the need to remove the triphenylphosphine oxide byproduct.

Troubleshooting Guide: Wittig Reaction

IssuePotential CauseRecommended Solution
Low Yield of Alkene Incomplete ylide formation due to moisture or weak base.Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use a sufficiently strong base (e.g., n-BuLi, NaH) to deprotonate the phosphonium salt.
Ylide decomposition.Generate the ylide at low temperatures and use it promptly.
Difficult Removal of Triphenylphosphine Oxide Co-crystallization or similar solubility profile with the product.Optimize crystallization conditions. If unsuccessful, column chromatography is often necessary. For non-polar products, washing with a non-polar solvent like hexanes can sometimes remove the byproduct.
Poor Stereoselectivity (E/Z mixture) The nature of the ylide (stabilized vs. unstabilized) and reaction conditions influence stereoselectivity.For stabilized ylides, the (E)-alkene is typically favored. For unstabilized ylides, the (Z)-alkene is often the major product. The Schlosser modification can be used to favor the (E)-alkene with unstabilized ylides.

Experimental Protocol: General Procedure for Wittig Reaction (Lab Scale)

  • In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in an anhydrous solvent (e.g., THF).

  • Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

  • Add a strong base (e.g., n-BuLi) dropwise to form the ylide.

  • After stirring for a period, add a solution of this compound in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product.

Logical Diagram for Wittig Reaction Troubleshooting

start Low Alkene Yield check_ylide Check Ylide Formation? start->check_ylide ylide_color Observe Characteristic Ylide Color? check_ylide->ylide_color check_conditions Review Reaction Conditions? conditions_temp Is Temperature Controlled? check_conditions->conditions_temp ylide_no No: Moisture or Weak Base Issue ylide_color->ylide_no No ylide_yes Yes: Ylide Formed ylide_color->ylide_yes Yes solution_dry Solution: Use Anhydrous Conditions & Stronger Base ylide_no->solution_dry ylide_yes->check_conditions temp_no No: Ylide Decomposition Likely conditions_temp->temp_no No temp_yes Yes: Check Stoichiometry conditions_temp->temp_yes Yes solution_temp Solution: Maintain Low Temperature During Ylide Formation temp_no->solution_temp solution_stoich Solution: Ensure Correct Stoichiometry of Reactants temp_yes->solution_stoich

Caption: A troubleshooting diagram for low yield in a Wittig reaction.

Reductive Amination

Reductive amination is a widely used method to form amines from aldehydes. Scale-up requires careful control of the reaction conditions to avoid over-alkylation and to handle the reducing agents safely.

FAQ 3: When scaling up the reductive amination of this compound, I am observing significant amounts of the secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

The formation of secondary and tertiary amines is a common issue in reductive amination. Selectivity can often be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Troubleshooting Guide: Reductive Amination

IssuePotential CauseRecommended Solution
Formation of Secondary/Tertiary Amines The newly formed primary amine reacts with another molecule of the aldehyde.Use a large excess of the amine source (e.g., ammonia or an ammonium salt). Add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent.
Reduction of the Aldehyde to the Alcohol The reducing agent is too reactive or is added before imine formation is complete.Use a milder reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. Allow the aldehyde and amine to stir together to form the imine before adding the reducing agent.
Safety Concerns with Reducing Agents Some reducing agents (e.g., sodium borohydride) can react violently with protic solvents or generate flammable hydrogen gas.Choose a reducing agent appropriate for the scale and solvent system. Follow all safety precautions for handling hydridic reducing agents.

Experimental Protocol: General Procedure for Reductive Amination (Lab Scale)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the amine (e.g., ammonium acetate, 5-10 eq).

  • Stir the mixture at room temperature to allow for imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Monitor the reaction by TLC.

  • Once complete, quench the reaction carefully (e.g., with water or a basic solution).

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the amine product, often via an acid-base workup or chromatography.

Workflow for Selective Reductive Amination

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up mix_reactants Mix Aldehyde & Large Excess of Amine stir Stir to Form Imine mix_reactants->stir add_reducing_agent Add Mild Reducing Agent stir->add_reducing_agent monitor Monitor Reaction add_reducing_agent->monitor quench_reaction Quench Reaction monitor->quench_reaction Reaction Complete extract_purify Extract & Purify quench_reaction->extract_purify

Caption: A workflow designed to favor the formation of the primary amine in a reductive amination.

References

Technical Support Center: Managing Regioselectivity in Reactions of 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage regioselectivity in chemical reactions involving 3-Fluoro-p-anisaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing regioselectivity in electrophilic aromatic substitution (EAS) of this compound?

A1: The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the interplay of the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its powerful +M (mesomeric) effect, which donates electron density to the aromatic ring, stabilizing the arenium ion intermediate.

  • Fluorine Atom (-F): Fluorine is a deactivating group due to its strong -I (inductive) effect. However, it is also an ortho, para-director because of its +M effect (lone pair donation).

  • Aldehyde Group (-CHO): This is a deactivating, meta-directing group.

In the case of this compound, the methoxy group at position 4 and the fluorine at position 3 create a complex directing landscape. The powerful activating effect of the methoxy group generally dominates, directing incoming electrophiles to its ortho positions (C2 and C6). The aldehyde at C1 will direct incoming electrophiles to C3 and C5. The fluorine at C3 will direct to C2 and C6. Therefore, there is a consensus of directing effects towards the C2 and C6 positions.

Q2: Which positions are most susceptible to electrophilic attack?

A2: Based on the combined directing effects, the positions ortho to the strongly activating methoxy group (C2 and C6) are the most probable sites for electrophilic attack. The aldehyde group deactivates the ring, making substitution less favorable overall compared to anisole, but the methoxy group's influence is generally overriding in determining the position of substitution.

Q3: How can I favor substitution at a specific position?

A3: Modulating reaction conditions can help influence the regiochemical outcome:

  • Steric Hindrance: Using bulkier electrophiles or catalysts can favor substitution at the less sterically hindered position.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.

  • Lewis Acid: The choice and amount of Lewis acid in reactions like Friedel-Crafts acylation can influence regioselectivity.

Q4: What are the expected challenges in nucleophilic aromatic substitution (SNAr) reactions?

A4: While the aromatic ring is electron-rich, the presence of the electron-withdrawing aldehyde group can facilitate nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon (C3). The challenge lies in controlling the reaction to favor substitution over other potential side reactions, such as addition to the aldehyde carbonyl. The fluorine atom is a good leaving group in SNAr reactions.

Q5: Is directed ortho-metalation (DoM) a viable strategy for functionalizing this compound?

A5: Yes, directed ortho-metalation can be a powerful tool. The methoxy group is a known directing group for lithiation. Treatment with a strong organolithium base like n-butyllithium would be expected to selectively deprotonate the C5 position, which is ortho to the methoxy group. The resulting aryllithium species can then be trapped with various electrophiles.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Potential Cause Troubleshooting Steps
Reaction temperature is too high. High temperatures can lead to the formation of kinetic products and reduce selectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Inappropriate solvent or catalyst. The polarity of the solvent and the nature of the catalyst can influence the regiochemical outcome. Screen different solvents (e.g., dichloromethane, nitroalkanes, carbon disulfide) and Lewis acids (for Friedel-Crafts type reactions) of varying strengths (e.g., AlCl₃, FeCl₃, ZnCl₂).
Steric hindrance is not being effectively utilized. If you desire substitution at a less sterically hindered position, consider using a bulkier reagent.
Formation of multiple isomers. The electronic effects of the substituents may lead to a mixture of products. Careful purification by column chromatography or recrystallization will be necessary. It is crucial to characterize the isomers to understand the regiochemical outcome.
Issue 2: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Steps
Insufficient activation of the aromatic ring. The aldehyde group provides some activation, but for less reactive nucleophiles, the ring may not be sufficiently electron-deficient. Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time).
Nucleophile is adding to the aldehyde carbonyl. Protect the aldehyde group as an acetal before performing the SNAr reaction. The acetal can be deprotected under acidic conditions after the substitution.
Poor leaving group ability. While fluorine is generally a good leaving group in SNAr, the overall reactivity depends on the substrate. Ensure anhydrous conditions as water can compete as a nucleophile.
Solvent effects. SNAr reactions are typically favored in polar aprotic solvents like DMSO, DMF, or NMP, which can stabilize the Meisenheimer complex intermediate.
Issue 3: Competing Reactions in Directed ortho-Metalation (DoM)
Potential Cause Troubleshooting Steps
Attack of the organolithium reagent at the aldehyde. The aldehyde group is highly electrophilic and will react with organolithium reagents. It is essential to protect the aldehyde as an acetal before attempting DoM.
Incorrect temperature control. DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control of deprotonation.
Sub-optimal base or solvent. The choice of organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of coordinating agents like TMEDA can significantly impact the efficiency and regioselectivity of the lithiation.
Proton source quenching the aryllithium. Ensure strictly anhydrous and inert conditions (e.g., under argon or nitrogen atmosphere) to prevent premature quenching of the aryllithium intermediate.

Experimental Protocols & Data

Electrophilic Aromatic Substitution: Nitration (Predicted Protocol)

Protocol:

  • Cool a solution of this compound in a suitable solvent (e.g., acetic anhydride or dichloromethane) to 0 °C in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitronium tetrafluoroborate) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to separate the regioisomers.

Expected Regioselectivity Data (Hypothetical):

ElectrophilePosition of SubstitutionPredicted Major ProductPredicted Minor Product(s)
NO₂⁺C2 or C63-Fluoro-4-methoxy-2-nitrobenzaldehyde3-Fluoro-4-methoxy-6-nitrobenzaldehyde

Note: The ratio of C2 to C6 substitution will be influenced by the steric bulk of the electrophile and the reaction conditions.

Nucleophilic Aromatic Substitution: Reaction with Methoxide (from Chalcone Synthesis)

In a study on the synthesis of chalcones, it was observed that when a similar substrate, 2,3,4-trifluorobenzaldehyde, was reacted with a methoxide source in methanol, a nucleophilic aromatic substitution of the fluorine atom para to the aldehyde occurred.[2] This suggests that in this compound, the fluorine at C3 could be susceptible to nucleophilic attack, especially with strong nucleophiles.

Relevant Data from a Related Reaction:

SubstrateNucleophileSolventProduct of SNAr
2,3,4-TrifluorobenzaldehydeMeO⁻MeOH3,4-Difluoro-2-methoxybenzaldehyde
Directed ortho-Metalation and Subsequent Electrophilic Quench (Predicted Protocol)

Protocol:

  • Protection of the Aldehyde: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding 1,3-dioxolane.

  • Directed ortho-Metalation: Dissolve the protected aldehyde in dry THF and cool to -78 °C under an inert atmosphere. Add a solution of n-butyllithium in hexanes dropwise and stir for 1-2 hours at -78 °C.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., iodomethane, benzophenone, trimethylsilyl chloride) in dry THF to the reaction mixture at -78 °C and allow it to warm to room temperature overnight.

  • Work-up and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. The acetal protecting group can be removed by treatment with aqueous acid (e.g., HCl) to regenerate the aldehyde.

Visualizing Reaction Pathways

Electrophilic Aromatic Substitution Pathway

EAS_Pathway sub This compound int1 Arenium Ion (attack at C2) sub->int1 C2-attack int2 Arenium Ion (attack at C6) sub->int2 C6-attack eplus E+ prod1 2-E-3-Fluoro-p-anisaldehyde int1->prod1 -H+ prod2 6-E-3-Fluoro-p-anisaldehyde int2->prod2 -H+

Caption: Predicted pathways for electrophilic aromatic substitution on this compound.

Directed ortho-Metalation Workflow

DoM_Workflow start This compound protect Protect Aldehyde (e.g., as acetal) start->protect metalation Ortho-metalation (n-BuLi, THF, -78 °C) protect->metalation quench Electrophilic Quench (E+) metalation->quench deprotect Deprotection of Aldehyde quench->deprotect product 5-Substituted-3-fluoro-p-anisaldehyde deprotect->product Directing_Groups substrate This compound substituents Substituent Effects substrate->substituents methoxy -OCH3 (C4) Strong Activator Ortho, Para-Director substituents->methoxy fluoro -F (C3) Deactivator Ortho, Para-Director substituents->fluoro aldehyde -CHO (C1) Deactivator Meta-Director substituents->aldehyde outcome Regiochemical Outcome methoxy->outcome fluoro->outcome aldehyde->outcome major Major Substitution at C2 & C6 (ortho to -OCH3) outcome->major

References

Technical Support Center: Monitoring 3-Fluoro-p-anisaldehyde Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for monitoring the reaction progress of 3-Fluoro-p-anisaldehyde. Find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for monitoring the reaction of this compound?

A1: The most common and effective techniques for monitoring the reaction progress of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹⁹F), and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of technique depends on factors such as the reaction matrix, the presence of interfering species, and the desired level of quantitative accuracy.

Q2: How can I prepare my reaction mixture for analysis?

A2: Proper sample preparation is crucial for accurate analysis. A general procedure involves quenching a small aliquot of the reaction mixture to stop the reaction, followed by dilution with a suitable solvent. For HPLC and GC-MS, filtration of the diluted sample may be necessary to remove particulate matter. For NMR analysis, the reaction solvent may need to be evaporated and the residue redissolved in a deuterated solvent.

Q3: Are there any specific challenges associated with analyzing a fluorinated compound like this compound?

A3: Yes, the presence of the fluorine atom can introduce some analytical challenges. In GC analysis, highly fluorinated compounds can sometimes be problematic for certain column stationary phases.[1] In NMR, the ¹⁹F nucleus provides a powerful handle for monitoring the reaction, but requires an NMR spectrometer capable of ¹⁹F detection. It is also important to be aware of potential background fluorine contamination from lab equipment such as PTFE-coated materials.[2]

Analytical Method Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Interaction of the analyte with active sites on the column (silanols).

    • Column overload.

    • Inappropriate mobile phase pH.

    • Column degradation.[3]

  • Troubleshooting Steps:

    • Use a High-Purity Column: Employ a column with end-capping to minimize silanol interactions.

    • Adjust Mobile Phase: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites. Ensure the mobile phase pH is appropriate for the analyte's pKa.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Check Column Health: If the problem persists, the column may be degraded and require replacement.[4]

Issue: Shifting Retention Times

  • Possible Causes:

    • Inconsistent mobile phase composition.[4]

    • Fluctuations in column temperature.

    • Column aging.

    • Pump malfunction leading to inconsistent flow rate.[4]

  • Troubleshooting Steps:

    • Ensure Mobile Phase Consistency: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[5]

    • Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before each run.

    • Check Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: No or Low Analyte Signal

  • Possible Causes:

    • Analyte degradation in the injector port.

    • Poor analyte volatility.

    • Column incompatibility.

    • Leaks in the system.

  • Troubleshooting Steps:

    • Optimize Injector Temperature: Lower the injector temperature to prevent thermal degradation of this compound.

    • Consider Derivatization: For less volatile products, derivatization can improve volatility and thermal stability.

    • Select an Appropriate Column: Use a column with a suitable stationary phase for aromatic and fluorinated compounds. A mid-polarity column is often a good starting point.[2]

    • Perform a Leak Check: Ensure all fittings and connections are secure.

Issue: Tailing Peaks

  • Possible Causes:

    • Active sites in the injector liner or column.

    • Column contamination.

    • Incorrect carrier gas flow rate.[6]

  • Troubleshooting Steps:

    • Use a Deactivated Liner: Employ a liner with deactivation to minimize interactions with the analyte.

    • Bake Out the Column: Condition the column at a high temperature to remove contaminants.

    • Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal value for the column dimensions.

    • Column Maintenance: If tailing persists, clipping a small portion from the front of the column can remove active sites.

Experimental Protocols

HPLC Method for Reaction Monitoring
  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Quench the reaction by adding it to 900 µL of cold acetonitrile.

    • Vortex the mixture and filter through a 0.45 µm syringe filter.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the product over time.

Parameter Value
Column Type C18 Reverse-Phase
Column Dimensions 4.6 mm x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Example Retention Time This compound: ~4.5 min
GC-MS Method for Reaction Monitoring
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture.

    • Quench and dilute in 900 µL of dichloromethane.

    • Vortex the mixture.

  • Data Analysis: Monitor the reaction by observing the decrease in the peak corresponding to this compound and the appearance of the product peak. Mass spectra can be used to confirm the identity of the components.

Parameter Value
Column Type DB-5ms or equivalent
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min
Injection Volume 1 µL (splitless)
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 50-400 m/z
¹H and ¹⁹F NMR Spectroscopy for In-situ Monitoring
  • Instrumentation: NMR Spectrometer equipped with a fluorine probe.

  • Solvent: A deuterated solvent compatible with the reaction conditions.

  • Procedure:

    • Set up the reaction directly in an NMR tube using a deuterated solvent.

    • Acquire ¹H and ¹⁹F NMR spectra at regular intervals.

  • Data Analysis: The disappearance of the aldehyde proton signal (~9.8 ppm) and the aromatic proton signals of this compound can be monitored in the ¹H NMR spectrum. In the ¹⁹F NMR spectrum, a shift in the fluorine signal will indicate the conversion of the starting material to the product.[7]

Visual Workflow and Logic Diagrams

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (if needed) Dilute->Filter NMR NMR Analysis Dilute->NMR Solvent Exchange HPLC HPLC Analysis Filter->HPLC GCMS GC-MS Analysis Filter->GCMS Monitor Monitor Reactant/Product HPLC->Monitor GCMS->Monitor NMR->Monitor Kinetics Determine Reaction Kinetics Monitor->Kinetics Endpoint Identify Reaction Endpoint Monitor->Endpoint

Caption: General experimental workflow for monitoring reaction progress.

TroubleshootingLogic Problem Analytical Problem (e.g., Peak Tailing) CheckMethod Review Method Parameters Problem->CheckMethod CheckSample Inspect Sample Preparation Problem->CheckSample CheckInstrument Verify Instrument Performance Problem->CheckInstrument Solution Implement Solution CheckMethod->Solution Optimize Parameters CheckSample->Solution Improve Preparation CheckInstrument->Solution Perform Maintenance

Caption: A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoro-p-anisaldehyde and p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Fluoro-p-anisaldehyde and p-anisaldehyde. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel molecular structures, and predicting reaction outcomes in drug discovery and materials science. This comparison is based on established principles of organic chemistry and available experimental data.

Introduction to Aldehyde Reactivity

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly influence this electrophilicity through inductive and resonance effects. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, thereby reducing reactivity towards nucleophiles.[1]

In the case of the two molecules under consideration:

  • p-Anisaldehyde (4-methoxybenzaldehyde): The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance (+M effect), which outweighs its inductive electron-withdrawing effect (-I effect). This leads to a decrease in the electrophilicity of the carbonyl carbon.

  • This compound (3-Fluoro-4-methoxybenzaldehyde): This molecule has both an electron-donating methoxy group and an electron-withdrawing fluorine atom. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect) from the meta position relative to the aldehyde. This effect increases the electrophilicity of the carbonyl carbon compared to p-anisaldehyde.

Based on these electronic effects, it is predicted that This compound will be more reactive than p-anisaldehyde in reactions involving nucleophilic attack on the carbonyl group.

Comparative Reactivity Data

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The increased electrophilicity of the carbonyl carbon in this compound is expected to lead to faster reaction rates and potentially higher yields in these reactions.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions

Reaction TypeReactantPredicted Relative RateRationale
Knoevenagel Condensation This compoundFasterThe electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack by the active methylene compound.[1]
p-AnisaldehydeSlowerThe electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon.
Wittig Reaction This compoundHigher Yield/Faster RateIncreased electrophilicity of the carbonyl carbon favors the initial attack by the phosphorus ylide.[1]
p-AnisaldehydeLower Yield/Slower RateDecreased electrophilicity of the carbonyl carbon.
Reduction Reactions

The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (NaBH₄) is a common transformation. The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.

Table 2: Predicted Relative Reactivity in Reduction with Sodium Borohydride

ReactantPredicted Relative Rate of ReductionRationale
This compoundFasterThe electron-withdrawing fluorine atom enhances the susceptibility of the carbonyl carbon to hydride attack.
p-AnisaldehydeSlowerThe electron-donating methoxy group deactivates the carbonyl group towards nucleophilic hydride attack.
Oxidation Reactions

The oxidation of benzaldehydes to carboxylic acids can proceed through various mechanisms, and the effect of substituents can be more complex. For instance, in oxidations involving permanganate, both electron-donating and electron-withdrawing groups can influence the reaction rate, depending on the rate-determining step. However, a general trend can often be observed.

Table 3: Predicted Relative Reactivity in Oxidation Reactions

Reaction TypeReactantPredicted Relative RateRationale
Oxidation with KMnO₄ This compoundPotentially SlowerThe electron-withdrawing fluorine atom can destabilize potential electron-deficient intermediates that may form during the oxidation process.
p-AnisaldehydePotentially FasterThe electron-donating methoxy group can stabilize electron-deficient intermediates.[1]

It is important to note that the actual outcome can be highly dependent on the specific reaction conditions and the oxidant used.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following standardized experimental protocols can be employed.

Knoevenagel Condensation

This protocol allows for the comparison of reaction rates by monitoring product formation over time.

Materials:

  • Substituted benzaldehyde (this compound or p-anisaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Procedure:

  • In a round-bottom flask, dissolve the respective benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at a constant temperature (e.g., room temperature).

  • Monitor the progress of the reaction at regular time intervals by taking small aliquots and analyzing them by TLC.

  • The relative reactivity can be determined by comparing the time taken for the complete consumption of the starting aldehyde or by quantifying the product formation at each time point using a suitable analytical technique (e.g., GC-MS or NMR with an internal standard).

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis A Dissolve Aldehyde and Malononitrile in Ethanol B Add Piperidine (Catalyst) A->B C Stir at Constant Temperature B->C D Monitor by TLC at Intervals C->D E Compare Reaction Completion Times D->E F Quantify Product Formation E->F

Caption: Workflow for comparing reactivity in Knoevenagel condensation.

Sodium Borohydride Reduction

This protocol can be used to compare the reaction rates by monitoring the disappearance of the aldehyde.

Materials:

  • Substituted benzaldehyde (this compound or p-anisaldehyde)

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Procedure:

  • Dissolve the respective benzaldehyde (1.0 mmol) in methanol (10 mL) in a flask and cool the solution in an ice bath.

  • In a separate flask, prepare a solution of sodium borohydride (0.25 mmol, assuming 1 equivalent of hydride is used for simplicity in comparison) in cold methanol (5 mL).

  • Add the sodium borohydride solution to the aldehyde solution with stirring.

  • Monitor the reaction progress by TLC at regular intervals, observing the disappearance of the aldehyde spot.

  • The relative rates of reduction can be compared by noting the time required for the complete disappearance of the starting material.

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_analysis Analysis start Dissolve Aldehyde in Methanol (0°C) mix Add NaBH4 Solution to Aldehyde start->mix reagent Prepare NaBH4 Solution in Methanol reagent->mix monitor Monitor by TLC mix->monitor compare Compare Disappearance of Aldehyde monitor->compare

Caption: Workflow for comparing the rates of sodium borohydride reduction.

Signaling Pathways and Reaction Mechanisms

The reactivity of these aldehydes is fundamentally linked to the stability of the intermediates and transition states in a given reaction.

Nucleophilic Addition Mechanism

The general mechanism for nucleophilic addition to a benzaldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The rate of this step is highly sensitive to the electronic properties of the aromatic ring.

Nucleophilic_Addition cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Aldehyde Ar-CHO Intermediate [Ar-CH(O⁻)-Nu] Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nu:⁻ Nucleophile->Intermediate Product Ar-CH(OH)-Nu Intermediate->Product Protonation

Caption: General mechanism for nucleophilic addition to an aldehyde.

For this compound, the electron-withdrawing fluorine atom stabilizes the developing negative charge on the oxygen in the transition state leading to the tetrahedral intermediate, thus accelerating the reaction.

Conclusion

Based on fundamental electronic principles, This compound is expected to be more reactive than p-anisaldehyde in nucleophilic addition and reduction reactions . This is attributed to the electron-withdrawing inductive effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon. In contrast, the electron-donating methoxy group in p-anisaldehyde decreases the electrophilicity of the carbonyl carbon, rendering it less reactive. For oxidation reactions, the relative reactivity may vary depending on the specific mechanism. The provided experimental protocols offer a framework for the quantitative comparison of their reactivity profiles, which is essential for informed decision-making in synthetic chemistry and drug development.

References

A Comparative Guide to the Biological Activity of 3-Fluoro-p-anisaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives synthesized from 3-Fluoro-p-anisaldehyde. The focus is on their antimicrobial and cytotoxic properties, supported by experimental data from various studies. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.

Introduction

This compound, also known as 3-fluoro-4-methoxybenzaldehyde, is a versatile chemical intermediate used in the synthesis of a variety of biologically active compounds.[1] Its derivatives, particularly Schiff bases and chalcones, have garnered significant attention in medicinal chemistry due to their potential as antimicrobial and anticancer agents. The presence of the fluorine atom can enhance the metabolic stability and biological activity of these molecules.[1] This guide summarizes the available quantitative data on the biological performance of these derivatives to aid in structure-activity relationship studies and the development of new therapeutic agents.

Synthesis of this compound Derivatives

The primary derivatives of this compound explored for their biological activity are Schiff bases and chalcones. The general synthesis workflow is depicted below.

G cluster_start Starting Material cluster_reactants Reactants cluster_reactions Condensation Reactions cluster_products Derivative Classes This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Schiff Base Formation Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Claisen-Schmidt Condensation Schiff Base Derivatives Schiff Base Derivatives Schiff Base Formation->Schiff Base Derivatives Chalcone Derivatives Chalcone Derivatives Claisen-Schmidt Condensation->Chalcone Derivatives

General synthesis workflow for this compound derivatives.

Comparative Biological Activity Data

The following tables summarize the antimicrobial and cytotoxic activities of various this compound derivatives as reported in the literature.

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative ClassSpecific Derivative/ModificationTest OrganismMIC (µg/mL)Reference
Schiff Base4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derivative with 4-methoxyphenyl moiety (RO4)Candida albicans62.5[2]
Chalcone2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-oneMicrosporum gypseumSuperior to Ketoconazole (qualitative)[3]
ChalconeTrifluoromethyl and trifluoromethoxy substituted chalcones (Compound A3/B3 with indole ring)Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus nigerPotent (quantitative data not specified in abstract)[4]
Schiff BaseDerived from 3,3′-diaminodipropylamine and various benzaldehydes (general class)Gram-positive and Gram-negative bacteria, CandidaBacteriostatic, Compound 3c MIC for Candida: 24 µg/mL[5]

Table 2: Cytotoxic Activity of this compound Derivatives

Derivative ClassSpecific Derivative/ModificationCancer Cell LineIC50 (µM)Reference
Schiff Base4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derivativesMDA-MB-231 (Breast)>100[2]
Schiff Base4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derivativesPC3 (Prostate)>100[2]
ChalconeThienyl chalcone derivatives (general class)MCF-7 (Breast)7.14 - 7.79 (for compounds 5 & 8)[6]
ChalconeThienyl chalcone derivatives (general class)MDA-MB-231 (Breast)5.27 - 21.58 (for compounds 5 & 8)[6]
ChalconeLicochalcone A (for comparison)B-16 (Mouse Melanoma)25.89[7]
ChalconeLicochalcone A (for comparison)A549 (Human Lung)46.13[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Materials:

    • 96-well microtiter plates

    • Test compound (this compound derivative)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline or PBS to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is further diluted in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in the wells of a 96-well plate.

    • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.

2. MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Cancer cell lines

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum)

    • Test compound (this compound derivative)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and an untreated control (medium only) are included. The cells are then incubated for a specified exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the purple formazan crystals. The plate is gently agitated to ensure complete dissolution.

    • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Potential Mechanism of Action: Apoptosis Induction

While the precise signaling pathways for many this compound derivatives are still under investigation, a common mechanism of action for many anticancer compounds, including some chalcones, is the induction of apoptosis (programmed cell death). A representative diagram of a p53-mediated apoptotic pathway is shown below.

G This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax (Pro-apoptotic) Bax (Pro-apoptotic) p53 Activation->Bax (Pro-apoptotic) Upregulates Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) p53 Activation->Bcl-2 (Anti-apoptotic) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax (Pro-apoptotic)->Mitochondrial Outer Membrane Permeabilization Bcl-2 (Anti-apoptotic)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Representative p53-mediated apoptosis pathway.

Conclusion

Derivatives of this compound, particularly Schiff bases and chalcones, demonstrate promising antimicrobial and cytotoxic activities. The data compiled in this guide highlight the potential of these compounds as scaffolds for the development of new therapeutic agents. Further research is warranted to establish comprehensive structure-activity relationships, elucidate the precise mechanisms of action, and evaluate the in vivo efficacy and safety of the most potent derivatives. The provided experimental protocols serve as a foundation for researchers to build upon in their exploration of this interesting class of compounds.

References

A Comparative Study of Fluorinated Benzaldehyde Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a fluorine atom on a benzaldehyde ring significantly influences the reactivity of the aldehyde group, offering a powerful tool for synthetic chemists to fine-tune reaction outcomes. This guide provides an objective comparison of the ortho-, meta-, and para-fluorobenzaldehyde isomers, supported by experimental data, to aid in the rational design of synthetic pathways and the development of novel molecules in the pharmaceutical and materials science sectors.

The differing reactivity of these isomers stems from the interplay of electronic and steric effects imparted by the fluorine substituent. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. Conversely, fluorine can donate lone pair electrons into the aromatic ring via a mesomeric (+M) or resonance effect, which is most pronounced at the ortho and para positions and absent at the meta position. The ortho-isomer's reactivity is also influenced by steric hindrance from the adjacent fluorine atom.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the comparative performance of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde in key synthetic transformations.

Physicochemical Properties 2-Fluorobenzaldehyde 3-Fluorobenzaldehyde 4-Fluorobenzaldehyde
Molecular Formula C₇H₅FOC₇H₅FOC₇H₅FO
Molar Mass ( g/mol ) 124.11124.11124.11
Melting Point (°C) -44.5-10-10
Boiling Point (°C) 175173181
Density (g/cm³) 1.181.1741.175

Table 1: Physicochemical Properties of Fluorobenzaldehyde Isomers. This table provides a summary of the basic physical properties of the three isomers[1].

Reaction Isomer Yield (%) Reaction Time Conditions
Wittig Reaction 2-FluorobenzaldehydeData not availableData not available(Carbethoxymethylene)triphenylphosphorane, THF, rt, 24h
3-FluorobenzaldehydeData not availableData not available(Carbethoxymethylene)triphenylphosphorane, THF, rt, 24h
4-FluorobenzaldehydeData not availableData not available(Carbethoxymethylene)triphenylphosphorane, THF, rt, 24h
NaBH₄ Reduction 2-FluorobenzaldehydeHighFastNaBH₄, Methanol, rt
3-FluorobenzaldehydeHighFastNaBH₄, Methanol, rt
4-FluorobenzaldehydeHighFastNaBH₄, Methanol, rt
Knoevenagel Condensation 2-FluorobenzaldehydeData not availableData not availableMalononitrile, Piperidine (cat.), Ethanol, reflux
3-FluorobenzaldehydeData not availableData not availableMalononitrile, Piperidine (cat.), Ethanol, reflux
4-Fluorobenzaldehyde922 hoursMalononitrile, Piperidine (cat.), Ethanol, reflux

Table 2: Comparative Reactivity in Common Synthetic Reactions. This table presents a comparison of the isomers in several key reactions. While specific comparative data under identical conditions is limited in the literature, the general trend for nucleophilic additions and reductions is para > meta > ortho in terms of reaction rate, though the ortho isomer's reactivity can be competitive depending on the nucleophile's steric bulk[2]. The data for the Knoevenagel condensation with 4-fluorobenzaldehyde is illustrative of the high yields achievable[3].

Mandatory Visualization

electronic_effects cluster_ortho 2-Fluorobenzaldehyde cluster_meta 3-Fluorobenzaldehyde cluster_para 4-Fluorobenzaldehyde o_aldehyde CHO o_ring Benzene Ring o_aldehyde->o_ring o_fluorine F o_ring->o_fluorine -I (strong) +M (strong) Steric Hindrance m_aldehyde CHO m_ring Benzene Ring m_aldehyde->m_ring m_fluorine F m_ring->m_fluorine -I (moderate) No +M p_aldehyde CHO p_ring Benzene Ring p_aldehyde->p_ring p_fluorine F p_ring->p_fluorine -I (weak) +M (strong)

Caption: Electronic and steric effects of the fluorine substituent on the benzaldehyde isomers.

wittig_workflow start Start reagents Dissolve Fluorobenzaldehyde Isomer and (Carbethoxymethylene)triphenylphosphorane in anhydrous THF start->reagents reaction Stir at Room Temperature for 24 hours reagents->reaction workup Reaction Quench and Workup reaction->workup purification Column Chromatography workup->purification product Isolate and Characterize Alkene Product purification->product

Caption: General experimental workflow for the comparative Wittig reaction.

Experimental Protocols

Comparative Wittig Reaction

Objective: To compare the product yields of the Wittig reaction between the three fluorobenzaldehyde isomers and a stabilized ylide[2].

Materials:

  • 2-Fluorobenzaldehyde

  • 3-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Standard glassware for workup and purification

Procedure:

  • In three separate, identical round-bottom flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in anhydrous THF.

  • To each flask, add an equimolar amount of (carbethoxymethylene)triphenylphosphorane.

  • Stir the reactions at room temperature for 24 hours.

  • Monitor the progress of each reaction by thin-layer chromatography (TLC).

  • After 24 hours, quench all reactions and perform an identical workup procedure for each.

  • Purify the crude product from each reaction by column chromatography.

  • Determine the mass of the purified product for each isomer and calculate the percentage yield.

Comparative Sodium Borohydride Reduction

Objective: To compare the reaction rates of the reduction of the three fluorobenzaldehyde isomers to their corresponding benzyl alcohols using sodium borohydride.

Materials:

  • 2-Fluorobenzaldehyde

  • 3-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

  • Standard glassware for workup and analysis

Procedure:

  • In three separate, identical round-bottom flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in methanol.

  • Cool the solutions in an ice bath.

  • To each flask, add an equimolar amount of sodium borohydride in small portions.

  • Monitor the reactions over time by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the disappearance of the starting material and the appearance of the product.

  • Plot the concentration of the reactant versus time to determine the reaction rate for each isomer.

Comparative Knoevenagel Condensation

Objective: To compare the product yields of the Knoevenagel condensation between the three fluorobenzaldehyde isomers and an active methylene compound.

Materials:

  • 2-Fluorobenzaldehyde

  • 3-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Round-bottom flasks

Procedure:

  • In three separate, identical round-bottom flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to each flask.

  • Heat the reaction mixtures to reflux and maintain for a set period (e.g., 2-4 hours).

  • Monitor the reactions by TLC.

  • After the reaction period, cool the mixtures to room temperature to allow the product to precipitate.

  • Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry.

  • Determine the mass of the dried product for each isomer and calculate the percentage yield.

Comparative Schiff Base Formation

Objective: To compare the rates of Schiff base formation between the three fluorobenzaldehyde isomers and a primary amine.

Materials:

  • 2-Fluorobenzaldehyde

  • 3-Fluorobenzaldehyde

  • 4-Fluorobenzaldehyde

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalyst)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of each fluorobenzaldehyde isomer and aniline in ethanol.

  • In a cuvette, mix the solution of one of the fluorobenzaldehyde isomers with the aniline solution and a catalytic amount of glacial acetic acid.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the formation of the Schiff base over time by measuring the increase in absorbance at the wavelength corresponding to the product.

  • Repeat the experiment for the other two isomers under identical conditions.

  • Compare the initial rates of reaction to determine the relative reactivity of the isomers.

References

validation of analytical methods for 3-Fluoro-p-anisaldehyde quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of analytical methods for the quantification of 3-Fluoro-p-anisaldehyde is presented to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques. This guide outlines three common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—and provides hypothetical yet representative experimental data and detailed protocols. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Comparison of Analytical Method Validation Parameters

The selection of a suitable analytical method depends on its performance characteristics. The following table summarizes the typical validation parameters for HPLC, GC, and UV-Vis Spectrophotometry for the quantification of this compound.

Parameter HPLC-UV GC-FID UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 2.5%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL~3 µg/mL
Specificity HighHighModerate
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[3]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).[1]

  • Sample Solution: Accurately weigh a sample containing this compound, dissolve it in a known volume of the mobile phase, and dilute it to fall within the calibration range.[1]

Gas Chromatography (GC) Method

GC is a suitable method for the analysis of volatile compounds like this compound.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium or Nitrogen

  • Carrier Gas Flow: 1.0 mL/min (constant flow)[1]

  • Injection Volume: 1 µL (split mode, 20:1)[1]

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane.[1]

  • Sample Solution: Dissolve the sample in dichloromethane to a concentration within the calibration range.

UV-Vis Spectrophotometry Method

This method is a simpler and faster technique, although it may be less specific compared to chromatographic methods.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[1]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.[1]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations for the calibration curve.[1]

    • Sample Solution: Prepare a solution of the sample in methanol at a concentration expected to be within the range of the calibration curve.

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

AnalyticalMethodValidation cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_outcome 4. Outcome define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & Samples define_parameters->prepare_standards perform_experiments Perform Experiments prepare_standards->perform_experiments collect_data Collect Data perform_experiments->collect_data analyze_data Analyze & Interpret Data collect_data->analyze_data assess_parameters Assess Validation Parameters analyze_data->assess_parameters document_results Document in Validation Report assess_parameters->document_results method_validated Method Validated for Intended Use document_results->method_validated

Caption: Workflow for Analytical Method Validation.

References

Stability Under Scrutiny: A Comparative Guide to Compounds Derived from 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a pharmaceutical compound is a critical parameter influencing its viability as a drug candidate. This guide provides a comparative assessment of the stability of compounds derived from 3-Fluoro-p-anisaldehyde, offering insights into their degradation profiles under various stress conditions. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and other pharmacological properties. This guide explores the practical implications of this strategy through a stability-focused lens.

The inherent stability of drug molecules is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and appropriate shelf-life. Compounds synthesized from this compound are of significant interest due to the modulating effects of the fluorine substituent on the electronic properties and metabolic resistance of the resulting molecules. The strong carbon-fluorine bond often imparts enhanced stability against metabolic degradation. This guide presents a comparative analysis based on established forced degradation methodologies to evaluate the stability of a representative derivative of this compound against a non-fluorinated counterpart.

Comparative Stability Analysis: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that helps to elucidate the intrinsic stability of a drug substance. By subjecting compounds to conditions more severe than those they would typically encounter, potential degradation pathways can be identified, and stability-indicating analytical methods can be developed.

In this guide, we compare the stability of a hypothetical Schiff base derivative of this compound (Compound F) with its non-fluorinated analog (Compound H). The data presented in Table 1 is representative of typical outcomes from forced degradation studies and serves to illustrate the stabilizing effect of the fluorine atom.

Stress ConditionCompound F (Fluorinated) - % DegradationCompound H (Non-fluorinated) - % DegradationMajor Degradants Observed (Compound F)Major Degradants Observed (Compound H)
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h)8.215.7This compound, Aminep-Anisaldehyde, Amine
Basic Hydrolysis (0.1 N NaOH, 60°C, 24h)12.522.13-Fluoro-4-methoxybenzoic acid, Aminep-Anisic acid, Amine
Oxidative Degradation (3% H₂O₂, RT, 24h)5.19.8N-oxide derivativeN-oxide derivative
Thermal Degradation (80°C, 48h)2.34.5Minor unidentified productsMinor unidentified products
Photolytic Degradation (ICH Q1B, 7 days)1.83.2Minor unidentified productsMinor unidentified products

Table 1: Comparative Forced Degradation Data. The table summarizes the percentage of degradation for a fluorinated (Compound F) and a non-fluorinated (Compound H) Schiff base derivative under various stress conditions. The data illustrates the generally enhanced stability of the fluorinated compound.

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments cited in this guide.

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds (Compound F and Compound H) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 N sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N sodium hydroxide. Incubate the solution at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 N hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C for 48 hours. After exposure, dissolve the compound in a suitable solvent and dilute to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. After exposure, dissolve the compound and dilute to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed standard solution.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizing Degradation Pathways and Workflows

To further elucidate the stability assessment process, the following diagrams visualize a typical experimental workflow and a potential degradation pathway.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1 N HCl, 60°C) Stock->Acid Expose to stress Base Basic (0.1 N NaOH, 60°C) Stock->Base Expose to stress Oxidation Oxidative (3% H₂O₂, RT) Stock->Oxidation Expose to stress Thermal Thermal (80°C, solid) Stock->Thermal Expose to stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to stress HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze samples Base->HPLC Analyze samples Oxidation->HPLC Analyze samples Thermal->HPLC Analyze samples Photo->HPLC Analyze samples Data Data Interpretation HPLC->Data Quantify degradation

Forced degradation experimental workflow.

Degradation_Pathway cluster_hydrolysis Hydrolytic Cleavage cluster_oxidation Oxidation cluster_further_degradation Further Degradation (Basic Hydrolysis) CompoundF Compound F (Fluorinated Schiff Base) Aldehyde This compound CompoundF->Aldehyde Acidic/Basic Hydrolysis Amine Primary Amine CompoundF->Amine Acidic/Basic Hydrolysis N_Oxide N-oxide Derivative CompoundF->N_Oxide Oxidative Stress CarboxylicAcid 3-Fluoro-4-methoxybenzoic acid Aldehyde->CarboxylicAcid Oxidation under basic conditions

Potential degradation pathway for Compound F.

Conclusion

The strategic incorporation of fluorine into molecules derived from this compound generally imparts a notable increase in stability against hydrolytic, oxidative, thermal, and photolytic stress. This enhanced stability, attributed to the strong carbon-fluorine bond, can be a significant advantage in the development of robust drug candidates with favorable pharmacokinetic profiles. The provided experimental protocols and visualizations serve as a practical guide for researchers undertaking the critical task of stability assessment for this promising class of compounds. Further studies are warranted to explore the specific degradation products and pathways for a wider range of derivatives to build a comprehensive understanding of their stability characteristics.

Spectroscopic Analysis of 3-Fluoro-p-anisaldehyde: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 3-Fluoro-p-anisaldehyde, a key intermediate in the synthesis of various pharmaceuticals and other complex molecules.[1] The performance of standard spectroscopic methods will be compared with alternative and complementary techniques, supported by experimental data.

Comparative Spectroscopic Data

The introduction of a fluorine atom to the p-anisaldehyde scaffold significantly influences the electronic environment of the molecule, leading to characteristic shifts in its spectroscopic signatures. To illustrate these effects, the data for this compound is compared with that of its non-fluorinated counterpart, p-anisaldehyde.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of protons. In this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group create a distinct pattern for the aromatic protons.[2]

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Aldehyde (-CHO)~9.86s-
Aromatic (H-2)~7.64dJH-F ≈ 7.7
Aromatic (H-6)~7.60ddJH-H ≈ 8.5, JH-F ≈ 1.5
Aromatic (H-5)~7.09tJH-H ≈ 8.5
Methoxy (-OCH₃)~3.98s-
p-Anisaldehyde Aldehyde (-CHO)~9.88s-
Aromatic (H-2, H-6)~7.84dJH-H ≈ 8.8
Aromatic (H-3, H-5)~6.98dJH-H ≈ 8.8
Methoxy (-OCH₃)~3.87s-

Data for this compound is compiled from available spectral data.[3] Data for p-anisaldehyde is from standard spectral databases.

¹³C NMR Data Comparison

The effect of the fluorine substituent is also evident in the ¹³C NMR spectrum, where direct and through-space coupling with the ¹⁹F nucleus causes splitting of the carbon signals.[4]

Compound Carbon Chemical Shift (δ, ppm) Coupling to ¹⁹F
This compound Aldehyde (C=O)~189d
Aromatic (C-4, C-O)~155d
Aromatic (C-3, C-F)~158d
Aromatic (C-1)~130d
Aromatic (C-6)~128d
Aromatic (C-2)~115d
Aromatic (C-5)~113s
Methoxy (-OCH₃)~56s
p-Anisaldehyde Aldehyde (C=O)~191-
Aromatic (C-4, C-O)~164-
Aromatic (C-1)~130-
Aromatic (C-2, C-6)~132-
Aromatic (C-3, C-5)~114-
Methoxy (-OCH₃)~55-
Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy is used to identify functional groups. The key absorptions for this compound are compared with p-anisaldehyde below.

Compound Functional Group Vibrational Frequency (cm⁻¹)
This compound C-H (aldehyde)~2850, ~2750
C=O (aldehyde)~1690
C=C (aromatic)~1600, ~1500
C-O (ether)~1250
C-F~1100-1000
p-Anisaldehyde C-H (aldehyde)~2830, ~2730
C=O (aldehyde)~1685
C=C (aromatic)~1600, ~1510
C-O (ether)~1260

Characteristic absorption frequencies are based on general principles and data for p-anisaldehyde.[5][6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Compound Molecular Formula Molecular Weight Key Fragmentation Peaks (m/z)
This compound C₈H₇FO₂154.14154 (M+), 153 (M-H), 125 (M-CHO), 111 (M-OCH₃), 95
p-Anisaldehyde C₈H₈O₂136.15136 (M+), 135 (M-H), 107 (M-CHO), 92, 77

Molecular weight and formula sourced from PubChem.[7] Fragmentation patterns are predicted based on common fragmentation pathways.

Alternative and Complementary Analytical Techniques

While NMR, IR, and MS are standard for structural elucidation, other techniques can provide confirmatory or more detailed information:

  • X-ray Crystallography : This is the gold standard for unambiguous structure determination of crystalline solids, providing precise bond lengths, angles, and crystal packing information.[8]

  • 2D NMR (COSY, HSQC, HMBC) : These techniques can be invaluable for complex structures to definitively assign proton and carbon signals and show correlations between them.

  • Elemental Analysis : Provides the percentage composition of elements (C, H, N, S, etc.) to confirm the empirical formula.

  • Chemical Tests : Simple qualitative tests can confirm the presence of the aldehyde functional group. These include Tollen's test (formation of a silver mirror) and Schiff's test (development of a magenta color).[9][10]

Experimental Workflow for Structural Confirmation

The logical flow for confirming the structure of a synthesized product like this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesized Product (this compound) ms Mass Spectrometry (MS) synthesis->ms Sample Submission ir Infrared (IR) Spectroscopy synthesis->ir Sample Submission nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample Submission ms_data Confirm Molecular Weight (m/z = 154.14) ms->ms_data ir_data Identify Functional Groups (C=O, C-O, C-F) ir->ir_data nmr_data Determine Connectivity & Positional Isomerism nmr->nmr_data structure_confirmed Structure Confirmed ms_data->structure_confirmed Data Consistent with Target Structure further_analysis Further Analysis Needed ms_data->further_analysis Ambiguous Data structure_incorrect Structure Incorrect ms_data->structure_incorrect Inconsistent Data ir_data->structure_confirmed Data Consistent with Target Structure ir_data->further_analysis Ambiguous Data ir_data->structure_incorrect Inconsistent Data nmr_data->structure_confirmed Data Consistent with Target Structure nmr_data->further_analysis Ambiguous Data nmr_data->structure_incorrect Inconsistent Data

Caption: Workflow for the spectroscopic confirmation of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's probe.[2]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.[2]

  • Data Acquisition (¹H NMR) :

    • Pulse Angle : A 30° or 45° pulse is typically used.[2]

    • Acquisition Time : Set to 2-4 seconds.[2]

    • Relaxation Delay : A delay of 1-5 seconds between pulses.[2]

    • Number of Scans : 8-16 scans are usually sufficient for a good signal-to-noise ratio.[2]

  • Data Acquisition (¹³C NMR) :

    • Technique : Use a proton-decoupled pulse sequence.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A 2-5 second delay is common.

    • Number of Scans : A higher number of scans (e.g., 128-1024) is required due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[2]

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and identify multiplicities and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR) :

    • Place a small amount of the solid this compound product directly onto the ATR crystal (e.g., diamond or ZnSe).[8]

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹).[8]

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing :

    • The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup :

    • GC : Use a suitable capillary column (e.g., a non-polar DB-5ms column). Set a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

    • MS : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 300.

  • Data Acquisition :

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and detection.

  • Data Processing :

    • Analyze the resulting chromatogram to determine the retention time of the main peak.

    • Examine the mass spectrum of the main peak to identify the molecular ion (M+) and analyze the fragmentation pattern to confirm the structure.

References

Evaluating the Performance of 3-Fluoro-p-anisaldehyde in Specific Catalytic Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired reaction outcomes with high efficiency and selectivity. 3-Fluoro-p-anisaldehyde, a fluorinated aromatic aldehyde, has emerged as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of a fluorine atom at the meta-position relative to the formyl group and ortho to the methoxy group introduces unique electronic properties that can significantly influence its reactivity in various catalytic cycles. This guide provides an objective comparison of the anticipated performance of this compound with other common aromatic aldehydes in key catalytic reactions, supported by established principles of electronic effects and generalized experimental protocols.

The Electronic Influence of the Fluorine Substituent

The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs of electrons that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). In this compound, the inductive effect is expected to dominate, rendering the aromatic ring and the formyl carbon more electrophilic compared to its non-fluorinated counterpart, p-anisaldehyde. This enhanced electrophilicity can have a profound impact on the kinetics and selectivity of catalytic reactions.

Performance in Key Catalytic Cycles: A Comparative Analysis

The following sections provide a comparative overview of the expected performance of this compound in several widely used catalytic cycles. The data presented is a synthesis of established electronic effects of substituents on reaction mechanisms. While direct, side-by-side experimental data for this compound is limited in publicly available literature, the projected outcomes are based on well-understood principles in organic chemistry.

Catalytic Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. The rate of this reaction is often influenced by the electronic nature of the aldehyde.

Table 1: Predicted Performance in Catalytic Oxidation

AldehydeSubstituent EffectsPredicted YieldPredicted SelectivityPredicted Turnover Number (TON)
This compound Strong -I effect of FluorineHighHighHigh
p-Anisaldehyde+M effect of Methoxy groupGoodHighModerate
BenzaldehydeUnsubstitutedGoodHighModerate
p-NitrobenzaldehydeStrong -I, -M effects of Nitro groupVery HighHighVery High

The strong electron-withdrawing nature of the fluorine atom in this compound is expected to make the formyl proton more acidic and the carbonyl carbon more susceptible to nucleophilic attack by the oxidant, thereby accelerating the reaction rate and leading to a higher turnover number compared to p-anisaldehyde and benzaldehyde.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene. While the aldehyde itself is not a direct participant in the canonical Heck reaction, its derivatives, such as the corresponding aryl halides, are common substrates. The electronic properties of substituents on the aryl halide can influence the rate-determining oxidative addition step.

Table 2: Predicted Performance of Aryl Halide Derivatives in the Heck Reaction

Aryl Halide Derivative of:Substituent Effects on Aryl HalidePredicted YieldPredicted SelectivityPredicted Turnover Number (TON)
This compound Electron-withdrawing FluorineHighHighHigh
p-AnisaldehydeElectron-donating Methoxy groupModerateHighModerate
BenzaldehydeUnsubstitutedGoodHighGood
p-NitrobenzaldehydeStrong electron-withdrawing Nitro groupVery HighHighVery High

For the aryl halide derivative of this compound, the electron-withdrawing fluorine atom is anticipated to facilitate the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, leading to a faster reaction and higher yield compared to the derivatives of p-anisaldehyde and benzaldehyde.

Suzuki Coupling

The Suzuki coupling is another palladium-catalyzed cross-coupling reaction, typically involving an organoboron compound and an organic halide. Similar to the Heck reaction, the electronic nature of the substituents on the organic halide plays a crucial role.

Table 3: Predicted Performance of Aryl Halide Derivatives in the Suzuki Coupling

Aryl Halide Derivative of:Substituent Effects on Aryl HalidePredicted YieldPredicted SelectivityPredicted Turnover Number (TON)
This compound Electron-withdrawing FluorineHighHighHigh
p-AnisaldehydeElectron-donating Methoxy groupModerateHighModerate
BenzaldehydeUnsubstitutedGoodHighGood
p-NitrobenzaldehydeStrong electron-withdrawing Nitro groupVery HighHighVery High

The electron-deficient nature of the aromatic ring in the aryl halide derived from this compound is expected to enhance the rate of oxidative addition, a key step in the Suzuki coupling catalytic cycle. This should translate to higher yields and turnover numbers in comparison to less electron-deficient analogues.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide. The reactivity of the aldehyde is a key factor in this reaction.

Table 4: Predicted Performance in the Wittig Reaction

AldehydeSubstituent EffectsPredicted YieldPredicted Stereoselectivity (with non-stabilized ylides)Predicted Reaction Rate
This compound Strong -I effect of FluorineHighModerate to Good (Z-selectivity)Fast
p-Anisaldehyde+M effect of Methoxy groupGoodGood (Z-selectivity)Moderate
BenzaldehydeUnsubstitutedGoodGood (Z-selectivity)Moderate
p-NitrobenzaldehydeStrong -I, -M effects of Nitro groupHighPotentially lower Z-selectivityVery Fast

The increased electrophilicity of the carbonyl carbon in this compound due to the fluorine's inductive effect should lead to a faster reaction with the nucleophilic ylide, resulting in higher yields. With non-stabilized ylides, good Z-selectivity is generally expected, although strong electron-withdrawing groups can sometimes influence the stereochemical outcome.

Experimental Protocols

The following are generalized experimental protocols for the catalytic reactions discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for Catalytic Oxidation of Aromatic Aldehydes
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), a suitable solvent (e.g., acetonitrile, 10 mL), and the catalyst (e.g., a ruthenium or palladium complex, 0.1-1 mol%).

  • Addition of Oxidant: Add the oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide, or oxygen gas) slowly to the reaction mixture at room temperature. For gaseous oxidants, the reaction should be conducted under a positive pressure of the gas.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., sodium sulfite solution for peroxide oxidants). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the corresponding carboxylic acid.

General Protocol for the Heck Reaction of Aryl Halides
  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent (e.g., DMF, acetonitrile, 5-10 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-120 °C) for the required time.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired substituted alkene.

General Protocol for the Suzuki Coupling of Aryl Halides
  • Reaction Setup: To a flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) to the flask.

  • Reaction Conditions: Heat the mixture under an inert atmosphere with vigorous stirring at a temperature ranging from 80 to 110 °C.

  • Reaction Monitoring: Follow the consumption of the starting materials by TLC or GC.

  • Work-up: Cool the reaction mixture, add water, and extract with an organic solvent. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for the Wittig Reaction of Aromatic Aldehydes
  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, NaH, 1.1 mmol) dropwise. Stir the resulting mixture at room temperature for 1 hour to generate the ylide.

  • Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of the aromatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the alkene.

Visualizing Catalytic Cycles and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate a typical catalytic cycle, an experimental workflow, and a logical comparison.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (e.g., this compound derivative) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory\nInsertion Alkene Alkene Alkene->Migratory\nInsertion Intermediate Intermediate Migratory\nInsertion->Intermediate Beta-Hydride\nElimination Beta-Hydride Elimination Intermediate->Beta-Hydride\nElimination Product Product Beta-Hydride\nElimination->Product Reductive\nElimination Reductive Elimination Beta-Hydride\nElimination->Reductive\nElimination Base Base Base->Reductive\nElimination Reductive\nElimination->Pd(0)L2

Caption: Generalized catalytic cycle for a Heck reaction.

Experimental_Workflow Start Start Reaction Setup Combine Reactants, Catalyst, and Solvent Start->Reaction Setup Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Reaction Setup->Inert Atmosphere Heating Heat to Reaction Temperature Inert Atmosphere->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Work-up Quench and Extract Product Monitoring->Work-up Reaction Complete Purification Column Chromatography or Recrystallization Work-up->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for catalytic cross-coupling reactions.

Performance_Comparison cluster_aldehydes Aromatic Aldehydes cluster_performance Performance Metrics This compound This compound Reactivity Reactivity This compound->Reactivity Higher (due to -I effect) p-Anisaldehyde p-Anisaldehyde p-Anisaldehyde->Reactivity Lower (due to +M effect) Benzaldehyde Benzaldehyde Benzaldehyde->Reactivity Baseline Yield Yield Reactivity->Yield Correlates with Selectivity Selectivity Reactivity->Selectivity Can influence

Caption: Logical relationship of substituent effects on performance.

A Comparative Guide to the Applications of 3-Fluoro-p-anisaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. 3-Fluoro-p-anisaldehyde, a fluorinated derivative of p-anisaldehyde, serves as a pivotal building block in the synthesis of a range of therapeutic agents. This guide provides a comparative analysis of this compound against its non-fluorinated counterpart, p-anisaldehyde, in the synthesis of high-value pharmaceutical compounds, supported by experimental data and detailed protocols.

The introduction of a fluorine atom onto an aromatic ring can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. These alterations often lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. This compound's unique electronic properties make it a valuable precursor in the synthesis of complex molecules, particularly in the development of anticancer and anti-inflammatory drugs.[1]

I. Synthesis of Chalcones: A Comparative Overview

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are well-established precursors to flavonoids and other biologically active heterocyclic compounds. They are commonly synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.

Comparison of Reaction Efficiency:

AldehydeReaction MethodReaction TimeYieldReference
Substituted BenzaldehydesConventional (Stirring)4-5 hours65-90%[2]
4-FluorobenzaldehydeSonochemical10 minutesComplete Conversion[3]
4-FluorobenzaldehydeConventional4 hoursComplete Conversion[3]
Substituted BenzaldehydesMicrowave-assisted10 minutes65-81%[4]

Note: The data presented is from different studies and may not represent a direct controlled comparison.

The use of sonochemical and microwave-assisted methods has been shown to significantly reduce reaction times for chalcone synthesis. For instance, the synthesis of a chalcone from 4-fluorobenzaldehyde was complete in just 10 minutes using a sonochemical method, compared to 4 hours with conventional stirring.[3]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general method for the synthesis of chalcones from an aromatic aldehyde and acetophenone.

Materials:

  • Substituted benzaldehyde (e.g., this compound or p-anisaldehyde) (0.01 mol)

  • Substituted acetophenone (0.01 mol)

  • Ethanol (Rectified Spirit) (10 mL)

  • Sodium Hydroxide (NaOH) solution (1g in 10 mL H₂O)

  • 0.1-0.2N Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Round-bottomed flask (250 mL)

  • Cold water bath

Procedure:

  • Dissolve the benzaldehyde derivative (0.01 mol) and acetophenone derivative (0.01 mol) in 10 mL of rectified spirit in a 250 mL round-bottomed flask equipped with a magnetic stirrer.[2]

  • With vigorous stirring, add 10 mL of the NaOH solution dropwise to the reaction mixture over a period of 30 minutes. The solution will become turbid.[2]

  • Maintain the reaction temperature between 20-25°C using a cold water bath.[2]

  • Continue stirring vigorously for 4-5 hours.[2]

  • Neutralize the reaction mixture with 0.1-0.2N HCl, which will cause the chalcone to precipitate.[2]

  • Filter the crude chalcone, air dry, and then recrystallize from rectified spirit.[2]

  • The purity of the product can be monitored by Thin Layer Chromatography (TLC).[2]

Logical Workflow for Chalcone Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Aldehyde Aldehyde Dissolve in Ethanol Dissolve in Ethanol Aldehyde->Dissolve in Ethanol Acetophenone Acetophenone Acetophenone->Dissolve in Ethanol Add NaOH (aq) Add NaOH (aq) Dissolve in Ethanol->Add NaOH (aq) Stir (4-5h) Stir (4-5h) Add NaOH (aq)->Stir (4-5h) Neutralize (HCl) Neutralize (HCl) Stir (4-5h)->Neutralize (HCl) Precipitation Precipitation Neutralize (HCl)->Precipitation Filter Filter Precipitation->Filter Recrystallize Recrystallize Filter->Recrystallize Pure Chalcone Pure Chalcone Recrystallize->Pure Chalcone

Caption: General workflow for Claisen-Schmidt chalcone synthesis.

II. Synthesis of Combretastatin A-4 Analogues: The Wittig Reaction

Combretastatin A-4, a natural product isolated from the African bushwillow tree, is a potent anti-cancer agent that functions by inhibiting tubulin polymerization. The synthesis of fluorinated analogues of Combretastatin A-4 often utilizes this compound as a key starting material to introduce the fluorinated B-ring. The Wittig reaction is a cornerstone of this synthetic strategy.

Comparative Advantage of Fluorination:

The introduction of fluorine into the combretastatin structure can lead to analogues with altered biological activity and potentially improved therapeutic profiles. While direct comparative data on reaction efficiency is scarce, the focus of research is often on the enhanced biological properties of the resulting fluorinated compounds.

Experimental Protocol: Wittig Reaction for Combretastatin Analogue Synthesis

This protocol outlines a general procedure for the Wittig reaction between a phosphonium ylide and an aldehyde, which is a key step in the synthesis of combretastatin analogues.

Materials:

  • 3,4,5-Trimethoxybenzylphosphonium bromide

  • Strong base (e.g., n-Butyllithium, Sodium Hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • This compound

  • Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere.

  • Cool the suspension to a low temperature (e.g., 0°C or -78°C).

  • Add the strong base dropwise to generate the phosphorus ylide.

  • Add a solution of this compound in the anhydrous solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.

  • Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Signaling Pathway of Combretastatin A-4

G Combretastatin A-4 Combretastatin A-4 Tubulin Tubulin Combretastatin A-4->Tubulin Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Arrest Mitotic Arrest Microtubule Polymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Vascular Disruption Vascular Disruption Apoptosis->Vascular Disruption

Caption: Mechanism of action of Combretastatin A-4.

III. Synthesis of Cimicoxib Analogues

This compound is also a reported intermediate in the synthesis of Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID). The synthesis of fluorinated analogues of such drugs is an active area of research to improve their efficacy and safety profiles.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry, offering a gateway to a diverse range of biologically active molecules. Its use in the synthesis of fluorinated chalcones and combretastatin analogues highlights the strategic advantage of incorporating fluorine to modulate the properties of therapeutic agents. While direct, comprehensive comparative studies with its non-fluorinated counterpart, p-anisaldehyde, are not extensively documented in single reports, the available literature strongly supports the continued exploration of this compound in the development of novel pharmaceuticals with potentially enhanced efficacy and improved pharmacokinetic profiles. The provided experimental protocols serve as a foundational guide for researchers venturing into the synthesis of these important classes of compounds.

References

The Role of 3-Fluoro-p-anisaldehyde in the Development of Potent Anticancer Agents: A Case Study on Combretastatin A-4 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules represents a powerful tool for optimizing drug-like properties. This guide provides a comparative analysis of fluorinated combretastatin A-4 (CA-4) analogs synthesized from 3-Fluoro-p-anisaldehyde, highlighting their enhanced anticancer activities and outlining the experimental basis for their evaluation.

This compound has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of novel anticancer agents. Its utility is exemplified in the development of fluorinated analogs of combretastatin A-4, a natural product known for its potent tubulin polymerization inhibition. The introduction of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to improved therapeutic profiles.

This guide delves into a key case study where this compound was utilized to create a series of fluorinated CA-4 analogs. We will compare the cytotoxic activities of these synthetic compounds against various cancer cell lines and provide the detailed experimental methodologies that underpin these findings.

Comparative Analysis of Cytotoxicity

The anticancer efficacy of fluorinated combretastatin A-4 analogs derived from this compound was evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potency.

CompoundB-ring SubstitutionCancer Cell LineIC50 (µM)
Combretastatin A-4 (CA-4)3-hydroxy-4-methoxyK562 (Leukemia)0.002
Analog 1 3-fluoro-4-methoxy K562 (Leukemia) 0.002
Analog 22,5-difluoro-4-methoxyK562 (Leukemia)0.03
Analog 33,5-difluoro-4-methoxyK562 (Leukemia)>10

Data sourced from Lawrence NJ, et al. Journal of Fluorine Chemistry. 2003.

Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin A-4 and its analogs exert their anticancer effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. These compounds bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). The introduction of fluorine at the 3-position of the B-ring, as seen in Analog 1, maintains this potent inhibitory activity.

G cluster_drug Drug Action cluster_cellular Cellular Events Fluorinated CA-4 Analog Fluorinated CA-4 Analog Tubulin Tubulin Fluorinated CA-4 Analog->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Fluorinated CA-4 Analog->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Network Functional Microtubule Network Microtubule_Polymerization->Microtubule_Network Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis G 3_Fluoro_p_anisaldehyde This compound Reaction Wittig Reaction 3_Fluoro_p_anisaldehyde->Reaction Wittig_Reagent 3,4,5-Trimethoxybenzyl phosphonium salt Wittig_Reagent->Reaction Base Base (e.g., NaH, KHMDS) Base->Reaction Product Fluorinated Combretastatin A-4 Analog (cis and trans isomers) Reaction->Product

A Comparative Benchmarking of Synthetic Routes to 3-Fluoro-p-anisaldehyde for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Fluoro-p-anisaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of the most common synthetic routes to this valuable aldehyde, supported by experimental data to inform methodology selection based on efficiency, cost, and scalability.

This analysis focuses on three primary synthetic strategies: the direct electrophilic fluorination of p-anisaldehyde, the Vilsmeier-Haack formylation of 2-fluoroanisole, and the ortho-lithiation of 2-fluoroanisole followed by formylation. Each route is evaluated based on reaction yield, purity of the final product, reaction conditions, and the relative cost and availability of starting materials.

Comparison of Synthesis Efficiency

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

MetricElectrophilic Fluorination of p-AnisaldehydeVilsmeier-Haack Formylation of 2-FluoroanisoleOrtho-lithiation of 2-FluoroanisoleSynthesis from o-Fluoroanisole & TiCl4
Starting Material p-Anisaldehyde2-Fluoroanisole2-Fluoroanisoleo-Fluoroanisole
Key Reagents Selectfluor™POCl₃, DMFn-BuLi, DMFTiCl₄, Dichloromethane
Reported Yield Moderate to High (Typical)Good to Excellent (Typical)Moderate to Good (Typical)89.9%
Purity High (>98% achievable)High (>98% achievable)Variable, purification may be challengingHigh (after purification)
Reaction Time Typically a few hoursSeveral hoursSeveral hours, including low-temperature stepsOver 1 hour
Reaction Temperature Room temperature to mild heating0°C to elevated temperaturesLow temperatures (-78°C) required10-20°C
Starting Material Cost ModerateRelatively lowRelatively lowModerate
Reagent Cost High (Selectfluor™)Low (POCl₃, DMF)Moderate (n-BuLi)Moderate (TiCl₄)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.

Route 1: Electrophilic Fluorination of p-Anisaldehyde

This method involves the direct introduction of a fluorine atom onto the aromatic ring of p-anisaldehyde using an electrophilic fluorinating agent. Selectfluor™ is a common and relatively safe reagent for this transformation.

Experimental Protocol:

To a solution of p-anisaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, Selectfluor™ (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for a period of 2 to 6 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Vilsmeier-Haack Formylation of 2-Fluoroanisole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. In this route, 2-fluoroanisole is formylated to introduce the aldehyde group.

Experimental Protocol:

In a flame-dried flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents). The mixture is stirred at 0°C for 30 minutes to form the Vilsmeier reagent. A solution of 2-fluoroanisole (1 equivalent) in DMF is then added dropwise, and the reaction mixture is heated to 60-80°C for several hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Route 3: Ortho-lithiation of 2-Fluoroanisole followed by Formylation

This route utilizes the directing effect of the methoxy group in 2-fluoroanisole to achieve lithiation at the ortho position, followed by quenching with a formylating agent.

Experimental Protocol:

To a solution of 2-fluoroanisole (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, n-butyllithium (n-BuLi, 1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. Anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification of the crude product is typically performed by column chromatography.

Visualizing the Synthetic Pathways

The logical flow and key transformations of each synthetic route are illustrated in the diagrams below.

Synthesis_Comparison cluster_route1 Route 1: Electrophilic Fluorination cluster_route2 Route 2: Vilsmeier-Haack Formylation cluster_route3 Route 3: Ortho-lithiation p_anisaldehyde p-Anisaldehyde step1 Electrophilic Fluorination (Selectfluor™) p_anisaldehyde->step1 product1 This compound step1->product1 fluoroanisole2 2-Fluoroanisole step2 Vilsmeier-Haack (POCl₃, DMF) fluoroanisole2->step2 product2 This compound step2->product2 fluoroanisole3 2-Fluoroanisole step3a Ortho-lithiation (n-BuLi, -78°C) fluoroanisole3->step3a intermediate3 Ortho-lithiated intermediate step3a->intermediate3 step3b Formylation (DMF) intermediate3->step3b product3 This compound step3b->product3

Caption: Comparative overview of the three main synthetic routes to this compound.

Experimental_Workflow start Select Starting Material (p-Anisaldehyde or 2-Fluoroanisole) reaction Perform Chemical Transformation (Fluorination, Formylation, or Lithiation/Formylation) start->reaction workup Reaction Quenching and Aqueous Workup reaction->workup extraction Product Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography / Recrystallization) extraction->purification analysis Characterization (NMR, GC-MS, etc.) purification->analysis final_product Pure this compound analysis->final_product

Caption: Generalized experimental workflow for the synthesis of this compound.

Concluding Remarks

The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.

  • For scalability and cost-effectiveness on an industrial scale, the Vilsmeier-Haack formylation of 2-fluoroanisole appears to be a strong contender due to the low cost of the primary reagents.

  • For laboratory-scale synthesis where reagent cost is less of a concern and ease of handling is prioritized, the electrophilic fluorination of p-anisaldehyde using Selectfluor™ offers a convenient and high-yielding alternative.

  • The ortho-lithiation route provides a viable, albeit more technically demanding, option that requires strict control of anhydrous and low-temperature conditions.

  • The synthesis from o-fluoroanisole and titanium tetrachloride presents a high-yielding option, though the handling of titanium tetrachloride requires care.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of factors including available equipment, technical expertise, desired scale, and economic considerations. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision.

Safety Operating Guide

Proper Disposal of 3-Fluoro-p-anisaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Fluoro-p-anisaldehyde, a key aromatic aldehyde in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Essential Safety and Handling Information

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 351-54-2[1][2][3]
Molecular Formula C₈H₇FO₂[3][4]
Molecular Weight 154.14 g/mol [3][4]
Appearance Light yellow to yellow to green powder to lump to clear liquid[3][4]
Melting Point 29 °C[3]
Boiling Point 132 °C @ 11 mmHg[3]
Purity >98.0% (GC)[3][4][5]

Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound requires specific disposal procedures. Do not dispose of this chemical down the drain or in regular waste streams. The primary recommended method of disposal is incineration by an approved waste disposal plant.

Experimental Protocol for Waste Segregation and Disposal:

  • Segregation:

    • Identify this compound waste, including the pure chemical, contaminated materials (e.g., filter paper, gloves), and solutions.

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6] This prevents mixing with non-halogenated solvents or other incompatible waste streams.

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Collection:

    • Carefully transfer the this compound waste into the designated halogenated waste container.

    • For solids, use a clean spatula. For liquids or solutions, pour carefully to avoid splashing.

    • If the chemical is in a solvent, the entire solution should be treated as halogenated waste.

    • Contaminated items such as pipette tips, gloves, and weighing paper should also be placed in the designated container.

  • Labeling:

    • Ensure the waste container is accurately and clearly labeled with "Halogenated Organic Waste" and the specific contents, including "this compound."

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Keep the container away from heat, sparks, and open flames.

    • Store it separately from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal:

    • Arrange for the collection of the halogenated waste by a licensed hazardous waste disposal company.

    • The primary disposal method for halogenated organic compounds is incineration at a permitted facility.[7] This process is designed to achieve a high destruction and removal efficiency while controlling emissions.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 On-site Waste Handling cluster_1 Off-site Disposal start Identify this compound Waste (solid, liquid, contaminated materials) segregate Segregate into a 'Halogenated Organic Waste' container start->segregate label_waste Label container with contents and hazard information segregate->label_waste store Store in a designated hazardous waste area label_waste->store pickup Arrange for pickup by a licensed waste disposal company store->pickup transport Transport to a permitted hazardous waste facility pickup->transport incinerate Incinerate at high temperatures in a controlled environment transport->incinerate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-p-anisaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-p-anisaldehyde (CAS No. 351-54-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. This chemical is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The following personal protective equipment is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.[2] Standard safety glasses are not sufficient. Eye protection must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[4][5] Always inspect gloves for integrity before use and replace them regularly to prevent permeation by the chemical.[5]

    • Protective Clothing : A standard lab coat is suitable for minor tasks.[4] For procedures with a higher risk of splashing, an acid-resistant apron should be worn over the lab coat.[4] Ensure clothing covers all exposed skin.[3]

  • Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood.[2] If ventilation is inadequate or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is necessary.[3]

Summary of Safety and Handling Information

ParameterRecommendationSource(s)
CAS Number 351-54-2[2]
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Eye Protection Chemical safety goggles or face shield.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[4][5]
Body Protection Lab coat, with an acid-resistant apron for splash risks.[4]
Respiratory Protection Use in a well-ventilated area or with an approved respirator.[2][3]
Storage Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.[2]

Operational Plan for Handling

Preparation:

  • Review the Safety Data Sheet (SDS) for this compound before beginning any work.[4]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[2]

  • Assemble all necessary equipment and PPE before handling the chemical.

Procedure:

  • Don the appropriate PPE as specified above.

  • When weighing or transferring the solid, which may be a powder or lump, do so in a manner that minimizes dust generation.[6][7]

  • If heating the substance, which has a melting point of 29°C, be aware of potential vapor generation.[6]

  • Avoid all direct contact with the chemical. Do not get it in your eyes, on your skin, or on your clothing.[3]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]

  • Wash hands thoroughly with soap and water after handling the chemical.[2]

Accidental Release and Spill Management Plan

In the event of a spill, immediate and appropriate action is crucial.

Immediate Actions:

  • Alert all personnel in the immediate area of the spill.[8]

  • Evacuate non-essential personnel from the spill area.[9]

  • If the spill is large or involves volatile vapors, evacuate the entire lab and contact your institution's emergency response team.[8][10]

Spill Cleanup Procedure:

  • Assess the Spill : Determine the extent of the spill and the associated hazards.

  • Don PPE : Put on the appropriate PPE, including respiratory protection if vapors are present.[8]

  • Containment : If the spill is liquid, create a dike around the spill using an inert absorbent material to prevent it from spreading.[10]

  • Absorption :

    • For liquid spills, slowly cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][11]

    • For solid spills, carefully sweep up the material, avoiding the creation of dust.[11]

  • Collection : Scoop the absorbed material or swept solid into a suitable, labeled container for hazardous waste.[11][12]

  • Decontamination :

    • Wash the spill area with soap and water.[12]

    • Collect the cleaning materials and any contaminated items (e.g., paper towels) and place them in the hazardous waste container.

  • Ventilation : Ventilate the area to disperse any remaining vapors.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Post-Cleanup Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Absorb Absorb/Sweep Up Material Contain->Absorb Collect Collect Waste in Labeled Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Ventilate Ventilate Area Decontaminate->Ventilate Report Report Incident Ventilate->Report Restock Restock Spill Kit Report->Restock

Caption: Workflow for handling a chemical spill of this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all chemical residues, contaminated absorbent materials, and disposable PPE in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling :

    • Label the waste container with the full chemical name ("this compound") and indicate the associated hazards (e.g., "Irritant").

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal :

    • Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this chemical down the drain or in regular trash.[3]

First Aid Measures in Case of Exposure

Immediate first aid is critical to minimizing potential harm.

  • Inhalation : If inhaled, immediately move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[2][13] Seek immediate medical attention.[13]

  • Skin Contact : Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][13] If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[2]

  • Ingestion : If swallowed, rinse the mouth with water.[2] Do not induce vomiting.[14] Call a poison control center or doctor/physician immediately for treatment advice.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.